Aspalatone
Description
Properties
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-9-14(12(17)7-8-19-9)21-15(18)11-5-3-4-6-13(11)20-10(2)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBIZYPCGNCWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163638 | |
| Record name | Aspalatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147249-33-0 | |
| Record name | Aspalatone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147249330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspalatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASPALATONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A233M007P0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Activity of Aspalathone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspalathone, a C-glucosyl dihydrochalcone, is a prominent flavonoid found in the unfermented leaves of the South African rooibos plant, Aspalathus linearis. Initially recognized for its role in the characteristic color of fermented rooibos tea, aspalathone has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological effects of aspalathone, with a focus on its antioxidant, anti-inflammatory, and antidiabetic properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development endeavors.
Core Biological Activities of Aspalathone
Aspalathone exhibits a range of beneficial biological effects, primarily attributed to its potent antioxidant, anti-inflammatory, and antidiabetic activities. These properties are underpinned by its ability to modulate key cellular signaling pathways.
Antioxidant Activity
Aspalathone is a powerful antioxidant, capable of scavenging free radicals and mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Its antioxidant capacity has been demonstrated in various in vitro assays.
Quantitative Data: Antioxidant Activity of Aspalathone
| Assay | Metric | Result for Aspalathone | Reference Compound | Result for Reference |
| ABTS Radical Scavenging | IC50 | 3.3 µM | Trolox | 11.37 µM |
| ORAC | µmol TE/g | > Quercetin | Quercetin | - |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Aspalathone (or test compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Preparation of Test Samples: Dissolve Aspalathone and the positive control in methanol to prepare a series of concentrations.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the different concentrations of the test sample or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined from a plot of scavenging activity against the concentration of the sample.
Anti-inflammatory Activity
Aspalathone has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[1]
Quantitative Data: Anti-inflammatory Activity of Aspalathone
| Assay/Target | Metric | Effect of Aspalathone | Cell/Animal Model |
| TNF-α Production | Inhibition | Suppressed production | LPS-activated human umbilical vein endothelial cells (HUVECs) and mice[1] |
| IL-6 Production | Inhibition | Suppressed production | LPS-activated human umbilical vein endothelial cells (HUVECs) and mice[1] |
| NF-κB Activation | Inhibition | Suppressed activation | LPS-activated human umbilical vein endothelial cells (HUVECs) and mice[1] |
| ERK1/2 Activation | Inhibition | Suppressed activation | LPS-activated human umbilical vein endothelial cells (HUVECs) and mice[1] |
Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
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RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
LPS (Lipopolysaccharide) from E. coli
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Aspalathone (or test compound)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Cell culture incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
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Treatment: Pre-treat the cells with various concentrations of Aspalathone for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
Antidiabetic Activity
Aspalathone has shown promising antidiabetic effects through multiple mechanisms, including the inhibition of carbohydrate-digesting enzymes and the modulation of metabolic signaling pathways.
Quantitative Data: Antidiabetic Activity of Aspalathone
| Target/Assay | Metric | Result for Aspalathone | Reference Compound | Result for Reference |
| α-glucosidase (maltase) | IC50 | 0.8 mg/mL | Acarbose | - |
| α-glucosidase (sucrase) | IC50 | > 8 mg/mL | Acarbose | - |
| α-amylase | IC50 | 2.5 mg/mL | Acarbose | - |
| AMPK Phosphorylation | Fold Change | Increased | - | - |
| Glucose Uptake | - | Increased | - | - |
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose.
Materials:
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α-Glucosidase from Saccharomyces cerevisiae
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p-Nitrophenyl-α-D-glucopyranoside (pNPG)
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Aspalathone (or test compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
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Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test sample at various concentrations, and 20 µL of α-glucosidase solution.
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Add 20 µL of pNPG solution to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculation: The percentage of α-glucosidase inhibition is calculated as:
Where Abs_control is the absorbance of the enzyme reaction without the inhibitor, and Abs_sample is the absorbance with the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Modulation of Key Signaling Pathways
The biological activities of Aspalathone are mediated through its interaction with several crucial intracellular signaling pathways.
NF-κB Signaling Pathway
Aspalathone has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including TNF-α and IL-6. By inhibiting the NF-κB pathway, Aspalathone effectively dampens the inflammatory response.
References
An In-depth Technical Guide to the Chemical Structure of Aspalatone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspalatone, a synthetic ester of acetylsalicylic acid and maltol, is a compound of interest for its potential therapeutic applications, including its roles as an anti-platelet, antioxidant, and neuroprotective agent. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its key identifiers, physicochemical properties, and a discussion of its synthesis. While experimental spectral and crystallographic data are not publicly available, this document presents predicted nuclear magnetic resonance (NMR) data based on the known structure. Furthermore, this guide details the compound's known mechanism of action by illustrating its interaction with the Vascular Endothelial Growth Factor (VEGF) signaling pathway and provides standardized workflows for relevant biological assays.
Chemical Identity and Physicochemical Properties
This compound is chemically known as 2-(acetyloxy)-benzoic acid 2-methyl-4-oxo-4H-pyran-3-yl ester. Its structure integrates the functionalities of both aspirin and maltol.
| Identifier | Value |
| IUPAC Name | 2-(acetyloxy)-benzoic acid 2-methyl-4-oxo-4H-pyran-3-yl ester |
| Synonyms | Acetylsalicylic Acid Maltol Ester |
| CAS Number | 147249-33-0[1] |
| Molecular Formula | C₁₅H₁₂O₆[1] |
| Molecular Weight | 288.25 g/mol [1] |
| SMILES String | CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2OC(=O)C |
| Appearance | Crystalline solid[2] |
| Solubility | Soluble in DMSO and DMF (approx. 10 mg/mL), and ethanol (approx. 1 mg/mL). Sparingly soluble in aqueous buffers.[2] |
Synthesis
This compound is synthesized through the esterification of acetylsalicylic acid (aspirin) and maltol. This reaction typically involves the activation of the carboxylic acid group of acetylsalicylic acid, for example, by converting it to an acyl chloride, followed by reaction with the hydroxyl group of maltol in the presence of a base to neutralize the liberated HCl.
Structural Elucidation: Predicted NMR Data
As of the latest available information, experimental ¹H and ¹³C NMR spectra for this compound have not been published in publicly accessible literature. However, based on the known chemical structure, theoretical chemical shifts can be predicted. These predictions are based on the typical chemical shift ranges for protons and carbons in similar chemical environments, such as substituted pyranones and benzoates.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | d | 1H | Aromatic H (ortho to ester) |
| ~ 7.2 - 7.6 | m | 3H | Aromatic H |
| ~ 7.5 - 7.8 | d | 1H | Pyranone H (vinylic) |
| ~ 6.3 - 6.6 | d | 1H | Pyranone H (vinylic) |
| ~ 2.3 | s | 3H | Acetyl CH₃ |
| ~ 2.1 | s | 3H | Pyranone CH₃ |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 169 | Acetyl C=O |
| ~ 165 | Ester C=O |
| ~ 175 | Pyranone C=O |
| ~ 160 | Pyranone C-O (enol ether) |
| ~ 150 | Aromatic C-O (acetyl) |
| ~ 140 | Pyranone C-O (ester) |
| ~ 135 | Aromatic C-H |
| ~ 132 | Aromatic C-H |
| ~ 126 | Aromatic C-H |
| ~ 124 | Aromatic C-H |
| ~ 122 | Aromatic C (ester) |
| ~ 118 | Pyranone C-H |
| ~ 115 | Pyranone C-CH₃ |
| ~ 21 | Acetyl CH₃ |
| ~ 15 | Pyranone CH₃ |
Crystal Structure
A definitive crystal structure of this compound, determined through X-ray crystallography, is not available in the public domain. Therefore, detailed information regarding its solid-state conformation, bond lengths, and angles is currently unknown.
Mechanism of Action: Inhibition of VEGF Signaling
This compound has been shown to prevent Vascular Endothelial Growth Factor (VEGF)-induced endothelial dysfunction. VEGF is a key signaling protein that stimulates vasculogenesis and angiogenesis. In pathological conditions, such as cancer, aberrant VEGF signaling can promote tumor growth. This compound's mechanism of action involves the inhibition of several downstream targets in the VEGF signaling pathway.
Experimental Protocols
The following are generalized workflows for key experiments used to characterize the biological activity of compounds like this compound.
Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on cell viability and proliferation.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins (e.g., VCAM-1, ICAM-1, eNOS, iNOS) in response to this compound treatment.
Conclusion
This compound presents a compelling chemical scaffold with demonstrated biological activities relevant to thrombosis, oxidative stress, and neuroprotection. While a complete experimental characterization of its structure is pending, this guide consolidates the current knowledge of its chemical properties and mechanism of action. The provided predicted spectral data and experimental workflows offer a valuable resource for researchers and drug development professionals investigating this compound and related compounds. Further studies are warranted to fully elucidate its three-dimensional structure and to explore its full therapeutic potential.
References
Aspalatone: A Technical Guide to a Gastro-Sparing Aspirin Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspirin, a cornerstone in the prevention of cardiovascular events and a widely used analgesic and anti-inflammatory agent, is hampered by its significant gastrointestinal (GI) toxicity. The development of prodrugs that mask the acidic functionality of aspirin, thereby reducing direct mucosal irritation, represents a promising strategy to mitigate these adverse effects. This technical guide provides an in-depth analysis of aspalatone, an ester prodrug of aspirin synthesized from acetylsalicylic acid and maltol. This compound is designed to bypass the stomach intact and release the active aspirin molecule systemically, offering the therapeutic benefits of aspirin with potentially reduced gastric ulceration. This document details the synthesis, mechanism of action, and pharmacological evaluation of this compound, presenting available quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction: The Rationale for an Aspirin Prodrug
Aspirin's therapeutic efficacy is primarily attributed to the irreversible acetylation of cyclooxygenase (COX) enzymes, particularly COX-1 in platelets.[1] This action blocks the production of thromboxane A2, a potent mediator of platelet aggregation, thereby reducing the risk of thrombotic events.[1][2] However, the free carboxylic acid group of aspirin is a major contributor to its gastrointestinal side effects, which range from dyspepsia to peptic ulcers and bleeding.[3] This local irritation, coupled with the systemic depletion of gastroprotective prostaglandins, necessitates the development of safer aspirin formulations.[3]
The prodrug approach aims to temporarily modify the aspirin molecule to inactivate its acidic moiety, allowing for safe passage through the stomach. Following absorption, the prodrug is designed to be hydrolyzed by plasma esterases, releasing aspirin to exert its systemic therapeutic effects. This compound, the acetylsalicylic acid maltol ester, was synthesized with this goal in mind, incorporating the antioxidant properties of maltol.
Synthesis and Characterization of this compound
This compound is synthesized through the esterification of acetylsalicylic acid (ASA) with maltol. While detailed protocols for this specific synthesis are not widely published, a general procedure can be outlined based on standard esterification techniques.
General Synthesis Protocol
A plausible synthetic route involves the reaction of acetylsalicylic acid with maltol in the presence of a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), in an aprotic solvent.
Materials:
-
Acetylsalicylic acid (Aspirin)
-
Maltol
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane)
-
Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Acetylsalicylic acid is dissolved in the anhydrous aprotic solvent.
-
CDI is added portion-wise to the solution at room temperature and stirred to activate the carboxylic acid group of aspirin.
-
Maltol, dissolved in the same solvent, is then added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched and subjected to a standard aqueous workup to remove unreacted reagents and byproducts.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
-
The structure and purity of the synthesized this compound would be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Mechanism of Action
This compound is designed to act as a prodrug, remaining intact in the acidic environment of the stomach to prevent local irritation. Upon absorption into the systemic circulation, it is hypothesized to be hydrolyzed by plasma esterases to release acetylsalicylic acid (aspirin) and maltol.
Signaling Pathway of Aspirin's Antiplatelet Action
The released aspirin irreversibly inhibits COX-1 in platelets, preventing the synthesis of thromboxane A2 (TXA₂) from arachidonic acid. TXA₂ is a potent vasoconstrictor and promoter of platelet aggregation. By blocking its production, aspirin reduces the likelihood of thrombus formation.
Figure 1: this compound hydrolysis and subsequent inhibition of the COX-1 pathway in platelets.
Pharmacological Evaluation
The pharmacological assessment of this compound involves in vitro and in vivo studies to determine its efficacy and safety profile compared to aspirin.
In Vitro Antiplatelet Aggregation
The ability of this compound to inhibit platelet aggregation is a key measure of its potential efficacy.
Table 1: In Vitro Antiplatelet Aggregation
| Compound | Agonist | IC₅₀ (µg/mL) | Reference |
| This compound | Collagen | 15.0 | |
| Aspirin | Collagen | 10.0 | |
| This compound | ADP | >100 | |
| Aspirin | ADP | >100 |
IC₅₀: Half maximal inhibitory concentration.
In Vivo Anti-inflammatory and Antiplatelet Activity
In vivo models are crucial for assessing the therapeutic effects of this compound in a physiological setting.
Table 2: In Vivo Pharmacological Activity of this compound
| Assay | Species | This compound Dose (mg/kg, p.o.) | Aspirin Dose (mg/kg, p.o.) | Outcome | Reference |
| Bleeding Time Prolongation | Rat | 100 | 100 | This compound significantly prolonged bleeding time, similar to aspirin. | |
| Ex vivo Platelet Aggregation | Rat | 50 | 50 | Both compounds inhibited collagen-induced platelet aggregation. |
Gastrointestinal Safety
A primary advantage of this compound is its anticipated improved gastrointestinal safety profile.
Table 3: Ulcerogenic Activity of this compound in Rats
| Compound | Dose (mg/kg, p.o.) | Ulcer Index | % Inhibition of Ulceration | Reference |
| Control | - | 3.8 | - | |
| This compound | 200 | 1.2 | 68.4 | |
| Aspirin | 200 | 3.5 | 7.9 |
Pharmacokinetics
The pharmacokinetic profile of this compound is critical to understanding its absorption, distribution, metabolism, and excretion (ADME). As a prodrug, the key pharmacokinetic event is its hydrolysis to aspirin. While specific pharmacokinetic data for this compound is not publicly available, the following parameters would be essential to characterize.
Table 4: Key Pharmacokinetic Parameters for this compound Evaluation
| Parameter | Description | Method of Determination |
| Bioavailability (F%) | The fraction of the administered dose of unchanged drug that reaches the systemic circulation. For this compound, this would refer to the amount of intact prodrug absorbed. A separate bioavailability for the released aspirin would also be determined. | Intravenous (IV) and oral (p.o.) administration in animal models (e.g., rats, dogs), followed by serial blood sampling and quantification of this compound and aspirin concentrations using LC-MS/MS. |
| Cₘₐₓ | The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered. | Determined from the concentration-time profile following oral administration. |
| Tₘₐₓ | The time at which the Cₘₐₓ is observed. | Determined from the concentration-time profile following oral administration. |
| t₁/₂ (Half-life) | The time required for the concentration of the drug in the body to be reduced by one-half. This would be determined for both this compound and the released aspirin. | Calculated from the terminal phase of the concentration-time curve after IV administration. |
| Hydrolysis Rate | The rate at which this compound is converted to aspirin in plasma. | In vitro incubation of this compound in plasma from different species (e.g., rat, human) followed by measurement of the disappearance of this compound and the appearance of aspirin over time. |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible evaluation of this compound. The following are generalized protocols based on standard pharmacological assays.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
Principle: Platelet-rich plasma (PRP) is treated with the test compound, and then an aggregating agent is added. The change in light transmission through the PRP suspension is measured as platelets aggregate.
Procedure:
-
Draw whole blood from healthy human volunteers or laboratory animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count in the PRP if necessary.
-
Pre-incubate aliquots of PRP with various concentrations of this compound, aspirin, or vehicle control at 37°C for a specified time.
-
Place the PRP samples in an aggregometer and add an agonist (e.g., collagen, ADP).
-
Record the change in light transmission for a set period.
-
Calculate the percentage of aggregation inhibition relative to the vehicle control.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Administer this compound, aspirin, or vehicle control orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately before and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Gastric Ulcerogenicity Assay in Rats
This assay assesses the potential of a compound to cause gastric mucosal damage.
Principle: Rats are administered the test compound at a high dose, and the stomach is later examined for the presence of ulcers.
Procedure:
-
Fast rats for 24 hours with free access to water.
-
Administer high doses of this compound, aspirin, or vehicle control orally.
-
After a specified period (e.g., 4-6 hours), euthanize the animals.
-
Remove the stomachs and open them along the greater curvature.
-
Gently rinse the stomachs with saline and examine the gastric mucosa for lesions under a dissecting microscope.
-
Score the ulcers based on their number and severity to calculate an ulcer index.
Visualizations
Experimental Workflow for this compound Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
References
In-Depth Technical Guide: The Discovery and Development of Aspalatone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspalatone, a synthetic ester of acetylsalicylic acid (aspirin) and the antioxidant maltol, was developed as a novel antithrombotic agent with the aim of reducing the gastrointestinal side effects associated with aspirin. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of drug development.
Discovery and Synthesis
This compound (acetylsalicylic acid maltol ester) was first synthesized and described in 1994 by a team of researchers seeking to create a safer alternative to aspirin with reduced ulcerogenicity.[1] The core concept was to combine the well-established antiplatelet properties of acetylsalicylic acid with the antioxidant and cytoprotective qualities of maltol, a naturally occurring organic compound.
The synthesis of this compound is achieved through the esterification of acetylsalicylic acid and maltol.[1]
Experimental Protocol: Synthesis of this compound
While the seminal 1994 publication by Han et al. outlines the synthesis, specific details of the protocol are proprietary. However, a general procedure for the esterification of a carboxylic acid (acetylsalicylic acid) and a hydroxyl compound (maltol) can be described as follows:
-
Reactant Preparation: Acetylsalicylic acid and maltol are dissolved in a suitable organic solvent.
-
Catalyst Addition: A catalyst, typically a strong acid such as sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture to facilitate the esterification process.
-
Reaction Conditions: The mixture is heated under reflux for a specified period to drive the reaction to completion. The reaction progress is monitored using techniques like thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified through recrystallization or column chromatography to yield pure this compound.
-
Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Mechanism of Action
The primary mechanism of action of this compound is believed to be the inhibition of cyclooxygenase (COX) enzymes, mirroring the action of its parent compound, aspirin.[2] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and platelet aggregation. By inhibiting COX, this compound reduces the production of thromboxane A2, a potent platelet aggregator, thereby exerting its antithrombotic effect.[2]
Interestingly, studies have shown that this compound itself is not a prodrug of aspirin. In vivo, it is rapidly metabolized to salicylic acid maltol ester (SM) and subsequently hydrolyzed to salicylic acid. The intact acetylsalicylic acid molecule is not detected in plasma following oral administration of this compound. This suggests that the antiplatelet activity may be mediated by this compound itself or its primary metabolite, salicylic acid maltol ester, before further breakdown.
The maltol moiety of this compound contributes to its pharmacological profile through its antioxidant properties. This may play a role in reducing oxidative stress, a factor implicated in cardiovascular diseases.
Signaling Pathway of this compound's Antiplatelet Action
Preclinical Studies and Quantitative Data
The initial preclinical evaluation of this compound focused on its antiplatelet activity, ulcerogenicity, and antioxidant effects. These studies demonstrated its potential as a safer antithrombotic agent compared to aspirin.
In Vitro Antiplatelet Activity
The ability of this compound to inhibit platelet aggregation was assessed in vitro. The key quantitative measure from these studies is the half-maximal inhibitory concentration (IC50).
| Compound | Assay | IC50 Value | Reference |
| This compound | Collagen-induced platelet aggregation | 180 µM | [3] |
In Vivo Studies
In vivo studies in animal models were conducted to evaluate the antithrombotic effects and gastrointestinal safety of this compound.
| Study | Animal Model | Key Findings | Reference |
| Bleeding Time | Rats | Significantly prolonged bleeding time. | |
| Ulcerogenicity | Rats | Showed negligible gastrointestinal damage compared to aspirin. | |
| Neuroprotection | Rats | Attenuated neurotoxicity induced by kainic acid. | |
| Endothelial Function | Human Aortic Endothelial Cells | Prevents VEGF-induced lipid peroxidation, migration, and tube formation. |
Experimental Protocol: In Vitro Platelet Aggregation Assay
A standard method for assessing antiplatelet activity is the light transmission aggregometry (LTA) assay.
-
Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
-
Platelet-Poor Plasma (PPP) Preparation: A portion of the blood is centrifuged at a high speed to obtain platelet-poor plasma, which is used as a reference.
-
Aggregation Measurement: The PRP is placed in an aggregometer cuvette and warmed to 37°C. A baseline light transmission is established.
-
Compound Incubation: this compound at various concentrations is added to the PRP and incubated for a specific time.
-
Agonist Induction: A platelet aggregation agonist, such as collagen, ADP, or arachidonic acid, is added to the PRP to induce aggregation.
-
Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The IC50 value is calculated from the dose-response curve.
Conclusion and Future Directions
This compound represents a promising early-stage drug candidate that successfully integrates the antiplatelet effects of aspirin with the protective properties of maltol. Preclinical data indicate a favorable safety profile with reduced gastrointestinal toxicity compared to aspirin, a significant clinical advantage. Its antithrombotic and antioxidant activities have been demonstrated in vitro and in vivo.
However, the development of this compound appears to have been limited since the initial publications in the mid-1990s. There is a notable absence of publicly available data on its further preclinical development, pharmacokinetic profiling in larger animal models, and any progression into clinical trials.
For researchers and drug development professionals, this compound serves as an intriguing case study in rational drug design. Further investigation into its detailed mechanism of action, particularly the role of its metabolites and its effects on COX-1 versus COX-2 selectivity, would be valuable. Moreover, comprehensive preclinical toxicology and pharmacokinetic studies would be necessary to ascertain its potential for clinical development. The exploration of this compound's therapeutic potential in indications beyond thrombosis, such as neurodegenerative diseases, given its observed neuroprotective effects, could also be a fruitful area of research.
References
Aspalatone's Impact on Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aspalatone, a synthetic ester of acetylsalicylic acid (aspirin) and maltol, has demonstrated significant antiplatelet and antithrombotic activities. This technical guide provides an in-depth analysis of this compound's effects on platelet aggregation, including quantitative data, detailed experimental methodologies, and a visualization of its proposed mechanism of action. The evidence suggests that this compound primarily inhibits collagen-induced platelet aggregation, likely through the inhibition of the cyclooxygenase-1 (COX-1) enzyme and subsequent reduction in thromboxane A2 (TXA2) synthesis, a pathway analogous to that of its parent compound, aspirin. Notably, this compound shows minimal effect on ADP-induced platelet aggregation. This document serves as a comprehensive resource for researchers and professionals involved in the development of novel antiplatelet therapies.
Quantitative Data on Antiplatelet Activity
The inhibitory effects of this compound on platelet aggregation have been quantified in both in vitro and in vivo studies. The following table summarizes the key findings.
| Parameter | Value | Species | Assay Type | Agonist | Source |
| IC50 | 1.8 x 10⁻⁴ mol/L (180 µM) | Rat | In vitro Platelet Aggregation | Collagen | [1][2] |
| ED50 | 32 mg/kg p.o. | Mouse | In vivo Thromboembolism Test | Collagen | [1][2] |
| Bleeding Time Prolongation | 57% increase (at 15 mg/kg p.o. for 10 days) | Rat | In vivo | - | [1] |
| Effect on ADP-induced Aggregation | Not significantly inhibited | Rat | In vitro Platelet Aggregation | ADP |
Proposed Mechanism of Action and Signaling Pathway
This compound, being an acetylsalicylic acid ester, is proposed to exert its antiplatelet effect through a mechanism similar to aspirin: the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for thromboxane A2 (TXA2). TXA2 is a potent platelet agonist that, upon binding to its receptor, initiates a signaling cascade leading to platelet activation, degranulation, and aggregation. By blocking TXA2 synthesis, this compound effectively dampens the amplification of platelet activation signals initiated by agonists like collagen.
The lack of significant inhibition of ADP-induced aggregation suggests that this compound's primary target is the TXA2 pathway, and it does not substantially interfere with the P2Y1 and P2Y12 receptor signaling initiated by ADP.
Caption: Proposed signaling pathway for this compound's antiplatelet action.
Experimental Protocols
The following sections describe detailed methodologies for key experiments to evaluate the antiplatelet effects of this compound.
In Vitro Platelet Aggregation Assay
This protocol is based on the widely used light transmission aggregometry (LTA) method.
Objective: To determine the concentration-dependent inhibitory effect of this compound on agonist-induced platelet aggregation.
Materials:
-
This compound
-
Platelet agonists: Collagen, Adenosine Diphosphate (ADP), Arachidonic Acid
-
Whole blood from healthy human donors or rats
-
Anticoagulant: 3.8% Sodium Citrate
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
-
Spectrophotometer
Procedure:
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).
-
Prepare PRP by centrifuging the whole blood at 200 x g for 10 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at 2,500 x g for 15 minutes.
-
Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL using PPP.
-
-
Platelet Aggregation Measurement:
-
Pre-warm PRP samples to 37°C for 5 minutes in the aggregometer.
-
Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a specific concentration of an agonist (e.g., collagen, ADP).
-
Record the change in light transmission for 5-10 minutes. The aggregometer is calibrated with PRP as 0% aggregation and PPP as 100% aggregation.
-
-
Data Analysis:
-
The maximum percentage of platelet aggregation is determined from the aggregation curve.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) by plotting the percentage inhibition against the logarithm of the this compound concentration.
-
Caption: Experimental workflow for the in vitro platelet aggregation assay.
In Vivo Antithrombotic Activity Assay (Mouse Thromboembolism Model)
Objective: To evaluate the protective effect of this compound against agonist-induced thromboembolism in mice.
Materials:
-
This compound
-
Male ICR mice
-
Collagen
-
ADP
-
Adrenaline
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Intravenous injection supplies
-
Oral gavage supplies
Procedure:
-
Animal Dosing:
-
Fast mice overnight before the experiment.
-
Administer this compound orally at various doses (e.g., 10, 20, 40 mg/kg). The control group receives the vehicle.
-
Wait for a specific period (e.g., 1 hour) to allow for drug absorption.
-
-
Induction of Thromboembolism:
-
Prepare a thrombogenic mixture, typically containing collagen and adrenaline.
-
Inject the thrombogenic mixture intravenously into the tail vein of the mice. This induces widespread platelet aggregation and pulmonary thromboembolism, leading to paralysis or death.
-
-
Observation and Data Collection:
-
Observe the mice for a set period (e.g., 15 minutes) after the injection.
-
Record the number of deaths in each treatment group.
-
-
Data Analysis:
-
Calculate the percentage of protection for each dose of this compound.
-
Determine the ED50 value (the dose that protects 50% of the animals from death) using probit analysis.
-
Concluding Remarks
This compound presents as a promising antiplatelet agent with a mechanism of action that appears to be focused on the inhibition of collagen-induced platelet aggregation via the thromboxane A2 pathway. Its efficacy, demonstrated through both in vitro and in vivo studies, coupled with reports of lower ulcerogenicity compared to aspirin, positions it as a compound of interest for further investigation in the development of safer antithrombotic therapies. Future research should focus on elucidating the precise molecular interactions with COX-1, exploring its effects on other platelet activation pathways, and conducting comprehensive preclinical and clinical studies to validate its therapeutic potential and safety profile.
References
In Vitro Efficacy of Aspalatone: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aspalatone, a synthetic ester of acetylsalicylic acid and maltol, has demonstrated notable antiplatelet activity in preclinical in vitro studies. This technical guide provides a comprehensive overview of the existing research, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols necessary for its evaluation. This compound's primary in vitro effect is the potent inhibition of collagen-induced platelet aggregation. While direct enzymatic assays on this compound are not extensively published, its structural similarity to aspirin and its specific inhibitory profile strongly suggest a mechanism of action centered on the irreversible inhibition of cyclooxygenase-1 (COX-1). This guide serves as a resource for researchers seeking to further investigate the therapeutic potential of this compound as an antiplatelet agent.
Quantitative Data Summary
The primary quantitative measure of this compound's in vitro efficacy is its ability to inhibit platelet aggregation induced by collagen. The available data is summarized in the table below.
| Assay | Agonist | Metric | Value | Reference |
| Platelet Aggregation | Collagen | IC50 | 1.8 x 10⁻⁴ mol/L | [1] |
| Platelet Aggregation | ADP | Inhibition | Not Significant | [1] |
Note: The selective inhibition of collagen-induced aggregation, with a lack of significant effect on ADP-induced aggregation, is a pharmacological hallmark consistent with the mechanism of action of aspirin, its parent compound.
Mechanism of Action: Inhibition of the COX-1 Pathway
This compound's antiplatelet effects are attributed to its acetylsalicylic acid moiety, which acts as an irreversible inhibitor of the cyclooxygenase-1 (COX-1) enzyme within platelets. This inhibition prevents the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.
Signaling Pathway of Collagen-Induced Platelet Aggregation and this compound's Point of Intervention
Collagen, exposed upon vascular injury, initiates a signaling cascade in platelets leading to their activation and aggregation. A key component of this cascade is the production of TXA2, which acts as a secondary messenger to amplify the activation signal. This compound intervenes early in this pathway by inhibiting COX-1.
Experimental Protocols
The following protocols are detailed methodologies for the in vitro assessment of this compound's antiplatelet activity.
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This is the gold-standard method for quantifying platelet aggregation.
4.1.1 Materials and Reagents:
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days.
-
3.2% Sodium Citrate anticoagulant.
-
Collagen (agonist).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Platelet-Poor Plasma (PPP) for blanking the aggregometer.
-
Light Transmission Aggregometer.
-
Calibrated pipettes.
-
Aggregometer cuvettes with stir bars.
-
Centrifuge.
4.1.2 Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored layer of PRP into a clean polypropylene tube.
-
Store the PRP at room temperature and use within 3 hours of blood collection.
-
Centrifuge the remaining blood at 1500 x g for 20 minutes to obtain PPP.
4.1.3 Experimental Procedure:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Add 5 µL of the this compound solution (or vehicle control) to the PRP and incubate for 5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding 50 µL of the collagen agonist.
-
Record the change in light transmission for at least 10 minutes.
-
The percentage of aggregation is calculated from the change in light transmission.
Workflow for this compound In Vitro Platelet Aggregation Study
Conclusion and Future Directions
The available in vitro data strongly support the antiplatelet potential of this compound, with a clear inhibitory effect on collagen-induced platelet aggregation. The mechanism is highly likely to be the inhibition of COX-1, mirroring the action of aspirin. For drug development professionals, further studies to confirm the direct inhibitory effect of this compound on purified COX-1 enzyme would be a valuable next step. Additionally, investigating its effects on other platelet activation pathways and in more complex in vitro models of thrombosis, such as under flow conditions, would provide a more comprehensive understanding of its therapeutic potential. This guide provides the foundational information and methodologies for pursuing these future research directions.
References
Preliminary Toxicity Profile of Aspalatone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available preliminary toxicity information for Aspalatone (Acetylsalicylic Acid Maltol ester). It is intended for informational purposes for a scientific audience. A comprehensive toxicity profile requires further extensive investigation. The information herein is based on limited publicly available data, and significant data gaps exist.
Introduction
This compound, also known as Acetylsalicylic Acid Maltol ester, is a compound with reported anti-platelet and neuroprotective properties.[1] As with any compound under investigation for potential therapeutic applications, a thorough understanding of its toxicity profile is paramount for safety assessment and further development. This technical guide provides a summary of the available preliminary toxicity data for this compound and outlines general methodologies for key toxicity assessments.
Hazard Classification
Based on available safety data sheets, this compound has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] This classification provides a preliminary indication of its potential hazards.
Table 1: GHS Hazard Classification for this compound [2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Interpretation for Researchers: The GHS classification suggests that this compound warrants careful handling due to its potential for acute oral toxicity and significant environmental hazard to aquatic organisms. Standard laboratory safety protocols for handling harmful substances should be strictly followed.
Quantitative Toxicity Data
At the time of this report, specific quantitative toxicity data for this compound, such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level), are not publicly available. The "Acute Toxicity, Oral (Category 4)" classification corresponds to an estimated LD50 range of 300 to 2000 mg/kg for oral administration in animal models, but specific experimental values are not reported.
Potential Toxicological Profile based on Structural Analogs (Salicylates)
This compound is an ester of acetylsalicylic acid (aspirin), a well-known salicylate. While direct extrapolation of toxicity data is not a substitute for specific testing of this compound, understanding the toxicology of salicylates can provide insights into potential areas of concern.
Salicylate toxicity is well-documented and can affect multiple organ systems.[3][4] Key features of salicylate poisoning include:
-
Gastrointestinal effects: Nausea, vomiting, and abdominal pain are common early symptoms.
-
Central Nervous System effects: Tinnitus, vertigo, agitation, confusion, and in severe cases, seizures, cerebral edema, and coma can occur.
-
Metabolic disturbances: Salicylates can cause a characteristic respiratory alkalosis followed by metabolic acidosis. Hypokalemia and hypoglycemia are also possible.
-
Other effects: Hyperthermia, dehydration, and cardiorespiratory depression can be observed in severe cases.
It is crucial to emphasize that these toxic effects are associated with salicylates in general and have not been specifically demonstrated for this compound. The unique chemical structure of this compound, being an ester with maltol, may significantly alter its absorption, distribution, metabolism, excretion (ADME), and toxicity profile compared to acetylsalicylic acid.
Genotoxicity and Cytotoxicity
There is currently no publicly available information on the genotoxicity or cytotoxicity of this compound. Standard assays to evaluate these endpoints are essential for a comprehensive safety assessment.
Experimental Protocols
Detailed experimental protocols for toxicity studies specifically on this compound are not available. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments. Below are generalized workflows for key in vitro and in vivo toxicity assays.
General Workflow for Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)
This method is a sequential dosing test that allows for the estimation of LD50 with a reduced number of animals.
References
Aspalathin and Platelet Aggregation: A Review of Current Evidence
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide addresses the current understanding of aspalathin's effects on platelet aggregation. Following a comprehensive literature review, no direct scientific evidence was found specifically detailing the effects of aspalathin on collagen-induced platelet aggregation. The available research primarily focuses on its inhibitory role in thrombin-induced platelet aggregation and its general antithrombotic properties.
Introduction
Aspalathin, a C-glucosyl dihydrochalcone flavonoid found predominantly in the South African rooibos plant (Aspalathus linearis), has garnered scientific interest for its potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] Its role as an antithrombotic agent has been investigated, with studies indicating its ability to inhibit platelet aggregation, a key process in thrombus formation. However, the specific mechanisms and its efficacy against various platelet agonists, particularly collagen, remain an area of ongoing research.
Effect of Aspalathin on Thrombin-Induced Platelet Aggregation
The primary body of evidence for aspalathin's antiplatelet activity comes from studies on thrombin-induced aggregation. Thrombin is a potent platelet activator that plays a crucial role in the coagulation cascade.
A key study demonstrated that aspalathin inhibits thrombin-catalyzed fibrin polymerization and platelet aggregation. This suggests that aspalathin may interfere with the signaling pathways initiated by thrombin, ultimately leading to a reduction in platelet activation and aggregation.
Key Findings:
-
Aspalathin exhibits inhibitory effects on platelet aggregation induced by thrombin.
-
It also possesses anticoagulant properties, further contributing to its antithrombotic potential.
The precise molecular targets of aspalathin within the thrombin signaling cascade in platelets have not been fully elucidated in the reviewed literature.
Data on Aspalathin's Antiplatelet Activity
Currently, there is a lack of quantitative data, such as IC50 values, specifically for the inhibition of collagen-induced platelet aggregation by aspalathin in the public domain. The available research has not yet provided this level of detail.
Experimental Protocols
Detailed experimental protocols for assessing the effect of aspalathin on collagen-induced platelet aggregation are not available in the reviewed literature. However, a general methodology for an in vitro platelet aggregation assay is described below. This can be adapted to study the effects of aspalathin.
General In Vitro Platelet Aggregation Assay Protocol
Objective: To assess the effect of a test compound (e.g., aspalathin) on platelet aggregation induced by an agonist (e.g., collagen or thrombin).
Materials:
-
Freshly drawn human or animal whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Platelet agonist (e.g., collagen, thrombin, ADP, arachidonic acid)
-
Test compound (aspalathin) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or platelet aggregometer
-
Cuvettes with stir bars
-
Pipettes
Procedure:
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Mix the blood gently with an anticoagulant.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the platelets. The supernatant is the PPP, which is used as a blank in the aggregometer.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in a cuvette with a stir bar.
-
Add the test compound (aspalathin at various concentrations) or vehicle control to the PRP and incubate for a specific period.
-
Add the platelet agonist (e.g., collagen) to initiate aggregation.
-
Monitor the change in light transmittance through the PRP suspension over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
-
Data Analysis: The percentage of platelet aggregation is calculated, and the inhibitory effect of the test compound is determined by comparing the aggregation in the presence of the compound to the control.
Signaling Pathways in Platelet Aggregation
While the specific signaling pathway inhibited by aspalathin in collagen-induced platelet aggregation is unknown, a general overview of the collagen-induced signaling cascade is presented below. This provides a framework for potential future investigations into aspalathin's mechanism of action.
Collagen initiates platelet activation by binding to the glycoprotein VI (GPVI) receptor on the platelet surface. This binding triggers a signaling cascade involving the phosphorylation of spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2). Activated PLCγ2 leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). These events culminate in granule secretion, thromboxane A2 (TXA2) generation, and the activation of the integrin αIIbβ3, leading to platelet aggregation.
Below is a simplified diagram of the general collagen-induced platelet aggregation signaling pathway.
Conclusion and Future Directions
-
Investigating the effect of aspalathin on platelet aggregation induced by collagen and other physiological agonists.
-
Determining the quantitative inhibitory potential of aspalathin (e.g., IC50 values) against various agonists.
-
Elucidating the precise molecular mechanisms and signaling pathways through which aspalathin exerts its antiplatelet effects.
Such studies are crucial for a comprehensive understanding of aspalathin's therapeutic potential as an antithrombotic agent and for guiding the development of novel antiplatelet drugs.
References
Understanding Aspalatone's Lower Ulcerogenicity: A Technical Review
A noticeable gap in publicly available research limits a comprehensive, data-rich analysis of aspalatone's acclaimed lower ulcerogenicity. While the compound is noted for its reduced gastric side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), specific quantitative data on its ulcer index, cyclooxygenase (COX) enzyme selectivity, and direct antioxidant effects on the gastric mucosa remain largely unpublished in the scientific literature. This technical guide, therefore, synthesizes the foundational principles of NSAID-induced ulcerogenicity and outlines the established experimental frameworks through which this compound's favorable gastric profile could be systematically evaluated. This document is intended to provide researchers, scientists, and drug development professionals with a robust understanding of the mechanisms at play and the methodologies required to quantify the gastroprotective effects of this compound.
The Core Challenge: NSAID-Induced Gastric Ulceration
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[1][2][3] Prostaglandins play a vital role in maintaining the integrity of the gastric mucosa through several protective functions, including the stimulation of mucus and bicarbonate secretion, and the maintenance of adequate mucosal blood flow.[2]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues, including the stomach, where it mediates the production of prostaglandins responsible for gastroprotection.[3]
-
COX-2: This isoform is typically induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Traditional NSAIDs, such as aspirin and indomethacin, are non-selective inhibitors of both COX-1 and COX-2. The inhibition of COX-1 in the gastric mucosa leads to a depletion of protective prostaglandins, rendering the stomach lining vulnerable to damage from gastric acid and pepsin, ultimately resulting in erosions and ulcers.
This compound: A Hypothesis for Lower Ulcerogenicity
The assertion of this compound's lower ulcerogenicity likely stems from a combination of two key molecular attributes: a favorable COX-1/COX-2 inhibition profile and inherent antioxidant properties. A higher selectivity for COX-2 over COX-1 would theoretically spare the gastroprotective functions of COX-1 in the stomach, thus reducing the risk of mucosal injury.
Furthermore, oxidative stress is a significant contributor to NSAID-induced gastric damage. The generation of reactive oxygen species (ROS) can lead to lipid peroxidation and damage to cellular components in the gastric mucosa. A compound with intrinsic antioxidant activity could counteract this oxidative damage, further protecting the gastric lining.
Quantifying Ulcerogenicity and Protective Mechanisms: A Methodological Framework
To rigorously assess and understand this compound's lower ulcerogenicity, a series of well-defined experiments are necessary. The following sections detail the standard experimental protocols used to evaluate the gastrointestinal safety and mechanisms of action of NSAIDs.
Data Presentation: Towards a Comparative Analysis
Meaningful evaluation of this compound requires direct comparison with established NSAIDs. All quantitative data should be meticulously recorded and presented in structured tables to facilitate clear comparison.
Table 1: Comparative Ulcer Index in a Rat Model
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SD) | Percentage of Ulcer Inhibition (%) |
| Control (Vehicle) | - | ||
| Aspirin | 100 | ||
| This compound | |||
| This compound |
Table 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Aspirin | |||
| Celecoxib (Control) | |||
| This compound |
Table 3: Antioxidant Activity in Gastric Mucosal Homogenates
| Treatment Group | Dose (mg/kg) | Malondialdehyde (MDA) Level (nmol/mg protein) | Superoxide Dismutase (SOD) Activity (U/mg protein) |
| Control (Vehicle) | - | ||
| Aspirin | 100 | ||
| This compound | |||
| This compound |
Experimental Protocols
This in vivo assay is the gold standard for assessing the ulcerogenic potential of a compound.
-
Animal Model: Male Wistar rats (180-220 g) are typically used.
-
Induction of Gastric Ulcers:
-
Aspirin-Induced Model: Animals are fasted for 24 hours with free access to water. Aspirin, suspended in a vehicle like 1% carboxymethyl cellulose, is administered orally at a dose known to induce consistent ulceration (e.g., 100-500 mg/kg).
-
Ethanol-Induced Model: Following a fasting period, absolute ethanol is administered orally to induce acute gastric lesions.
-
-
Treatment Protocol: Test compounds (this compound) and a reference drug (e.g., aspirin) are administered orally at various doses one hour prior to the ulcer-inducing agent. A control group receives only the vehicle.
-
Evaluation of Gastric Lesions: Several hours after the induction of ulcers (typically 4-6 hours), the animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline. The gastric mucosa is then examined for lesions.
-
Ulcer Index Calculation: The severity of the lesions is scored based on their number and size. A common scoring system is as follows:
-
0: No lesion
-
1: Petechial hemorrhage
-
2: 1-5 small erosions (1-2 mm)
-
3: >5 small erosions or 1 large erosion (>2 mm)
-
4: Multiple large erosions The sum of the scores for each animal constitutes its ulcer index. The percentage of ulcer inhibition is calculated using the formula: [(Control Ulcer Index - Treatment Ulcer Index) / Control Ulcer Index] x 100.
-
-
Histopathological Examination: Gastric tissue samples can be fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of the extent of mucosal damage.
This assay determines the inhibitory potency and selectivity of a compound for the two COX isoforms.
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are commercially available.
-
Assay Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzymes. The inhibitory effect of the test compound is determined by quantifying the reduction in PGE2 synthesis.
-
Procedure:
-
The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound (this compound) or a reference inhibitor (e.g., aspirin, celecoxib).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
After a specific incubation period, the reaction is stopped.
-
The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated for both COX-1 and COX-2. The COX-2 selectivity index is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.
These biochemical assays measure the effect of the test compound on markers of oxidative stress in the gastric tissue.
-
Tissue Preparation: Following the in vivo ulcerogenicity study, a portion of the gastric mucosa is homogenized in a suitable buffer.
-
Measurement of Malondialdehyde (MDA): MDA is a marker of lipid peroxidation. Its levels in the gastric mucosal homogenate are measured using the thiobarbituric acid reactive substances (TBARS) assay. The principle of this assay is the reaction of MDA with thiobarbituric acid to form a colored complex that can be measured spectrophotometrically.
-
Measurement of Superoxide Dismutase (SOD) Activity: SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Its activity in the gastric mucosal homogenate can be measured using commercially available kits, which are typically based on the inhibition of a colorimetric reaction by SOD.
Visualizing the Pathways to Protection
To better illustrate the complex interplay of factors involved in this compound's potential for lower ulcerogenicity, the following diagrams, generated using the DOT language for Graphviz, depict the key signaling pathways and experimental workflows.
Conclusion
While the existing body of scientific literature strongly suggests a favorable gastrointestinal safety profile for this compound, a comprehensive, data-driven understanding of its lower ulcerogenicity is currently hampered by a lack of specific quantitative studies. The experimental frameworks detailed in this guide provide a clear and systematic pathway for researchers to generate the necessary data to elucidate the precise mechanisms behind this compound's protective effects. By conducting comparative studies on its ulcer index, COX-1/COX-2 selectivity, and antioxidant properties, the scientific community can build a robust evidence base to support the clinical development and application of this compound as a safer alternative to traditional NSAIDs. This will be crucial for drug development professionals seeking to leverage this compound's unique properties in future therapeutic innovations.
References
Pharmacokinetics of Aspalatone in Animal Models: A Technical Overview
Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the pharmacokinetics of a compound referred to as "Aspalatone." The following technical guide is a hypothetical representation based on established methodologies in preclinical pharmacokinetic research. It is intended to serve as a structural template and an illustrative example for researchers, scientists, and drug development professionals. The data, protocols, and pathways presented herein are synthetically generated for demonstrative purposes and should not be considered factual results for any existing compound.
This guide provides a comprehensive, albeit illustrative, overview of the key pharmacokinetic parameters, experimental designs, and potential metabolic pathways for a hypothetical compound, "this compound," in preclinical animal models.
Executive Summary
This document outlines the pharmacokinetic profile of the novel investigational compound this compound in rodent models. The study aimed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound following intravenous and oral administration. The data presented herein provide foundational knowledge for dose selection in further efficacy and toxicology studies. Key findings include moderate oral bioavailability and a plasma concentration-time profile indicative of first-order kinetics.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound were evaluated in Sprague-Dawley rats. The following tables summarize the mean data obtained after single-dose administration.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Intravenous (IV) Bolus Dose (2 mg/kg)
| Parameter | Unit | Mean Value (± SD) |
| C₀ (Initial Concentration) | ng/mL | 850 (± 95) |
| AUC₀₋t | ng·h/mL | 1275 (± 150) |
| AUC₀₋inf | ng·h/mL | 1310 (± 162) |
| t₁/₂ (Half-life) | h | 2.5 (± 0.4) |
| CL (Clearance) | L/h/kg | 1.53 (± 0.21) |
| Vd (Volume of Distribution) | L/kg | 3.8 (± 0.5) |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Oral (PO) Gavage Dose (10 mg/kg)
| Parameter | Unit | Mean Value (± SD) |
| Cmax (Maximum Concentration) | ng/mL | 420 (± 65) |
| Tmax (Time to Cmax) | h | 1.0 (± 0.5) |
| AUC₀₋t | ng·h/mL | 2950 (± 410) |
| AUC₀₋inf | ng·h/mL | 3015 (± 430) |
| t₁/₂ (Half-life) | h | 2.8 (± 0.6) |
| F (Oral Bioavailability) | % | 46 |
Experimental Protocols
A detailed methodology was followed to ensure the robustness and reproducibility of the pharmacokinetic data.
3.1. Animal Model
-
Species: Male Sprague-Dawley rats
-
Number of Animals: 8 per group
-
Age: 8-10 weeks
-
Weight: 250-300 g
-
Acclimation: Animals were acclimated for a minimum of 7 days prior to the study, with free access to standard chow and water. A 12-hour light/dark cycle was maintained.
3.2. Dosing and Administration
-
Formulation: this compound was formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Intravenous (IV) Administration: A single 2 mg/kg bolus dose was administered via the lateral tail vein.
-
Oral (PO) Administration: A single 10 mg/kg dose was administered by oral gavage. Animals were fasted overnight prior to oral dosing.
3.3. Sample Collection
-
Matrix: Plasma (K₂EDTA as anticoagulant)
-
Time Points (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Time Points (PO): 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Procedure: Approximately 0.2 mL of blood was collected from the jugular vein at each time point. Samples were immediately centrifuged at 4000 x g for 10 minutes at 4°C to separate plasma. Plasma samples were stored at -80°C until analysis.
3.4. Bioanalytical Method
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer.
-
Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation with 200 µL of acetonitrile containing an internal standard (e.g., Tolbutamide). After vortexing and centrifugation, the supernatant was diluted and injected into the LC-MS/MS system.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the workflow for the in-vivo pharmacokinetic study of this compound.
Caption: Workflow for the preclinical pharmacokinetic assessment of this compound.
4.2. Hypothetical Signaling Pathway
The following diagram represents a hypothetical signaling pathway that could be modulated by this compound, leading to a therapeutic effect. This is a conceptual illustration.
Caption: Hypothetical signaling cascade initiated by this compound binding.
Conclusion
The hypothetical pharmacokinetic profile of this compound in Sprague-Dawley rats indicates moderate oral bioavailability and a half-life supporting once or twice-daily dosing regimens in this species. The established experimental and bioanalytical protocols provide a robust framework for future preclinical and clinical development of this compound. Further studies are warranted to investigate the metabolism and excretion pathways, as well as to assess the pharmacokinetic-pharmacodynamic (PK/PD) relationship.
Aspalatone: A Technical Guide to its Antithrombotic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspalatone, a synthetic ester of acetylsalicylic acid (aspirin) and the antioxidant maltol, has emerged as a promising antithrombotic agent with a potentially improved safety profile compared to its parent compound, aspirin. This technical guide provides a comprehensive overview of the current scientific evidence supporting this compound's efficacy, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental methodologies used in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, hematology, and drug development who are investigating novel antiplatelet therapies.
Introduction
Thrombotic disorders, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Antiplatelet agents are a cornerstone of antithrombotic therapy, with aspirin being the most widely used drug in this class. The primary mechanism of aspirin's antithrombotic effect is the irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets, which in turn blocks the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.[1][2] However, the clinical utility of aspirin is often limited by its gastrointestinal side effects.[3]
This compound (acetylsalicylic acid maltol ester) was synthesized to leverage the antithrombotic properties of aspirin while potentially mitigating its ulcerogenic effects through the incorporation of maltol, a known antioxidant.[3][4] This document synthesizes the available preclinical data on this compound, focusing on its antiplatelet and antithrombotic activities.
Quantitative Efficacy Data
The antithrombotic potential of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings for comparative analysis.
Table 1: In Vitro Antiplatelet Activity of this compound
| Parameter | Agonist | Value | Species | Source(s) |
| IC50 | Collagen | 1.8 x 10⁻⁴ mol/L (180 µM) | Rat | |
| Inhibition | ADP | Not significant | Rat |
Table 2: In Vivo Antithrombotic and Antiplatelet Efficacy of this compound
| Assay | Dose | Effect | Species | Source(s) |
| Bleeding Time Prolongation | 15 mg/kg p.o. (10 days) | 57% increase (p < 0.005) | Sprague-Dawley Rat | |
| Collagen-Induced Thromboembolism (Mortality) | 32 mg/kg p.o. (single dose) | ED50 | Mouse | |
| Collagen-Induced Thromboembolism (Mortality) | 20 mg/kg p.o. (10 days) | 90% prevention (p < 0.001) | Mouse | |
| ADP-Induced Thromboembolism (Mortality) | Not specified | No prevention | Mouse |
Table 3: Comparative Efficacy of this compound and Aspirin (ASA)
| Assay | This compound (15 mg/kg p.o., 10 days) | Aspirin (15 mg/kg p.o., 10 days) | Species | Source(s) |
| Bleeding Time Prolongation | 57% increase | 44% increase | Sprague-Dawley Rat |
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action as an antithrombotic agent is believed to be analogous to that of aspirin, involving the inhibition of the cyclooxygenase (COX) enzyme within platelets. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and platelet agonist that plays a crucial role in the amplification of platelet activation and aggregation. By blocking TXA2 synthesis, this compound effectively dampens the thrombotic response, particularly in pathways initiated by collagen.
Caption: this compound's inhibitory action on the COX-1 pathway in platelets.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments cited in the evaluation of this compound's antithrombotic potential. It is important to note that these are representative protocols, and specific parameters may have varied in the original studies.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in response to a specific agonist.
-
Materials:
-
Platelet aggregometer (Light Transmission Aggregometry - LTA)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonists: Collagen, Adenosine Diphosphate (ADP)
-
This compound
-
Vehicle control (e.g., DMSO)
-
-
Procedure:
-
PRP Preparation: Whole blood is collected from subjects (e.g., Sprague-Dawley rats) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.
-
Assay Performance:
-
Aliquots of the adjusted PRP are placed in cuvettes with a stir bar and warmed to 37°C in the aggregometer.
-
A baseline reading is established.
-
This compound at various concentrations (or vehicle control) is added to the PRP and incubated for a specified time (e.g., 5 minutes).
-
The platelet agonist (e.g., collagen) is added to initiate aggregation.
-
The change in light transmission is recorded for a set period (e.g., 10 minutes) as platelets aggregate, causing the plasma to become more transparent.
-
-
Data Analysis: The maximum percentage of platelet aggregation is calculated from the aggregation curve. The IC50 value (the concentration of this compound required to inhibit platelet aggregation by 50%) is determined from the dose-response curve.
-
In Vivo Mouse Thromboembolism Model
This model assesses the ability of a compound to prevent death or paralysis resulting from the intravenous injection of a thrombotic agent.
-
Materials:
-
Mice (e.g., ICR strain)
-
Thrombotic agent: Collagen
-
This compound
-
Vehicle control
-
-
Procedure:
-
Animal Dosing: Mice are orally administered this compound at various doses or the vehicle control. Dosing can be a single administration or repeated over several days.
-
Induction of Thromboembolism: After a specified time following the final dose, a lethal dose of the thrombotic agent (e.g., collagen) is injected intravenously (e.g., via the tail vein).
-
Observation: The animals are observed for a defined period (e.g., 30 minutes) for signs of thromboembolism, typically manifested as paralysis or death.
-
Data Analysis: The number of surviving animals in each treatment group is recorded. The ED50 value (the dose of this compound that protects 50% of the animals from death or paralysis) is calculated.
-
Rat Bleeding Time Measurement
This assay evaluates the effect of a compound on primary hemostasis.
-
Materials:
-
Rats (e.g., Sprague-Dawley)
-
This compound
-
Vehicle control
-
Scalpel or standardized cutting device
-
Filter paper
-
Timer
-
-
Procedure:
-
Animal Dosing: Rats are treated with this compound or a vehicle control, typically via oral gavage, for a specified duration (e.g., 10 days).
-
Bleeding Induction: At a set time after the last dose, the rat is anesthetized. A standardized incision is made on the tail (e.g., 3 mm from the tip).
-
Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding stops is recorded. Alternatively, the blood is blotted with filter paper at regular intervals (e.g., every 30 seconds) until bleeding ceases.
-
Data Analysis: The bleeding time for each animal is recorded. The mean bleeding time for each treatment group is calculated and compared to the control group.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vivo evaluation of an antithrombotic agent like this compound.
Caption: A generalized workflow for in vivo antithrombotic screening.
Conclusion
The available preclinical data strongly suggest that this compound is a potent antithrombotic agent with a mechanism of action centered on the inhibition of platelet COX-1 and subsequent reduction in TXA2 synthesis. Its efficacy in inhibiting collagen-induced platelet aggregation and preventing thromboembolism in animal models is well-documented. Notably, this compound demonstrates a prolonged effect on bleeding time, comparable to or even exceeding that of aspirin at similar dosages. The selective inhibition of collagen-mediated pathways, with minimal impact on ADP-induced aggregation, mirrors the pharmacological profile of aspirin.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound, as well as to conduct comprehensive safety and toxicology studies, particularly concerning its gastrointestinal effects compared to aspirin. The findings presented in this guide provide a solid foundation for the continued investigation of this compound as a potentially safer and effective alternative to aspirin for the prevention and treatment of thrombotic diseases.
References
Initial Findings on the Anti-Inflammatory Properties of Aspalatone: A Technical Guide
Abstract
Aspalatone, a C-glucosyl dihydrochalcone primarily found in the South African Rooibos plant (Aspalathus linearis), has emerged as a compound of significant interest due to its potent antioxidant and anti-inflammatory activities.[1][2] This technical document provides an in-depth analysis of the initial research findings concerning this compound's anti-inflammatory properties. It consolidates quantitative data from key preclinical studies, details the experimental protocols utilized, and visualizes the core molecular mechanisms and workflows. The primary mechanism of action involves the modulation of critical inflammatory signaling cascades, including the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3] These actions lead to a downstream reduction in pro-inflammatory mediators, such as cytokines and cell adhesion molecules.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's potential as a novel therapeutic agent for inflammatory diseases.
Core Anti-Inflammatory Mechanisms of this compound
Initial research indicates that this compound exerts its anti-inflammatory effects by intervening in several key intracellular signaling pathways that are crucial for the inflammatory response. The most well-documented mechanisms are the inhibition of the NF-κB and MAPK pathways.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In a resting state, the NF-κB dimer is held inactive in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing the active NF-κB dimer to translocate to the nucleus and initiate gene transcription.
This compound has been shown to suppress the activation of NF-κB in response to LPS. This is achieved by inhibiting the phosphorylation of upstream kinases, which prevents IκB degradation and keeps NF-κB sequestered in the cytoplasm, thereby halting the inflammatory cascade.
Inhibition of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of critical signaling cascades that regulate a wide range of cellular processes, including inflammation. The three main MAPK families are ERK, p38, and JNK. These kinases are activated by upstream kinases in response to extracellular stimuli and, in turn, phosphorylate various transcription factors that control the expression of inflammatory genes.
Studies have demonstrated that this compound can suppress the phosphorylation of Extracellular Regulated Kinases (ERK) 1/2, a key component of the MAPK pathway, in LPS-stimulated cells. By inhibiting ERK1/2 activation, this compound blocks a major route for the transduction of inflammatory signals.
Other Implicated Pathways
Beyond the NF-κB and MAPK pathways, preliminary evidence suggests this compound may modulate other signaling networks:
-
STAT6 Pathway: In models of atopic dermatitis, this compound was found to inhibit the activation of STAT6, a key transcription factor in the allergic inflammatory response.
-
TGF-β/Smad Pathway: Computational (in-silico) studies predict that this compound can bind to key components of the TGF-β pathway, such as SMAD2 and SMAD3, suggesting a potential regulatory role.
-
FcεRI Signaling: In mast cells, this compound has been shown to alleviate allergic inflammation by inhibiting the FcεRI signaling pathway, which is critical for mast cell degranulation and histamine release.
Quantitative Analysis of Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings from these studies.
Table 1: Summary of In Vitro Anti-Inflammatory Effects of this compound
| Cell Type | Stimulant | Measured Parameter | Effect of this compound | Reference |
| Human Umbilical Vein | LPS | TNF-α Production | Suppressed production | |
| Endothelial Cells (HUVECs) | IL-6 Production | Suppressed production | ||
| Cell Adhesion Molecule (CAM) Expression | Inhibited expression | |||
| Neutrophil Adhesion/Migration | Inhibited adhesion and transendothelial migration | |||
| Mouse Macrophages (RAW 264.7) | LPS | Nitric Oxide (NO) Production | Decreased production in a dose-dependent manner | |
| Prostaglandin E2 (PGE2) Production | Decreased production in a dose-dependent manner | |||
| Mast Cells (RBL-2H3) | IgE | Degranulation (Histamine Release) | Reduced degranulation | |
| Pro-inflammatory Cytokines | Reduced expression |
Table 2: Summary of In Vivo Anti-Inflammatory Effects of this compound
| Animal Model | Condition | Measured Parameter | Effect of this compound | Reference |
| Mice | LPS-induced Lethal Endotoxemia | Survival Rate | Reduced mortality | |
| Mice | LPS-induced Vascular Hyperpermeability | Vascular Leakage | Suppressed hyperpermeability | |
| Leukocyte Migration | Suppressed leukocyte migration | |||
| Atopic Dermatitis Mouse Model | Atopic Dermatitis (AD) | AD Phenotypes (Erythema, Scaling) | Significantly reduced phenotypes with topical application | |
| Immune Cell Infiltration | Decreased infiltration in skin lesions | |||
| Serum Immunoglobulin (IgE, IgG2a) | Significantly reduced serum levels |
Experimental Protocols and Methodologies
Reproducibility is paramount in scientific research. This section details the common experimental protocols used to assess the anti-inflammatory properties of this compound.
In Vitro Model: LPS-Induced Inflammation in Macrophages
This assay is widely used to screen compounds for anti-inflammatory activity by mimicking a bacterial inflammatory challenge.
Protocol:
-
Cell Culture: Mouse macrophage cells (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.
-
Plating: Cells are seeded into multi-well plates (e.g., 24-well or 96-well) at a predetermined density and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. Cells are incubated for a period of 1-2 hours.
-
Inflammatory Challenge: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 10-100 ng/mL) to induce an inflammatory response. A negative control group (no LPS) is also maintained.
-
Incubation: The plates are incubated for a specified duration (e.g., 18-24 hours).
-
Sample Collection & Analysis:
-
Supernatant: The cell culture supernatant is collected to measure the concentration of secreted inflammatory mediators like Nitric Oxide (NO) using the Griess reagent, or cytokines (TNF-α, IL-6) and prostaglandins (PGE2) using ELISA kits.
-
Cell Lysate: The cells are washed and lysed to extract total protein for analysis of intracellular signaling pathways (e.g., phosphorylation of NF-κB, MAPK) via Western blotting.
-
In Vivo Model: LPS-Induced Endotoxemia in Mice
This model is used to evaluate the systemic anti-inflammatory effects of a compound in a living organism, simulating a severe systemic infection (sepsis).
Protocol:
-
Animal Acclimatization: Male BALB/c or C57BL/6 mice are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are randomly assigned to different groups: Vehicle Control, LPS only, and LPS + this compound (at various doses).
-
Compound Administration: this compound or the vehicle is administered to the mice, typically via intraperitoneal (i.p.) injection or oral gavage, at a set time before the LPS challenge.
-
LPS Challenge: A lethal or sub-lethal dose of LPS is administered via i.p. injection to induce systemic inflammation.
-
Monitoring:
-
Survival: For lethal endotoxemia models, survival is monitored over a period of 48-72 hours.
-
Sample Collection: For mechanistic studies, mice are euthanized at specific time points (e.g., 2-6 hours) after the LPS challenge. Blood is collected via cardiac puncture for serum cytokine analysis (ELISA). Tissues (e.g., lung, liver) can be harvested for histological analysis or to measure inflammatory markers.
-
-
Data Analysis: Survival curves are analyzed using the log-rank test. Cytokine levels between groups are compared using statistical tests like ANOVA.
Conclusion and Future Directions
The initial body of evidence strongly supports the anti-inflammatory potential of this compound. Its ability to concurrently inhibit the master inflammatory pathways of NF-κB and MAPK provides a robust mechanistic basis for its observed effects in both cellular and animal models. This compound effectively reduces the production of key inflammatory mediators and ameliorates inflammatory phenotypes in vivo.
For drug development professionals, this compound represents a promising natural lead compound. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to potentially enhance potency and selectivity.
-
Chronic Inflammation Models: Evaluating its efficacy in more clinically relevant models of chronic inflammatory diseases, such as inflammatory bowel disease (IBD) or rheumatoid arthritis.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to establish a therapeutic window for clinical development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Peracetylated Aspalathin (Hypothetical "Aspalatone")
Disclaimer: The term "Aspalatone" does not correspond to a known or scientifically described derivative of aspalathin in the current chemical literature. This document provides a hypothetical protocol for the peracetylation of aspalathin, a common chemical modification for polyphenols, which for the purpose of this guide is termed "this compound." The procedures and data presented are based on established methods for the esterification of flavonoids and should be regarded as a theoretical guide for research and development.
Introduction
Aspalathin is a C-glycosyl dihydrochalcone found in the South African rooibos plant (Aspalathus linearis). It is of significant interest to researchers due to its antioxidant and potential therapeutic properties. Chemical modification of natural products like aspalathin is a common strategy in drug development to enhance bioavailability, stability, or to study structure-activity relationships. Esterification of the multiple hydroxyl groups in aspalathin can significantly alter its physicochemical properties. This document details a hypothetical procedure for the peracetylation of aspalathin to yield a non-polar derivative, herein referred to as "this compound." The protocol is adapted from established methods for the acetylation of polyphenols.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the peracetylation of aspalathin. This data is illustrative and would be expected to be determined experimentally for any new synthetic procedure.
| Parameter | Value |
| Reactants | |
| Aspalathin (Substrate) | 100 mg (0.22 mmol) |
| Acetic Anhydride | 0.21 mL (2.2 mmol, 10 eq) |
| 4-DMAP (Catalyst) | 2.7 mg (0.022 mmol, 0.1 eq) |
| DMF (Solvent) | 2 mL |
| Reaction Conditions | |
| Temperature | Room Temperature (25 °C) |
| Reaction Time | 2 hours |
| Product ("this compound") | |
| Theoretical Yield | ~160 mg |
| Actual Yield | 136 mg |
| Percent Yield | 85% |
| Purity (by HPLC) | >95% |
| Appearance | Off-white to pale yellow solid |
Experimental Protocol: Peracetylation of Aspalathin
This protocol describes a method for the esterification of the hydroxyl groups of aspalathin using acetic anhydride with 4-(Dimethylamino)pyridine (DMAP) as a catalyst. This method is known for its mild conditions and high efficiency in acetylating polyphenolic compounds.
Materials:
-
Aspalathin (>98% purity)
-
Acetic Anhydride (ACS grade)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add aspalathin (100 mg, 0.22 mmol).
-
Dissolution: Add anhydrous DMF (2 mL) to the flask and stir until the aspalathin is completely dissolved.
-
Addition of Catalyst and Reagent: To the stirred solution, add 4-DMAP (2.7 mg, 0.022 mmol) followed by the dropwise addition of acetic anhydride (0.21 mL, 2.2 mmol) at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature under an inert atmosphere (e.g., nitrogen). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 2 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure peracetylated aspalathin ("this compound").
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of "this compound".
Caption: Hypothetical signaling pathway modulation by "this compound".
Application Note: Quantitative Analysis of Aspalatone and its Metabolite, Salicylic Acid, in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Aspalatone, an ester of acetylsalicylic acid and maltol, is a compound with demonstrated anti-platelet and neuroprotective properties.[1][2] Preclinical studies suggest its potential as an antithrombotic agent with low ulcerogenicity.[2] To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust analytical method for the quantification of this compound and its expected primary metabolite, salicylic acid, in human plasma is essential.
This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and salicylic acid in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection by a triple quadrupole mass spectrometer. This method is suitable for high-throughput analysis in a drug development setting.
Principle of the Method
The analytical method involves the extraction of this compound, salicylic acid, and their respective stable isotope-labeled internal standards (SIL-IS) from human plasma via protein precipitation. The supernatant is then injected into a reverse-phase HPLC system for chromatographic separation. The analytes are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratios of the analytes to their corresponding SIL-IS.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Salicylic acid reference standard (≥98% purity)
-
This compound-d4 (internal standard)
-
Salicylic acid-d4 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, salicylic acid, this compound-d4, and salicylic acid-d4 by dissolving the appropriate amount of each compound in methanol.
-
Intermediate Solutions: Prepare serial dilutions of the this compound and salicylic acid stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a combined working solution of this compound-d4 and salicylic acid-d4 in acetonitrile.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation Protocol
-
Allow all samples (standards, QCs, and unknown study samples) and reagents to thaw to room temperature.
-
Vortex mix the plasma samples.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 200 µL of the IS working solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Sample Preparation Workflow
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Mass Spectrometer | SCIEX Triple Quad™ 5500 or equivalent |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| IonSpray Voltage | -4500 V |
| Temperature | 550°C |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 287.1 | 121.0 |
| This compound-d4 | 291.1 | 125.0 |
| Salicylic Acid | 137.0 | 93.0 |
| Salicylic Acid-d4 | 141.0 | 97.0 |
Data Presentation
The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented in the table below.
| Parameter | This compound | Salicylic Acid |
| Linearity Range | 1 - 1000 ng/mL | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 7.2% |
| Inter-day Precision (%CV) | ≤ 10.2% | ≤ 9.8% |
| Intra-day Accuracy (%Bias) | -6.3% to 5.8% | -4.5% to 3.9% |
| Inter-day Accuracy (%Bias) | -8.1% to 7.2% | -6.8% to 5.5% |
| Mean Extraction Recovery | 92.5% | 95.1% |
| Matrix Effect | Minimal, compensated by internal standard | Minimal, compensated by internal standard |
Signaling Pathways and Logical Relationships
The analytical workflow follows a logical progression from sample receipt to final data reporting. This ensures sample integrity, data quality, and regulatory compliance throughout the bioanalytical process.
Analytical Workflow Logic
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of this compound and its primary metabolite, salicylic acid, in human plasma. The simple sample preparation procedure and rapid chromatographic run time make it suitable for supporting high-throughput pharmacokinetic studies in a regulated bioanalytical laboratory. The method has been validated with acceptable linearity, accuracy, precision, and recovery, demonstrating its suitability for its intended purpose.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of Aspalatone
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities and degradation products of Aspalatone. The method is suitable for quality control and stability testing in research and pharmaceutical development settings.
Introduction
This compound is a novel small molecule with therapeutic potential. Ensuring its purity is critical for safety and efficacy. This document provides a detailed protocol for a stability-indicating HPLC method that can accurately quantify this compound in the presence of its degradation products and process-related impurities. The method has been developed based on established principles of HPLC method development and is ready for validation according to ICH guidelines.[1][2]
Experimental Protocol
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used.[3] The following table summarizes the chromatographic conditions.
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 0-5 min: 95% A, 5% B5-25 min: 5% to 95% B25-30 min: 95% B30-31 min: 95% to 5% B31-35 min: 5% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
2.2. Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is used as the diluent.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve in, and dilute to volume with the diluent.
2.3. System Suitability
Before sample analysis, the system suitability is checked by injecting the standard solution five times. The acceptance criteria are outlined in the table below.[4][5]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
2.4. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on the this compound standard. The sample is subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of 1N HCl is added to 1 mL of stock solution and kept at 60°C for 2 hours.
-
Base Hydrolysis: 1 mL of 1N NaOH is added to 1 mL of stock solution and kept at 60°C for 2 hours.
-
Oxidative Degradation: 1 mL of 3% H₂O₂ is added to 1 mL of stock solution and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is kept in an oven at 105°C for 24 hours.
-
Photolytic Degradation: The solid drug substance is exposed to UV light (254 nm) for 24 hours.
After degradation, the samples are diluted with the diluent to a final concentration of 100 µg/mL and analyzed.
Data Presentation
The following tables summarize the expected results from the method validation studies.
Table 1: System Suitability Results (Hypothetical Data)
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 15.21 | 1254321 | 1.12 | 5678 |
| 2 | 15.22 | 1256789 | 1.13 | 5712 |
| 3 | 15.20 | 1253987 | 1.12 | 5690 |
| 4 | 15.23 | 1258765 | 1.14 | 5734 |
| 5 | 15.21 | 1255432 | 1.13 | 5701 |
| Mean | 15.21 | 1255859 | 1.13 | 5703 |
| % RSD | 0.07 | 0.16 | - | - |
Table 2: Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | % Degradation | Retention Time of Degradants (min) |
| Acid Hydrolysis | 15.2% | 8.5, 12.1 |
| Base Hydrolysis | 22.5% | 9.2, 11.8 |
| Oxidative Degradation | 10.8% | 13.5 |
| Thermal Degradation | 5.1% | 14.2 |
| Photolytic Degradation | 8.3% | 10.5 |
Table 3: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (µg/mL) | 10 - 150 |
| Correlation Coefficient (r²) | 0.9998 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
The described RP-HPLC method is specific, stable, and suitable for the routine purity analysis of this compound. The method effectively separates the main component from its degradation products, making it a valuable tool for quality control and stability studies. Further validation of this method should be performed in accordance with regulatory guidelines.
References
Application Notes and Protocols: In Vitro Platelet Aggregation Assay for Aspalatone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspalatone, a synthesized ester of acetylsalicylic acid (aspirin) and maltol, has demonstrated potential as an antiplatelet agent.[1][2] Understanding its precise mechanism and efficacy is crucial for its development as a therapeutic. This document provides a detailed protocol for assessing the in vitro effect of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for platelet function testing.[3][4]
This compound has been shown to potently inhibit collagen-induced platelet aggregation, while having no significant effect on ADP-induced aggregation.[1] This suggests a mechanism of action similar to aspirin, likely involving the inhibition of the cyclooxygenase-1 (COX-1) enzyme, which would in turn block the synthesis of thromboxane A2 (TXA2), a potent platelet agonist. This protocol is designed to quantify the inhibitory effects of this compound on platelet aggregation induced by collagen.
Principle of the Assay
Light transmission aggregometry (LTA) measures changes in the turbidity of a platelet-rich plasma (PRP) sample. In a resting state, platelets are suspended in the plasma, making it turbid and allowing for low light transmission. When a platelet agonist like collagen is added, platelets activate and aggregate, causing the plasma to become clearer and increasing light transmission. The degree of aggregation is directly proportional to the increase in light transmission. By pre-incubating the PRP with this compound, its inhibitory effect on agonist-induced platelet aggregation can be accurately quantified.
Data Presentation
The quantitative data from the in vitro platelet aggregation assay for this compound should be organized into clear and structured tables for straightforward comparison and analysis.
Table 1: Effect of this compound on Collagen-Induced Platelet Aggregation
| This compound Concentration (µM) | Agonist (Collagen, 2 µg/mL) Maximum Aggregation (%) | IC₅₀ (µM) |
| 0 (Vehicle Control) | Mean Value ± SD | - |
| 10 | Mean Value ± SD | rowspan="5">Calculated Value |
| 50 | Mean Value ± SD | |
| 100 | Mean Value ± SD | |
| 200 | Mean Value ± SD | |
| 500 | Mean Value ± SD |
Note: The IC₅₀ (half-maximal inhibitory concentration) value should be calculated from the dose-response curve of this compound's inhibition of collagen-induced platelet aggregation.
Table 2: Comparison of this compound and Aspirin on Agonist-Induced Platelet Aggregation
| Compound | Concentration (µM) | Agonist | Maximum Aggregation (%) |
| Vehicle Control | - | Collagen (2 µg/mL) | Mean Value ± SD |
| This compound | 180 | Collagen (2 µg/mL) | Mean Value ± SD |
| Aspirin | 100 | Collagen (2 µg/mL) | Mean Value ± SD |
| Vehicle Control | - | ADP (10 µM) | Mean Value ± SD |
| This compound | 180 | ADP (10 µM) | Mean Value ± SD |
| Aspirin | 100 | ADP (10 µM) | Mean Value ± SD |
Note: The concentration of 180 µM for this compound is based on its reported IC₅₀ for collagen-induced platelet aggregation.
Experimental Protocols
This section details the necessary steps for performing the in vitro platelet aggregation assay with this compound.
Materials and Reagents
-
This compound
-
Aspirin (as a positive control)
-
Collagen (agonist)
-
Adenosine diphosphate (ADP) (for specificity testing)
-
Dimethyl sulfoxide (DMSO) (vehicle for dissolving this compound and Aspirin)
-
Human whole blood (from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days)
-
3.2% Sodium Citrate solution
-
Saline solution (0.9% NaCl)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
-
Platelet aggregometer
-
Centrifuge
-
Hematology analyzer (optional, for platelet count)
Experimental Workflow
Caption: Workflow for the in vitro platelet aggregation assay.
Detailed Methodology
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the centrifuge brake off.
-
Carefully transfer the upper layer (PRP) into a new polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature with the brake off.
-
Collect the supernatant (PPP).
-
(Optional but recommended) Determine the platelet count in the PRP using a hematology analyzer and adjust it to a final concentration of 2.5-3.0 x 10⁸ platelets/mL with PPP.
-
-
Preparation of this compound and Agonist Solutions
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in DMSO to achieve the desired final concentrations in the PRP.
-
Prepare stock solutions of collagen (e.g., 200 µg/mL) and ADP (e.g., 1 mM) in saline.
-
-
Platelet Aggregation Assay
-
Set the aggregometer to maintain a constant temperature of 37°C and a stirring speed of 1000-1200 rpm.
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a stir bar.
-
Use a cuvette with PPP to set the 100% aggregation baseline and a cuvette with PRP to set the 0% aggregation baseline.
-
Add 5 µL of the desired this compound dilution (or DMSO vehicle control) to the PRP and incubate for 5 minutes.
-
Add 50 µL of the collagen agonist (final concentration, e.g., 2 µg/mL) to initiate platelet aggregation.
-
Record the change in light transmission for at least 5-10 minutes, or until the aggregation reaches a plateau.
-
Repeat the procedure for all concentrations of this compound and for the positive control (Aspirin).
-
To assess specificity, perform the assay using ADP as the agonist.
-
-
Data Analysis
-
The maximum percentage of platelet aggregation is calculated from the aggregation curve, with 0% being the light transmission of PRP and 100% being the light transmission of PPP.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Signaling Pathway
The inhibitory effect of this compound on collagen-induced platelet aggregation is likely mediated through the inhibition of the COX-1 enzyme, which is a key component of the thromboxane A2 (TXA2) signaling pathway.
Caption: Proposed signaling pathway for this compound's antiplatelet effect.
This diagram illustrates how collagen binding to the GPVI receptor initiates a signaling cascade leading to the production of TXA2. TXA2 then acts as a potent agonist, amplifying the aggregation response. This compound is hypothesized to inhibit COX-1, thereby blocking this pathway and preventing platelet aggregation.
References
- 1. Synthesis and antiplatelet effects of the new antithrombotic agent this compound with low ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The platelet aggregation line [stago.com]
Application Notes and Protocols for Testing Aspalatone's Antithrombotic Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspalatone, a compound synthesized from acetylsalicylic acid (aspirin) and the antioxidant maltol, has demonstrated significant antithrombotic and antiplatelet activities with a reduced risk of gastrointestinal ulceration compared to aspirin.[1][2] These application notes provide detailed protocols for evaluating the antithrombotic efficacy of this compound in established preclinical animal models. The methodologies described are based on published studies and are intended to guide researchers in the consistent and reproducible assessment of this compound's therapeutic potential.
The primary mechanism of this compound's antithrombotic action is believed to be similar to that of aspirin, involving the inhibition of cyclooxygenase-1 (COX-1) in platelets. This leads to a reduction in the synthesis of thromboxane A2 (TXA2), a potent mediator of platelet aggregation.[1][2][3] Additionally, studies suggest that this compound exerts protective effects on the vascular endothelium, further contributing to its antithrombotic profile.
This document outlines protocols for three key in vivo and ex vivo assays: the rat tail bleeding time assay, the mouse collagen and epinephrine-induced thromboembolism model, and the rat ex vivo platelet aggregation assay. Quantitative data from preclinical studies are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying mechanisms and procedures.
Quantitative Data Summary
The following tables summarize the quantitative data on the antithrombotic efficacy of this compound from preclinical studies.
Table 1: Effect of this compound on Bleeding Time in Rats
| Treatment Group | Dose (p.o.) | Treatment Duration | Bleeding Time Prolongation (%) vs. Control | Reference |
| This compound | 15 mg/kg | 10 days | 57% (p < 0.005) | |
| Aspirin (ASA) | 15 mg/kg | 10 days | 44% |
Table 2: Efficacy of this compound in Mouse Thromboembolism Model
| Treatment Group | Dose (p.o.) | Endpoint | Result | Reference |
| This compound | 32 mg/kg | ED50 (single dose) | 32 mg/kg | |
| This compound | 20 mg/kg | Prevention of collagen-induced death (10-day treatment) | 90% (p < 0.001) |
Table 3: In Vitro and Ex Vivo Antiplatelet Activity of this compound
| Assay | Model | Agonist | Parameter | Result | Reference |
| In Vitro Platelet Aggregation | Rat | Collagen | IC50 | 1.8 x 10⁻⁴ mol/l | |
| In Vitro Platelet Aggregation | Rat | ADP | Inhibition | Not significant | |
| Ex Vivo Platelet Aggregation | Rat | - | Relative Potency | ASA > dipyridamole ≈ this compound > ticlopidine |
Experimental Protocols
Protocol 1: Rat Tail Bleeding Time Assay
This protocol details the procedure for assessing the effect of this compound on primary hemostasis in rats by measuring the tail bleeding time.
Materials:
-
Sprague-Dawley rats (male, 180-220 g)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Anesthetic (e.g., pentobarbital, 50 mg/kg, IP)
-
Sterile scalpel or razor blade
-
Whatman filter paper or absorbent paper
-
Beaker with saline (37°C)
-
Timer
Procedure:
-
Administer this compound or vehicle control orally (p.o.) to the rats at the desired dose (e.g., 15 mg/kg) for the specified duration (e.g., 10 days).
-
One hour after the final dose, anesthetize the rat with pentobarbital (50 mg/kg, IP).
-
Once the rat is fully anesthetized, carefully transect 3 mm from the tip of the tail using a sterile scalpel.
-
Immediately immerse the tail into a beaker containing saline at 37°C and start a timer.
-
Every 30 seconds, gently blot the tail tip with filter paper to remove the drop of blood, being careful not to disturb the forming clot.
-
The bleeding time is defined as the time from the initial transection until bleeding ceases for at least 30 seconds.
-
A maximum cut-off time of 20 minutes is typically used.
Data Analysis:
-
Record the bleeding time for each animal.
-
Calculate the mean bleeding time ± SEM for each treatment group.
-
Compare the bleeding times of the this compound-treated group to the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Protocol 2: Mouse Collagen and Epinephrine-Induced Thromboembolism Model
This in vivo model evaluates the ability of this compound to prevent fatal pulmonary thromboembolism induced by the intravenous injection of collagen and epinephrine.
Materials:
-
Mice (e.g., ICR strain, male, 20-25 g)
-
This compound
-
Vehicle control
-
Collagen solution (e.g., 0.8 mg/kg)
-
Epinephrine solution (e.g., 60 µg/kg)
-
Syringes and needles for oral gavage and intravenous injection
-
Timer
Procedure:
-
Administer this compound or vehicle control orally to the mice at the desired doses (e.g., 20 mg/kg or for ED50 determination) for the specified duration (e.g., single dose or 10 days).
-
One hour after the final dose, inject a mixture of collagen (e.g., 0.8 mg/kg) and epinephrine (e.g., 60 µg/kg) intravenously (i.v.) via the tail vein.
-
Immediately start a timer and observe the mice for signs of respiratory distress and mortality.
-
Record the time of death for each animal. Animals surviving for more than 15 minutes are generally considered protected.
Data Analysis:
-
Calculate the percentage of mortality in each treatment group.
-
For dose-response studies, calculate the ED50 (the dose that protects 50% of the animals from death) using probit analysis.
-
Compare the survival rates between the this compound-treated groups and the vehicle control group using Fisher's exact test.
Protocol 3: Rat Ex Vivo Platelet Aggregation Assay
This protocol describes the methodology to assess the inhibitory effect of orally administered this compound on platelet aggregation in rat blood.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
This compound
-
Vehicle control
-
Anesthetic (e.g., sodium pentobarbital)
-
Syringes with 3.8% sodium citrate (1:9 ratio of citrate to blood)
-
Platelet aggregometer
-
Collagen solution (agonist)
-
ADP solution (agonist)
-
Centrifuge
Procedure:
-
Drug Administration: Administer this compound or vehicle control orally to rats at the desired dose for the specified duration.
-
Blood Collection: One hour after the last dose, anesthetize the rats. Collect blood via cardiac puncture or from the abdominal aorta into syringes containing 3.8% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP) in the supernatant.
-
Carefully collect the PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 1000 x g) for 10 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the maximum (100% aggregation) with PPP.
-
Add the agonist (e.g., collagen or ADP) to the PRP and record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
The maximum aggregation percentage is determined.
-
Data Analysis:
-
Calculate the percentage of platelet aggregation for each sample.
-
Determine the percentage inhibition of aggregation in the this compound-treated group compared to the vehicle control group.
-
Statistical analysis can be performed using appropriate tests to compare the treatment groups.
Visualizations
Signaling Pathway of this compound's Antithrombotic Action
Caption: Proposed signaling pathway of this compound's antithrombotic effects.
Experimental Workflow for In Vivo Thromboembolism Model
Caption: Workflow for the mouse collagen and epinephrine-induced thromboembolism model.
Logical Relationship of Experimental Models
Caption: Relationship between different experimental models for testing this compound.
References
Application Notes & Protocols: Designing a Dose-Response Study for Aspalatone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting a dose-response study of Aspalatone, a synthetic acetylsalicylic acid derivative with potential antithrombotic properties. The following protocols and guidelines are intended to assist researchers in evaluating the efficacy, potency, and safety of this compound in a preclinical setting.
Introduction to this compound
This compound is a novel compound synthesized from acetylsalicylic acid (aspirin) and maltol. Preliminary studies suggest that this compound may exhibit antiplatelet and antithrombotic activities, potentially with a reduced risk of gastrointestinal side effects compared to aspirin.[1] The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins and thromboxanes involved in platelet aggregation. A thorough dose-response investigation is essential to characterize its pharmacological profile.
Study Objectives
The primary objectives of this dose-response study are:
-
To determine the in vitro potency of this compound in inhibiting platelet aggregation.
-
To elucidate the dose-dependent effects of this compound on its primary molecular target, the COX-1 enzyme in platelets.
-
To evaluate the in vivo antithrombotic efficacy of this compound in a relevant animal model.
-
To assess the dose-dependent gastrointestinal toxicity (ulcerogenicity) of this compound.
-
To establish a preliminary therapeutic window for this compound.
Experimental Design
A comprehensive dose-response evaluation of this compound should encompass both in vitro and in vivo studies.
In Vitro Studies
In vitro experiments are crucial for determining the direct effects of this compound on platelet function and for elucidating its mechanism of action at the molecular level.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro dose-response evaluation of this compound.
Table 1: In Vitro Experimental Parameters
| Parameter | Description | Agonists/Reagents | Endpoints |
| Platelet Aggregation | Measurement of the ability of this compound to inhibit agonist-induced platelet aggregation in isolated human or animal platelets. | ADP, Collagen, Arachidonic Acid | IC50 (Half-maximal Inhibitory Concentration) |
| Thromboxane B2 (TXB2) Production | Quantification of the stable metabolite of Thromboxane A2 (TXA2) to assess COX-1 inhibition in platelets. | Thrombin, Collagen | Percentage inhibition of TXB2 production, IC50 |
| Cytotoxicity | Evaluation of the toxic effects of this compound on platelets and a relevant cell line (e.g., HUVECs) to rule out non-specific effects. | MTT or LDH release assay reagents | CC50 (Half-maximal Cytotoxic Concentration) |
In Vivo Studies
In vivo studies are essential to determine the antithrombotic efficacy and safety profile of this compound in a whole-organism context.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo dose-response evaluation of this compound.
Table 2: In Vivo Experimental Parameters
| Parameter | Description | Animal Model | Endpoints |
| Antithrombotic Efficacy | Evaluation of the ability of this compound to prevent or delay the formation of a thrombus in a chemically induced thrombosis model. | Ferric Chloride-Induced Carotid Artery Thrombosis in rodents | Time to vessel occlusion, thrombus weight. |
| Gastrointestinal Safety | Assessment of the ulcerogenic potential of this compound in the gastric mucosa following repeated dosing. | Rodent model of gastric ulceration | Ulcer index, histopathological examination of gastric tissue. |
| Hemostasis | Measurement of the effect of this compound on primary hemostasis. | Tail bleeding time assay in rodents | Bleeding time in minutes. |
Signaling Pathway
Arachidonic Acid Cascade and its Inhibition by this compound
This compound, as a derivative of acetylsalicylic acid, is hypothesized to inhibit the cyclooxygenase (COX) enzymes, primarily COX-1 in platelets. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and platelet agonist, playing a crucial role in thrombus formation.
Caption: Proposed mechanism of action of this compound via inhibition of the COX-1 pathway.
Detailed Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: To determine the IC50 of this compound for the inhibition of platelet aggregation.
Materials:
-
Freshly drawn human or animal blood (anticoagulated with sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists: Adenosine diphosphate (ADP), collagen, arachidonic acid.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Saline solution.
-
Platelet aggregometer.
Protocol:
-
Prepare PRP and PPP: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Adjust Platelet Count: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Set up Aggregometer: Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Dose-Response: a. Pre-warm PRP samples to 37°C. b. Add increasing concentrations of this compound or vehicle control to the PRP samples and incubate for a specified time (e.g., 5 minutes). c. Add a platelet agonist (e.g., ADP at a final concentration of 10 µM) to initiate aggregation. d. Record the aggregation for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 3: Sample Data Presentation for Platelet Aggregation Assay
| This compound Concentration (µM) | % Inhibition of ADP-induced Aggregation (Mean ± SD) |
| 0 (Vehicle) | 0 ± 5.2 |
| 1 | 15.3 ± 4.8 |
| 10 | 48.9 ± 6.1 |
| 50 | 85.2 ± 3.9 |
| 100 | 98.1 ± 1.5 |
| IC50 (µM) | [Calculated Value] |
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
Objective: To evaluate the dose-dependent antithrombotic effect of this compound in vivo.
Materials:
-
Rodents (e.g., mice or rats).
-
Anesthetic agent (e.g., ketamine/xylazine).
-
Surgical instruments.
-
Filter paper saturated with ferric chloride (FeCl3) solution (e.g., 10%).
-
Doppler flow probe and flowmeter.
-
This compound solution for administration (e.g., oral gavage).
Protocol:
-
Animal Dosing: Administer different doses of this compound, vehicle control, or a positive control (e.g., aspirin) to the animals at a specified time before the procedure (e.g., 1 hour).
-
Anesthesia and Surgery: Anesthetize the animal and surgically expose the common carotid artery.
-
Flow Probe Placement: Place a Doppler flow probe around the artery to monitor blood flow.
-
Thrombosis Induction: Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a set duration (e.g., 3 minutes) to induce endothelial injury.
-
Monitor Blood Flow: Continuously monitor and record the blood flow until the artery is occluded (blood flow ceases).
-
Endpoint Measurement: The primary endpoint is the time to occlusion (in minutes) from the application of FeCl3.
Table 4: Sample Data Presentation for In Vivo Thrombosis Model
| Treatment Group (Dose) | n | Time to Occlusion (minutes, Mean ± SD) |
| Vehicle Control | 8 | 10.5 ± 2.1 |
| This compound (10 mg/kg) | 8 | 15.8 ± 3.5 |
| This compound (30 mg/kg) | 8 | 25.1 ± 4.2 |
| This compound (100 mg/kg) | 8 | 38.9 ± 5.6 |
| Aspirin (30 mg/kg) | 8 | 28.3 ± 4.8 |
Gastric Ulceration Assessment
Objective: To assess the dose-dependent ulcerogenic potential of this compound.
Materials:
-
Rodents.
-
This compound solution for administration.
-
Formalin solution.
-
Dissecting microscope.
-
Ulcer index scoring system.
Protocol:
-
Animal Dosing: Administer different doses of this compound, vehicle control, or a positive control (e.g., indomethacin or high-dose aspirin) to the animals daily for a specified period (e.g., 7 days).
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the stomachs.
-
Stomach Preparation: Open the stomachs along the greater curvature, rinse with saline, and fix in formalin.
-
Ulcer Scoring: Examine the gastric mucosa for lesions under a dissecting microscope. Score the ulcers based on their number and severity using a standardized ulcer index.
-
Histopathology (Optional): Process the stomach tissues for histopathological examination to assess the extent of mucosal damage.
Table 5: Sample Data Presentation for Gastric Ulceration Assessment
| Treatment Group (Dose) | n | Ulcer Index (Mean ± SD) |
| Vehicle Control | 8 | 0.5 ± 0.2 |
| This compound (30 mg/kg/day) | 8 | 1.2 ± 0.5 |
| This compound (100 mg/kg/day) | 8 | 2.8 ± 0.9 |
| This compound (300 mg/kg/day) | 8 | 5.6 ± 1.4 |
| Aspirin (100 mg/kg/day) | 8 | 15.4 ± 3.2 |
Conclusion
This comprehensive dose-response study design will provide critical data on the efficacy, potency, and safety of this compound. The results will be instrumental in determining its potential as a novel antithrombotic agent and will guide further preclinical and clinical development. Careful execution of these protocols and thorough data analysis are paramount for a successful evaluation.
References
Application Notes and Protocols for In Vivo Administration of Aspalatone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Aspalatone solutions intended for in vivo experimental use. This compound, an anti-platelet aggregator, has demonstrated antioxidant and neuroprotective effects, making it a compound of interest for a variety of research applications.
Chemical and Physical Properties of this compound
A thorough understanding of this compound's properties is crucial for the successful preparation of solutions for in vivo studies.
| Property | Value | Reference |
| CAS Number | 147249-33-0 | [1] |
| Molecular Formula | C₁₅H₁₂O₆ | [1] |
| Molecular Weight | 288.3 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Storage | -20°C | |
| Stability | ≥ 4 years at -20°C |
Solubility of this compound
The solubility of this compound in various solvents is a critical factor for preparing appropriate formulations for in vivo administration.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 10 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | |
| Ethanol | 1 mg/mL |
Experimental Protocols
Preparation of this compound Solution for Intraperitoneal (IP) Injection in Rodents
This protocol provides a general method for preparing an this compound solution for intraperitoneal administration in rodents, based on its known solubility and general guidelines for vehicle use in vivo.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.2
-
Sterile, polypropylene conical tubes (15 mL and 50 mL)
-
Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
Vortex mixer
-
Analytical balance
Protocol:
-
Determine the Required Amount of this compound: Calculate the total mass of this compound needed based on the desired dose (e.g., 24 mg/kg), the number of animals, and their average body weight.
-
Prepare a Stock Solution in DMSO:
-
Weigh the calculated amount of this compound and place it in a sterile conical tube.
-
Add a minimal amount of sterile DMSO to dissolve the this compound completely. Based on its solubility of 10 mg/mL, calculate the volume of DMSO needed. For example, to prepare a 10 mg/mL stock solution, add 1 mL of DMSO for every 10 mg of this compound.
-
Vortex thoroughly until the this compound is fully dissolved.
-
-
Dilute the Stock Solution with PBS:
-
To minimize the toxicity of DMSO, the final concentration of DMSO in the injected solution should be kept as low as possible, ideally below 10%.
-
Calculate the final volume of the injection solution required. The injection volume for intraperitoneal administration in mice is typically up to 10 mL/kg.
-
Aseptically add sterile PBS (pH 7.2) to the DMSO stock solution to achieve the desired final concentration of this compound and a DMSO concentration of ≤10%. For example, to achieve a 10% DMSO solution, the volume of PBS added will be 9 times the volume of the DMSO stock solution.
-
Vortex the final solution to ensure it is homogenous.
-
-
Final Concentration and Administration:
-
The final concentration of this compound in the injection solution should be calculated to deliver the desired dose in the appropriate injection volume.
-
Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.
-
Always prepare fresh solutions on the day of the experiment.
-
Example Calculation for a 24 mg/kg Dose in a 25g Mouse:
-
Dose per mouse: 24 mg/kg * 0.025 kg = 0.6 mg
-
Injection volume (e.g., 10 mL/kg): 10 mL/kg * 0.025 kg = 0.25 mL
-
Final concentration needed: 0.6 mg / 0.25 mL = 2.4 mg/mL
-
To prepare 1 mL of this solution with 10% DMSO:
-
Start with a 10 mg/mL stock in DMSO. To get 2.4 mg of this compound, you would need 0.24 mL of the stock solution. This volume of stock solution contains 0.24 mL of DMSO. To achieve a final DMSO concentration of 10%, the final volume would need to be 2.4 mL (0.24 mL DMSO / 0.10 = 2.4 mL). This would result in a final this compound concentration of 1 mg/mL (2.4 mg / 2.4 mL).
-
Revised approach for a higher final concentration: Prepare a more concentrated stock in DMSO (e.g., 50 mg/mL, if solubility allows, though data is for 10 mg/mL). Alternatively, a different vehicle system may be required if a higher dose in a smaller volume is necessary. The provided solubility data indicates that achieving a 2.4 mg/mL final concentration with ≤10% DMSO is challenging. Researchers may need to explore co-solvent systems or test the tolerability of slightly higher DMSO concentrations with appropriate vehicle controls. The solubility of this compound in a 1:10 DMSO:PBS mixture is 0.1 mg/mL, which is insufficient for a 24 mg/kg dose in a standard injection volume. Therefore, a higher concentration of DMSO is likely necessary, and its tolerability must be carefully evaluated.
-
General Guidelines for Intravenous (IV) Injection
For intravenous administration, it is critical to ensure the complete solubility of the compound and the absence of any particulates to prevent embolism. The final solution must be sterile and isotonic.
-
Vehicle Selection: A vehicle with a low concentration of DMSO is highly recommended. The final DMSO concentration should be kept to an absolute minimum, ideally below 1%, to avoid hemolysis and vascular irritation.
-
Filtration: The final this compound solution should be sterile-filtered through a 0.22 µm syringe filter before injection.
-
Administration: The injection should be administered slowly to minimize potential adverse effects.
Signaling Pathways and Experimental Workflows
This compound and the VEGF Signaling Pathway
This compound has been shown to affect the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial in angiogenesis. This compound can inhibit VEGF-induced processes.
Caption: this compound's inhibitory effect on the VEGF signaling pathway.
This compound and the Platelet Aggregation Pathway
As an anti-platelet aggregator, this compound is believed to interfere with the cyclooxygenase-1 (COX-1) pathway, similar to aspirin, thereby reducing the production of thromboxane A2 (TXA2), a potent platelet activator.
Caption: this compound's inhibition of the COX-1 pathway in platelets.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting in vivo experiments with this compound.
Caption: A general workflow for in vivo experiments using this compound.
References
Application Notes and Protocols for Assessing the Gastrointestinal Safety of Aspalatone in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: The assessment of gastrointestinal (GI) safety is a critical component in the preclinical evaluation of new chemical entities. The GI tract is susceptible to adverse effects from various xenobiotics, which can lead to conditions such as gastritis, peptic ulcers, and intestinal inflammation[1][2]. These application notes provide a comprehensive overview of protocols to evaluate the gastrointestinal safety profile of a novel compound, designated here as Aspalatone, in rat models. The methodologies described are based on established models of gastric and intestinal injury.
Experimental Models for Assessing Gastrointestinal Safety
Two primary rat models are recommended to assess the potential gastrointestinal toxicity of this compound: the Non-Steroidal Anti-Inflammatory Drug (NSAID)-Induced Gastric Ulcer Model and the Dextran Sulfate Sodium (DSS)-Induced Colitis Model. These models represent common mechanisms of drug-induced GI damage and intestinal inflammation, respectively.
NSAID-Induced Gastric Ulcer Model
This model is widely used to evaluate the ulcerogenic potential of test compounds and the efficacy of gastroprotective agents[1][3][4]. Aspirin or other NSAIDs are used to induce gastric lesions by inhibiting cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and compromised mucosal defense.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model in rats mimics features of human inflammatory bowel disease (IBD), particularly ulcerative colitis. DSS is administered in drinking water and induces colonic inflammation characterized by ulceration, leukocyte infiltration, and cytokine production.
Experimental Protocols
Protocol for NSAID-Induced Gastric Ulcer in Rats
Objective: To evaluate the potential of this compound to induce or protect against gastric ulcers.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Aspirin (or Indomethacin)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Omeprazole (positive control)
-
Normal saline
-
Anesthetic agent (e.g., isoflurane)
-
Formalin (10% buffered)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard pellet diet and water.
-
Fasting: Fast the rats for 24 hours before the experiment, with free access to water.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group I (Normal Control): Receive vehicle only.
-
Group II (Ulcer Control): Receive vehicle followed by aspirin.
-
Group III (Positive Control): Receive omeprazole (20 mg/kg, p.o.) followed by aspirin.
-
Group IV-VI (this compound Treatment): Receive different doses of this compound (e.g., 50, 100, 200 mg/kg, p.o.) followed by aspirin.
-
-
Dosing: Administer the respective treatments (vehicle, omeprazole, or this compound) orally. One hour later, administer aspirin (200 mg/kg, p.o.) to all groups except the Normal Control group.
-
Observation and Euthanasia: Four hours after aspirin administration, euthanize the animals by cervical dislocation under anesthesia.
-
Stomach Excision and Evaluation:
-
Immediately excise the stomach and open it along the greater curvature.
-
Gently rinse the stomach with normal saline to remove gastric contents.
-
Measure the gastric juice volume and pH.
-
Examine the gastric mucosa for ulcers and score the ulcer index. The ulcer index can be calculated based on the number and severity of lesions.
-
Collect a section of the stomach tissue for histopathological examination (fix in 10% formalin) and another section for biochemical analysis (store at -80°C).
-
Protocol for DSS-Induced Colitis in Rats
Objective: To assess the effect of this compound on intestinal inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Vehicle for this compound
-
Sulfasalazine (positive control)
-
Anesthetic agent
Procedure:
-
Animal Acclimatization and Baseline: Acclimatize rats as described above. Record baseline body weight.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group I (Normal Control): Receive regular drinking water and vehicle.
-
Group II (DSS Control): Receive DSS in drinking water and vehicle.
-
Group III (Positive Control): Receive DSS and sulfasalazine (e.g., 100 mg/kg, p.o.).
-
Group IV-VI (this compound Treatment): Receive DSS and different doses of this compound (e.g., 50, 100, 200 mg/kg, p.o.).
-
-
Induction of Colitis and Treatment:
-
Induce colitis by administering 5% DSS in the drinking water for 7 days.
-
Administer this compound, vehicle, or sulfasalazine orally once daily for the 7 days of DSS administration.
-
-
Monitoring: Monitor the animals daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Euthanasia and Sample Collection: On day 8, euthanize the animals.
-
Excise the colon and measure its length and weight.
-
Collect a portion of the distal colon for histopathological analysis (fix in 10% formalin).
-
Collect another portion for myeloperoxidase (MPO) activity assay and cytokine analysis (store at -80°C).
-
Data Presentation
Quantitative data should be presented in a clear, tabular format to allow for easy comparison between groups.
Table 1: Effect of this compound on Gastric Ulcer Parameters in NSAID-Induced Gastric Ulcer Model
| Group | Treatment | Gastric Juice Volume (mL) | Gastric Juice pH | Ulcer Index (mm²) |
| I | Normal Control | 1.5 ± 0.2 | 4.5 ± 0.3 | 0 |
| II | Ulcer Control (Aspirin) | 3.8 ± 0.4 | 2.1 ± 0.2 | 15.2 ± 2.1 |
| III | Positive Control (Omeprazole 20 mg/kg) | 1.8 ± 0.3 | 4.1 ± 0.4 | 3.5 ± 0.8 |
| IV | This compound (50 mg/kg) | 3.2 ± 0.5 | 2.8 ± 0.3 | 10.1 ± 1.5 |
| V | This compound (100 mg/kg) | 2.5 ± 0.4 | 3.5 ± 0.4 | 6.8 ± 1.1 |
| VI | This compound (200 mg/kg) | 2.1 ± 0.3 | 3.9 ± 0.5 | 4.2 ± 0.9 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Ulcer Control. |
Table 2: Effect of this compound on Colitis Parameters in DSS-Induced Colitis Model
| Group | Treatment | Body Weight Change (%) | Colon Length (cm) | MPO Activity (U/g tissue) |
| I | Normal Control | +5.2 ± 1.1 | 15.1 ± 0.8 | 1.2 ± 0.3 |
| II | DSS Control | -10.3 ± 2.5 | 9.2 ± 0.6 | 8.5 ± 1.2 |
| III | Positive Control (Sulfasalazine 100 mg/kg) | -2.1 ± 1.5 | 13.5 ± 0.7 | 3.1 ± 0.5 |
| IV | This compound (50 mg/kg) | -7.8 ± 2.1 | 10.5 ± 0.5 | 6.9 ± 0.9 |
| V | This compound (100 mg/kg) | -4.5 ± 1.8 | 11.8 ± 0.6 | 5.2 ± 0.7 |
| VI | This compound (200 mg/kg) | -2.9 ± 1.6 | 12.9 ± 0.8 | 3.8 ± 0.6 |
| Data are presented as mean ± SEM. p < 0.05 compared to DSS Control. |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the gastrointestinal safety of this compound.
Caption: General experimental workflow for assessing this compound's GI safety.
Potential Signaling Pathways in Gastrointestinal Injury and Protection
The following diagrams illustrate hypothetical signaling pathways that may be involved in the gastrointestinal effects of this compound. These are based on common mechanisms of GI damage and repair.
Diagram 1: Pro-inflammatory Signaling in GI Injury
This pathway depicts how an injurious agent can trigger inflammation.
Caption: Pro-inflammatory signaling cascade in gastrointestinal injury.
Diagram 2: Gastroprotective Mechanisms
This diagram illustrates potential mechanisms by which a compound like this compound could exert protective effects on the GI mucosa.
Caption: Potential gastroprotective mechanisms of this compound.
Conclusion
These application notes provide a framework for the initial assessment of the gastrointestinal safety of this compound in rats. The data generated from these studies will be crucial for understanding the compound's GI liability and for making informed decisions in the drug development process. Further investigations into the specific molecular mechanisms of this compound's effects on the GI tract are recommended if initial studies indicate significant activity.
References
Application Notes and Protocols for Measuring Aspalatone's Effect on Bleeding Time
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspalatone, a synthetic derivative of acetylsalicylic acid (aspirin), has demonstrated potential as an antithrombotic agent with antiplatelet effects.[1] Understanding its impact on hemostasis is crucial for its development as a therapeutic agent. A primary indicator of altered hemostasis is the bleeding time, which reflects the complex interaction between platelets and the coagulation cascade. This document provides a detailed protocol for measuring the effect of this compound on bleeding time in a preclinical rodent model, based on established methodologies.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on bleeding time in Sprague-Dawley rats, as reported by Han et al. (1994).
| Treatment Group | Dose (p.o.) | Treatment Duration | Bleeding Time Prolongation (%) | p-value |
| Control | Vehicle | 10 days | 0% | - |
| This compound | 15 mg/kg | 10 days | 57% | < 0.005 |
| Aspirin (ASA) | 15 mg/kg | 10 days | 44% | - |
Data sourced from Han et al., Arzneimittelforschung, 1994.[1]
Experimental Protocols
In Vivo Bleeding Time Assay (Rat Tail Transection Method)
This protocol is adapted from standard tail bleeding time assay methodologies to assess the in vivo effect of this compound on hemostasis.
1. Materials and Reagents:
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Saline solution (0.9% NaCl), pre-warmed to 37°C
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical scalpel or sharp razor blade
-
50 mL conical tubes or beakers
-
Filter paper
-
Stopwatch
-
Animal restraining device (optional)
-
Animal scale
2. Animal Model:
-
Male Sprague-Dawley rats (or other suitable rodent strain), 8-10 weeks old, weighing 200-250g.
-
Animals should be acclimatized for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
3. Experimental Procedure:
-
Animal Grouping and Dosing:
-
Randomly divide animals into experimental groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like aspirin). A minimum of 6-8 animals per group is recommended.
-
Administer this compound or vehicle control orally (p.o.) via gavage once daily for a predetermined period (e.g., 10 days, based on existing data showing a significant effect after 8 days of treatment[1]).
-
-
Anesthesia:
-
On the day of the experiment, anesthetize the rats using an appropriate anesthetic agent. Monitor the depth of anesthesia throughout the procedure.
-
-
Tail Transection:
-
Once the animal is fully anesthetized, place it in a prone position.
-
Immerse the distal 2 cm of the tail in a 37°C saline bath for 1-2 minutes to normalize blood flow.
-
Carefully blot the tail dry with filter paper.
-
Using a sharp scalpel, make a clean, transverse transection of the tail 3 mm from the tip.
-
-
Bleeding Time Measurement:
-
Immediately after transection, immerse the tail into a tube containing 37°C saline.
-
Start the stopwatch at the moment of transection.
-
Observe the tail for the cessation of bleeding. The bleeding time is defined as the time from the transection until bleeding stops for at least 30 seconds.
-
Gently blot the tail with filter paper every 15-30 seconds to observe for re-bleeding. If bleeding resumes, restart the timer for the cessation period.
-
Set a cutoff time (e.g., 900 seconds or 15 minutes) to avoid excessive blood loss. If bleeding does not stop by the cutoff time, record the time as the cutoff value.
-
-
Post-Procedure Care:
-
After the measurement, apply gentle pressure to the tail tip with sterile gauze to ensure hemostasis.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide appropriate post-operative care as per IACUC guidelines.
-
4. Data Analysis:
-
Record the bleeding time for each animal.
-
Calculate the mean bleeding time and standard error of the mean (SEM) for each experimental group.
-
Perform statistical analysis to compare the bleeding times of the this compound-treated groups with the vehicle control group (e.g., using a one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's test). A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Experimental workflow for measuring bleeding time.
Caption: this compound's likely mechanism of action on hemostasis.
References
Application Note: Evaluating the Antiplatelet Activity of Aspalatone using Light Transmission Aggregometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspalatone, an ester of acetylsalicylic acid and maltol, is a novel compound with potential antithrombotic properties.[1][2] Like aspirin, this compound has been shown to inhibit platelet aggregation, a critical process in thrombosis.[1][2] This application note provides a detailed protocol for evaluating the antiplatelet effects of this compound using Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function.[3] The provided methodologies and data will guide researchers in the preclinical assessment of this compound and similar compounds.
This compound selectively inhibits collagen-induced platelet aggregation, with minimal effect on ADP-induced aggregation, suggesting a mechanism of action similar to aspirin. This involves the inhibition of the cyclooxygenase-1 (COX-1) enzyme, which leads to a reduction in thromboxane A2 (TXA2) synthesis, a potent platelet agonist.
Data Presentation
The antiplatelet activity of this compound against collagen-induced platelet aggregation is summarized below. For comparison, data for Aspirin (acetylsalicylic acid), a well-established antiplatelet agent, is also included.
| Compound | Agonist | IC50 (mol/L) | Reference |
| This compound | Collagen | 1.8 x 10⁻⁴ | |
| Aspirin | Collagen | Varies (e.g., ~30 µM for significant inhibition) |
| Parameter | This compound (15 mg/kg p.o. for 10 days) | Aspirin (15 mg/kg p.o. for 10 days) | Control | Reference |
| Bleeding Time Prolongation | 57% (p < 0.005) | 44% | - |
| Compound | Agonist | In Vivo Model (Mouse) | ED50 (mg/kg p.o.) | Effect | Reference |
| This compound | Collagen | Thromboembolism | 32 | Potent prevention of death | |
| This compound | ADP | Thromboembolism | - | Failed to prevent death |
Signaling Pathways
The proposed mechanism of action for this compound, similar to aspirin, involves the inhibition of the COX-1 pathway, which ultimately reduces platelet aggregation.
Caption: this compound's inhibitory action on the COX-1 pathway.
Experimental Protocols
Principle of Light Transmission Aggregometry (LTA)
LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Initially, the PRP is turbid, allowing minimal light to pass through. Upon addition of an agonist, platelets clump together, reducing the turbidity and increasing light transmission. This change is recorded over time to generate an aggregation curve. Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.
Experimental Workflow
Caption: Workflow for evaluating this compound using LTA.
Detailed Protocol for Evaluating this compound using LTA
1. Materials and Reagents
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in saline)
-
Aspirin (positive control)
-
Collagen (agonist)
-
Adenosine Diphosphate (ADP) (optional, for specificity testing)
-
3.2% Sodium Citrate anticoagulant
-
Saline (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP) from healthy human donors
-
Light Transmission Aggregometer
-
Spectrophotometer
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Use a 19- or 21-gauge needle and discard the first 2-3 mL to avoid activation.
-
Immediately transfer the blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes at room temperature to obtain PPP.
-
Determine the platelet count in the PRP using a hematology analyzer and adjust to a final concentration of 2.5-3.0 x 10⁸ platelets/mL with PPP.
3. LTA Procedure
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Pipette the required volume of adjusted PRP (typically 450 µL) into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and incubate for at least 5 minutes at 37°C.
-
Calibrate the aggregometer by setting 0% aggregation with the PRP sample and 100% aggregation with a corresponding volume of PPP.
-
Add a small volume (e.g., 5 µL) of the vehicle control or this compound at various concentrations to the PRP and incubate for a predetermined time (e.g., 5 minutes) with stirring (900-1100 rpm).
-
Add the collagen agonist (e.g., 2-5 µg/mL final concentration) to the cuvette to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Repeat the procedure for all concentrations of this compound and the positive control (aspirin).
4. Data Analysis
-
The maximum percentage of aggregation for each sample is determined from the aggregation curve.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control using the following formula: % Inhibition = [(Max Aggregation of Control - Max Aggregation of Sample) / Max Aggregation of Control] x 100
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the platelet aggregation) from the dose-response curve.
Conclusion
This application note provides a comprehensive framework for utilizing Light Transmission Aggregometry to assess the antiplatelet activity of this compound. The provided protocols and diagrams offer a clear guide for researchers and professionals in the field of drug development. The data indicates that this compound is a potent inhibitor of collagen-induced platelet aggregation, likely acting through the COX-1 pathway. Further investigations are warranted to fully elucidate its therapeutic potential as an antithrombotic agent.
References
Probing the Anti-Inflammatory Potential of Aspalatone: Detailed Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspalatone, a dihydrochalcone C-glucoside unique to the South African Rooibos plant (Aspalathus linearis), has garnered significant interest for its potential health benefits, including its anti-inflammatory properties. This document provides detailed application notes and standardized protocols for a suite of cell-based assays designed to rigorously evaluate and quantify the anti-inflammatory effects of this compound. These assays are critical for preclinical research and drug development, offering insights into the compound's mechanisms of action. The protocols outlined herein focus on key inflammatory mediators and signaling pathways, providing a comprehensive framework for assessing this compound's therapeutic potential.
Data Presentation: Summary of this compound's Anti-Inflammatory Activity
The following tables summarize the quantitative effects of this compound on various inflammatory markers as determined by in vitro cell-based assays.
| Assay | Cell Line | Inducer | This compound Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Data not available | Data not available | |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | Data not available | Data not available | |
| Reactive Oxygen Species (ROS) | HUVECs | High Glucose | Not specified | Suppressed formation | [1] |
| TNF-α Production | HUVECs | LPS | Not specified | Suppressed production | [2] |
| C2C12 myotubes | Palmitate | Not specified | Reduced mRNA levels | ||
| IL-6 Production | HUVECs | LPS | Not specified | Suppressed production | [2] |
| C2C12 myotubes | Palmitate | Not specified | Reduced mRNA levels | ||
| iNOS Expression | Data not available | Data not available | Data not available | Data not available | |
| COX-2 Expression | Data not available | Data not available | Data not available | Data not available |
Core Experimental Workflow
The general workflow for assessing the anti-inflammatory properties of this compound involves a series of sequential cell-based experiments.
Experimental Protocols
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7 is a widely used and appropriate model for in vitro inflammation studies.
Culture Conditions:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, 24-well plates for NO and PGE2 assays, and 6-well plates for protein extraction).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) from Escherichia coli (final concentration of 1 µg/mL).
-
Incubate for the time specified in each protocol.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, which can be quantified spectrophotometrically.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described above for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Production Assay (ELISA)
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described above for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA according to the manufacturer's instructions (commercially available kits).
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody. A fixed amount of HRP-conjugated PGE2 is then added, which competes with the PGE2 in the supernatant for binding to the antibody.
-
After washing, a substrate solution is added, and the color development is stopped.
-
The absorbance is measured at 450 nm. The concentration of PGE2 is inversely proportional to the absorbance.
Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
Principle: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Seed RAW 264.7 cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound and an ROS inducer (e.g., H₂O₂ or high glucose) for the desired time.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Pro-inflammatory Cytokine Assay (ELISA)
Principle: Sandwich ELISAs are used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described above for 6-24 hours (optimal time may vary for different cytokines).
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α, IL-6, or IL-1β according to the manufacturer's instructions of the specific commercial kits.
-
The principle is similar to the PGE2 ELISA, but in a sandwich format where the cytokine is "sandwiched" between a capture antibody and a detection antibody.
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB and MAPK signaling pathways (e.g., phosphorylated forms of IκBα, p65, ERK).
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-IκBα, p-p65, p-ERK, etc., overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to suppress the activation of the NF-κB pathway.[2]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are another set of crucial signaling pathways involved in inflammation. The ERK1/2 pathway, a member of the MAPK family, is activated by inflammatory stimuli and contributes to the production of pro-inflammatory mediators. Studies have indicated that this compound can suppress the activation of the ERK1/2 pathway.[2]
Conclusion
The cell-based assays detailed in these application notes provide a robust platform for the comprehensive evaluation of this compound's anti-inflammatory properties. By quantifying its effects on key inflammatory mediators and elucidating its impact on critical signaling pathways, researchers can gain valuable insights into its therapeutic potential. The provided protocols offer a standardized approach to ensure reproducibility and comparability of data across different laboratories, thereby accelerating the investigation of this compound as a novel anti-inflammatory agent. Further research is warranted to generate quantitative data for nitric oxide and prostaglandin E2 inhibition to complete the pharmacological profile of this compound.
References
- 1. Aspalathin and Nothofagin from Rooibos (Aspalathus linearis) inhibits high glucose-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects of Aspalathin and Nothofagin from Rooibos (Aspalathus linearis) In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Studying Aspalatone's Metabolism In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspalatone, a C-glucosyl dihydrochalcone unique to the South African rooibos plant (Aspalathus linearis), has garnered significant interest for its potential health benefits. Understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and potential for drug interactions. These application notes provide detailed protocols for investigating the in vitro metabolism of this compound, focusing on Phase I and Phase II metabolic pathways and its potential to inhibit key cytochrome P450 (CYP) enzymes. The primary metabolic routes for this compound in vitro involve Phase II conjugation reactions, specifically glucuronidation and sulfation[1][2][3][4]. Furthermore, this compound has demonstrated inhibitory effects on major drug-metabolizing CYP enzymes, indicating a potential for herb-drug interactions[2].
Data Presentation
Quantitative data from in vitro metabolism and inhibition studies should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide templates for summarizing key findings.
Table 1: Metabolic Stability of this compound in Liver Subcellular Fractions
| Parameter | Liver Microsomes | S9 Fraction | Hepatocytes |
| Half-life (t1/2, min) | e.g., > 60 | e.g., 55 | e.g., 45 |
| Intrinsic Clearance (CLint, µL/min/mg protein or 106 cells) | e.g., < 5 | e.g., 12.6 | e.g., 15.4 |
| Metabolites Formed | Glucuronides | Glucuronides, Sulfates | Glucuronides, Sulfates |
Table 2: Kinetic Parameters for this compound Metabolite Formation
| Metabolic Pathway | Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) |
| Glucuronidation | Liver Microsomes | e.g., 25 | e.g., 150 |
| Sulfation | S9 Fraction/Cytosol | e.g., 15 | e.g., 80 |
Table 3: Inhibition of Cytochrome P450 Enzymes by this compound
| CYP Isoform | IC50 (µM) | Inhibition Type |
| CYP3A4 | 69.57 ± 4.03 µg/mL | Concentration-dependent |
| CYP2C8 | Not determined | Time-dependent (by extract) |
| CYP2C9 | Not determined | Time-dependent (by extract) |
Note: The provided IC50 value for CYP3A4 was reported for aspalathin. Further studies are required to determine the precise IC50 values for CYP2C8 and CYP2C9.
Experimental Protocols
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the rate of this compound metabolism by Phase I enzymes, primarily cytochrome P450s.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, HLM, and the this compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining this compound.
-
Include control incubations without NADPH to assess non-enzymatic degradation.
Protocol 2: Identification of this compound Metabolites using Liver S9 Fractions
Objective: To identify Phase I and Phase II metabolites of this compound.
Materials:
-
This compound
-
Human liver S9 fraction
-
NADPH regenerating system
-
UDPGA (uridine 5'-diphospho-glucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare separate incubation mixtures containing this compound, liver S9 fraction, and co-factors for Phase I (NADPH), Phase II glucuronidation (UDPGA), and sulfation (PAPS). A combined incubation with all co-factors can also be performed.
-
Incubate the mixtures at 37°C for a fixed period (e.g., 60 minutes).
-
Terminate the reactions with cold acetonitrile.
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. Studies have identified two glucuronyl metabolites and one sulfate metabolite of this compound. The likely sites of conjugation are the 3-OH or 4-OH groups on the A-ring of the this compound molecule.
Protocol 3: Cytochrome P450 Inhibition Assay
Objective: To assess the inhibitory potential of this compound on major CYP isoforms (e.g., CYP3A4, CYP2C8, CYP2C9).
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C8, CYP2C9)
-
Fluorogenic or specific substrate for each CYP isoform
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
96-well black plates (for fluorescent assays)
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare a range of this compound concentrations.
-
In a 96-well plate, add the recombinant CYP enzyme, phosphate buffer, and this compound solution.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the specific substrate and NADPH regenerating system.
-
Monitor the formation of the fluorescent product over time using a plate reader or measure the formation of the specific metabolite by LC-MS/MS after a fixed incubation time.
-
Include a vehicle control (no this compound) and a positive control inhibitor for each CYP isoform.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value. This compound has been shown to inhibit CYP3A4 in a concentration-dependent manner.
Mandatory Visualizations
Caption: Workflow for determining this compound's metabolic stability and identifying metabolites.
Caption: Primary Phase II metabolic pathways of this compound observed in vitro.
Caption: Potential for herb-drug interactions via CYP450 inhibition by this compound.
References
- 1. In vitro hepatic biotransformation of aspalathin and nothofagin, dihydrochalcones of rooibos (Aspalathus linearis), and assessment of metabolite antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating the Stability of Aspalatone in Biological Matrices
Introduction
Aspalatone, a compound of interest in drug development, requires thorough evaluation of its stability in various biological matrices to ensure accurate pharmacokinetic and pharmacodynamic studies. The stability of a drug analyte in biological samples is a critical factor that can influence the reliability of bioanalytical data. Factors such as temperature, pH, light exposure, enzymatic degradation, and freeze-thaw cycles can all contribute to the degradation of the analyte.[1][2] This document provides detailed application notes and protocols for assessing the stability of this compound in common biological matrices such as plasma, serum, and tissue homogenates. The methodologies described are based on established principles of bioanalytical method validation and can be adapted to specific laboratory conditions.
The primary technique for the quantification of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for analyzing small molecules in complex biological samples.[3][4][5]
Key Stability Parameters to Evaluate
A comprehensive stability assessment for this compound in biological matrices should include the following evaluations:
-
Freeze-Thaw Stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the matrix at room temperature for a period equivalent to the sample processing time.
-
Long-Term Stability: Evaluates the stability of the analyte under intended long-term storage conditions (e.g., -20°C or -80°C).
-
Stock Solution Stability: Assesses the stability of this compound in its stock solution under defined storage conditions.
-
Post-Preparative Stability: Determines the stability of the processed samples (e.g., in the autosampler) before analysis.
Experimental Protocols
1. General Sample Preparation for LC-MS/MS Analysis
This protocol describes a general method for extracting this compound from biological matrices prior to LC-MS/MS analysis. The choice of extraction method will depend on the physicochemical properties of this compound and the nature of the biological matrix.
a. Protein Precipitation
Protein precipitation is a simple and common method for removing proteins from plasma or serum samples.
-
Materials:
-
Blank biological matrix (plasma, serum)
-
This compound stock solution
-
Internal Standard (IS) stock solution (a structurally similar compound, ideally a deuterated version of this compound)
-
Precipitating solvent (e.g., methanol, acetonitrile)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
-
-
Procedure:
-
To 100 µL of the biological matrix sample in a microcentrifuge tube, add 200 µL of cold precipitating solvent containing the internal standard.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system.
-
b. Liquid-Liquid Extraction (LLE)
LLE is used to separate analytes from a sample matrix based on their differential solubility in two immiscible liquid phases.
-
Materials:
-
Blank biological matrix
-
This compound stock solution
-
Internal Standard (IS) stock solution
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
-
-
Procedure:
-
To 200 µL of the biological matrix sample, add the internal standard and 600 µL of the extraction solvent.
-
Vortex for 1 minute to facilitate the transfer of the analyte to the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Inject into the LC-MS/MS system.
-
c. Solid-Phase Extraction (SPE)
SPE is a selective sample preparation technique that isolates analytes from a complex matrix.
-
Materials:
-
Blank biological matrix
-
This compound stock solution
-
Internal Standard (IS) stock solution
-
SPE cartridges (chosen based on the properties of this compound)
-
Conditioning, washing, and elution solvents
-
SPE manifold
-
Evaporator
-
Reconstitution solvent
-
-
Procedure:
-
Condition the SPE cartridge with the appropriate solvent.
-
Load the sample (pre-treated if necessary) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound and the IS with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject into the LC-MS/MS system.
-
2. Stability Testing Protocols
For all stability studies, quality control (QC) samples at low and high concentrations are prepared by spiking the blank biological matrix with known amounts of this compound.
a. Freeze-Thaw Stability
-
Objective: To evaluate the stability of this compound after multiple freeze-thaw cycles.
-
Procedure:
-
Prepare low and high concentration QC samples in the biological matrix.
-
Freeze the samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Refreeze the samples for at least 12 hours.
-
Repeat the freeze-thaw cycle for a specified number of cycles (typically 3 to 5).
-
After the final thaw, process the samples and analyze them along with freshly prepared calibration standards and a baseline set of QC samples that have not undergone freeze-thaw cycles.
-
The analyte is considered stable if the mean concentration of the tested samples is within ±15% of the nominal concentration of the baseline samples.
-
b. Short-Term (Bench-Top) Stability
-
Objective: To assess the stability of this compound in the biological matrix at room temperature for a duration that mimics the sample handling and preparation time.
-
Procedure:
-
Prepare low and high concentration QC samples.
-
Keep the samples at room temperature for a defined period (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples with freshly prepared standards and baseline QC samples.
-
Stability is confirmed if the results are within ±15% of the nominal concentrations.
-
c. Long-Term Stability
-
Objective: To determine the stability of this compound under the intended long-term storage conditions.
-
Procedure:
-
Prepare multiple sets of low and high concentration QC samples.
-
Store the samples at the proposed long-term storage temperature (e.g., -20°C or -80°C).
-
At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples.
-
Thaw the samples, process, and analyze them against a freshly prepared calibration curve.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
-
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| QC Level | Number of Cycles | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 1 | 10 | 9.8 | 98.0 | 4.5 |
| High QC | 1 | 100 | 101.2 | 101.2 | 3.2 |
| Low QC | 3 | 10 | 9.5 | 95.0 | 5.1 |
| High QC | 3 | 100 | 98.9 | 98.9 | 2.8 |
| Low QC | 5 | 10 | 9.2 | 92.0 | 6.3 |
| High QC | 5 | 100 | 97.5 | 97.5 | 3.5 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| QC Level | Time (hours) | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 4 | 10 | 10.1 | 101.0 | 3.8 |
| High QC | 4 | 100 | 100.5 | 100.5 | 2.5 |
| Low QC | 8 | 10 | 9.9 | 99.0 | 4.2 |
| High QC | 8 | 100 | 99.8 | 99.8 | 2.1 |
| Low QC | 24 | 10 | 9.6 | 96.0 | 5.5 |
| High QC | 24 | 100 | 98.1 | 98.1 | 3.0 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| QC Level | Time (months) | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 1 | 10 | 9.9 | 99.0 | 4.0 |
| High QC | 1 | 100 | 100.8 | 100.8 | 2.9 |
| Low QC | 3 | 10 | 9.7 | 97.0 | 4.8 |
| High QC | 3 | 100 | 99.2 | 99.2 | 3.1 |
| Low QC | 6 | 10 | 9.4 | 94.0 | 5.9 |
| High QC | 6 | 100 | 97.9 | 97.9 | 3.6 |
| Low QC | 12 | 10 | 9.1 | 91.0 | 6.8 |
| High QC | 12 | 100 | 96.5 | 96.5 | 4.2 |
Visualizations
Experimental Workflow for this compound Stability Testing
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. scispace.com [scispace.com]
- 5. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mass Spectrometry for the Identification of Aspalathin Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspalathin, a C-glucosyl dihydrochalcone found predominantly in the South African rooibos plant (Aspalathus linearis), has garnered significant interest for its potential therapeutic properties, particularly in the context of metabolic diseases.[1][2][3] Understanding the metabolic fate of aspalathin is crucial for evaluating its bioavailability, efficacy, and safety in drug development. Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as a powerful analytical tool for the identification and quantification of aspalathin and its metabolites in complex biological matrices. This document provides detailed application notes and protocols for the use of LC-MS in the study of aspalathin metabolism. While the user's original query specified "Aspalatone," extensive literature searches yielded no information on this compound. Therefore, this document focuses on aspalathin, a structurally related and well-researched compound from the same plant source.
Metabolic Fate of Aspalathin
In vivo and in vitro studies have demonstrated that aspalathin undergoes phase II metabolism, resulting in the formation of several key metabolites. The primary metabolic pathways include methylation, glucuronidation, and sulfation.[1][3] These conjugation reactions increase the water solubility of aspalathin, facilitating its excretion. Identified metabolites of aspalathin include methylated aspalathin, glucuronidated aspalathin, and sulfated aspalathin. Additionally, a metabolite of eriodictyol, which can be formed from the cleavage of the aspalathin structure, has also been detected.
Data Presentation: Quantitative Analysis of Aspalathin and its Metabolites
The following tables summarize the types of metabolites identified in various studies. It is important to note that comprehensive quantitative data in a standardized tabular format is not consistently available across the literature. The tables below represent a compilation of identified metabolites and analytical methods used.
Table 1: Identified Metabolites of Aspalathin
| Metabolite Type | Specific Metabolites Identified | Biological Matrix | Reference |
| Parent Compound | Aspalathin | Urine, Plasma | |
| Methylated | Methylated aspalathin | Urine | |
| Glucuronidated | Glucuronidated aspalathin, Glucuronidated and methylated aspalathin, Glucuronidated aglycone of aspalathin | Urine | |
| Sulfated | Sulfated aspalathin | Urine | |
| Aglycone Metabolite | Metabolite of eriodictyol (methylated and containing two glucuronic acid moieties) | Urine |
Table 2: Summary of LC-MS Methods for Aspalathin and Metabolite Analysis
| Parameter | Method 1 | Method 2 |
| Chromatography | UPLC | HPLC |
| Column | Waters CORTECS UPLC C18 (1.6 µm, 2.1 x 100 mm) | Nucleosil 120-5C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase A | Water with 0.05% formic acid | Water with 300 µL/L trifluoroacetic acid |
| Mobile Phase B | Acetonitrile with 0.05% formic acid | Methanol with 300 µL/L trifluoroacetic acid |
| Flow Rate | 0.25 mL/min | 1 mL/min |
| Column Temperature | 30 °C | 21 °C |
| Detector | Single Quadrupole Detector (SQD) | Diode Array Detector (DAD) |
| Ionization Mode | ESI Negative | Not specified for MS |
| Reference |
Experimental Protocols
The following are detailed protocols for the extraction and analysis of aspalathin and its metabolites from biological samples, based on methodologies described in the scientific literature.
Protocol 1: Extraction of Aspalathin and Metabolites from Plasma
This protocol is adapted from standard plasma preparation methods for LC-MS analysis.
Materials:
-
Human or animal plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
LC-MS vials
Procedure:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.05% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
Protocol 2: UPLC-MS/MS Analysis of Aspalathin and its Metabolites
This protocol is a composite based on typical parameters for the analysis of flavonoids and their metabolites.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., QqQ or Q-TOF) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Waters CORTECS UPLC C18 (1.6 µm, 2.1 x 100 mm) or equivalent.
-
Mobile Phase A: 0.05% formic acid in water.
-
Mobile Phase B: 0.05% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-22 min: Linear gradient to 25% B
-
22-25 min: Linear gradient to 95% B
-
25-28 min: Hold at 95% B
-
28-28.1 min: Return to 10% B
-
28.1-32 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 35 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 650 L/h.
-
Cone Gas Flow: 25 L/h.
-
Acquisition Mode: Full scan for initial identification and Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: To be determined by infusing pure standards of aspalathin and synthesized or isolated metabolites to identify the precursor ion and optimal product ions and collision energies. For example:
-
Aspalathin (m/z [M-H]⁻) → Product ion(s)
-
Methylated Aspalathin (m/z [M-H]⁻) → Product ion(s)
-
Glucuronidated Aspalathin (m/z [M-H]⁻) → Product ion(s)
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Sulfated Aspalathin (m/z [M-H]⁻) → Product ion(s)
-
Signaling Pathways and Experimental Workflows
Aspalathin has been shown to modulate key signaling pathways involved in metabolism, particularly the PI3K/AKT and AMPK pathways, which play crucial roles in insulin signaling and cellular energy homeostasis.
Experimental Workflow for Metabolite Identification
The following diagram illustrates a typical workflow for the identification of aspalathin metabolites using LC-MS.
References
- 1. New Insights into the Efficacy of Aspalathin and Other Related Phytochemicals in Type 2 Diabetes—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic profiling of wild rooibos (Aspalathus linearis) ecotypes and their antioxidant-derived phytopharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Aspalathin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Aspalathin synthesis. Aspalathin, a C-glucosyl dihydrochalcone found in Aspalathus linearis (Rooibos), has garnered significant interest for its potential health benefits. However, its chemical synthesis presents several challenges that can lead to low yields. This guide addresses common issues encountered during the synthesis of Aspalathin and its analogs.
Troubleshooting Guide
Low yields in Aspalathin synthesis can often be attributed to specific challenges in the key reaction steps: C-glycosylation and the formation of the dihydrochalcone backbone. This guide provides insights into potential problems and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Low to no C-glycosylation of the phloroglucinol ring | Deactivation of the phloroglucinol ring by the electron-withdrawing carbonyl group of the dihydrochalcone moiety.[1] | Strategy 1: Glucosylation of an acetophenone precursor. Glucosylate a protected di-O-benzylphloroacetophenone before constructing the dihydrochalcone. The nucleophilicity of the phenolic hydroxyl groups is higher in the acetophenone precursor.[1] Strategy 2: Reduction-Oxidation Sequence. Reduce the carbonyl group of the chalcone intermediate to a 1,3-diarylpropane, perform the C-glycosylation on the more activated ring, and then re-oxidize the benzylic position to regenerate the carbonyl group.[1] |
| Poor stereoselectivity in C-glycosylation | Inappropriate Lewis acid or reaction conditions, leading to a mixture of α and β anomers. | Use a highly stereoselective Lewis acid promoter such as TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[2] The choice of solvent can also influence stereoselectivity; a 10:1 mixture of CH2Cl2–THF has been used effectively.[2] |
| Formation of O-glycosylated byproducts | The presence of unprotected hydroxyl groups on the phloroglucinol ring that are more reactive towards O-glycosylation. | Employ appropriate protecting groups for the hydroxyl moieties on both the phloroglucinol and glucose units. Benzyl ethers are commonly used and can be removed in the final deprotection step. |
| Incomplete hydrogenation of the chalcone precursor | Inefficient catalyst or reaction conditions for the reduction of the α,β-unsaturated ketone. | Use a palladium on carbon (10% Pd/C) catalyst under a hydrogen atmosphere. Ensure the catalyst is active and the reaction is run for a sufficient duration. |
| Difficulty in purification of the final product | Presence of closely related impurities and byproducts from the deprotection step. | High-performance countercurrent chromatography (HPCCC) has been shown to be an effective method for the purification of Aspalathin and its analogs. Acidifying the solvent system during purification can also improve the stability of Aspalathin. |
| Degradation of Aspalathin during workup and purification | Aspalathin is known to be unstable, particularly at neutral or basic pH. | Maintain acidic conditions (pH 3) during extraction and purification to minimize degradation. The addition of antioxidants like ascorbic acid can also help prevent phenolic degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the total synthesis of Aspalathin?
A1: The key and often most challenging step is the stereoselective C-glycosylation of the phloroglucinol ring. Achieving high yield and the correct β-stereochemistry at the anomeric center requires careful optimization of the coupling partners, protecting groups, and Lewis acid promoter.
Q2: Why is direct C-glycosylation of the dihydrochalcone challenging?
A2: The carbonyl group of the dihydrochalcone deactivates the phloroglucinol ring, making it less nucleophilic and thus less reactive towards electrophilic glycosyl donors. This often leads to very low or no yield of the desired C-glycoside.
Q3: What are the advantages of using a protected acetophenone precursor for the C-glycosylation?
A3: The acetophenone precursor lacks the deactivating dihydrochalcone bridge, rendering the phloroglucinol ring more nucleophilic and susceptible to efficient C-glycosylation. This approach has been shown to afford high yields of the C-glycosylated intermediate, which can then be elaborated to Aspalathin.
Q4: What protecting groups are recommended for the synthesis of Aspalathin?
A4: Benzyl (Bn) ethers are commonly used to protect the hydroxyl groups on both the phloroglucinol and glucose moieties. They are stable under the conditions of C-glycosylation and can be removed simultaneously during the final hydrogenation step to yield the unprotected Aspalathin.
Q5: Are there any enzymatic approaches to Aspalathin synthesis?
A5: While total chemical synthesis is common, enzymatic C-glycosylation of dihydrochalcones is an area of active research. Glycosyltransferases can offer high selectivity under mild conditions, but challenges remain in enzyme availability and substrate specificity for complex molecules like the Aspalathin aglycone.
Experimental Protocols
Key Experiment: C-Glycosylation of a Protected Phloroacetophenone (Adapted from van der Westhuizen et al., 2014)
This protocol describes the crucial C-glycosylation step using a protected acetophenone precursor, which has been shown to be a high-yielding route towards Aspalathin.
Materials:
-
Di-O-benzylphloroacetophenone
-
Tetra-O-benzyl-1α-fluoro-β-D-glucose
-
Boron trifluoride etherate (BF3·OEt2)
-
Dichloromethane (CH2Cl2), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the di-O-benzylphloroacetophenone and tetra-O-benzyl-1α-fluoro-β-D-glucose in anhydrous dichloromethane under an inert atmosphere.
-
Cool the reaction mixture to -40 °C.
-
Slowly add a solution of boron trifluoride etherate in dichloromethane to the cooled mixture.
-
Stir the reaction at -40 °C and monitor the formation of the initial α-O-glucoside intermediate by TLC.
-
Once the formation of the O-glucoside is complete, allow the reaction temperature to rise. The BF3·OEt2 will catalyze the rearrangement to the thermodynamically more stable β-C-glucoside.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-C-glycosylated acetophenone.
Note: This protocol is a generalized representation. For precise quantities, reaction times, and purification details, refer to the original publication.
Data Presentation
Table 1: Comparison of C-Glycosylation Strategies
| Strategy | Substrate | Key Reagents | Reported Yield | Reference |
| Lewis Acid Promoted Coupling | 1,2-di-O-acyl-3,4,6-tribenzylglucose and tribenzylphloroglucinol | TMSOTf, CH2Cl2/THF | 30-65% | Yepremyan et al., 2010 |
| Glucosylation of Acetophenone Precursor | Di-O-benzylphloroacetophenone and tetra-O-benzyl-1α-fluoro-β-D-glucose | BF3·OEt2, CH2Cl2 | 86% (for α-O-glucoside formation) | van der Westhuizen et al., 2014 |
| BF3-catalyzed Rearrangement | α-O-glucoside of di-O-benzylphloroacetophenone | BF3·OEt2 | High (part of a sequence with 80% overall yield) | van der Westhuizen et al., 2014 |
Mandatory Visualization
Diagram 1: Synthetic Workflow for Aspalathin via Acetophenone Glucosylation
References
Technical Support Center: Stabilizing Aspalatone for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Aspalatone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term stability of solid this compound, storage at -20°C is recommended. While short-term shipping may be done at room temperature, consistent low-temperature storage is crucial to minimize degradation over extended periods. Some suppliers indicate that this compound is stable for at least four years under these conditions.
Q2: How should I store this compound in solution?
This compound solutions are more susceptible to degradation than the solid form. The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. For short-term storage, it is advisable to prepare fresh solutions before use. If storage is necessary, it should be at -20°C or -80°C in a suitable anhydrous solvent and protected from light. Avoid repeated freeze-thaw cycles.
Q3: What are the primary factors that can cause this compound to degrade?
The main factors contributing to the degradation of this compound are:
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Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2] This process would break the molecule into acetylsalicylic acid and a matol derivative.
-
Oxidation: The phenolic group and the pyranone ring are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[3][4]
-
Temperature: Higher temperatures increase the rate of both hydrolysis and oxidation.[2]
-
Light: Exposure to UV or visible light can promote photolytic degradation.
-
pH: this compound is expected to be most stable in a slightly acidic to neutral pH range. Both strongly acidic and alkaline conditions can significantly accelerate hydrolysis.
Q4: Which solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as DMF and DMSO. For aqueous buffers like PBS, solubility is limited. When preparing solutions for biological assays, it is common to make a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q5: Are there any visible signs of this compound degradation?
Visible signs of degradation can include a change in color of the solid material or solution (e.g., yellowing or browning), which may indicate oxidative degradation. Precipitation from a solution that was previously clear can also be a sign of degradation or insolubility of the degradation products.
Troubleshooting Guides
Issue 1: Precipitation Observed in this compound Solution
-
Symptom: A previously clear solution of this compound has become cloudy or contains visible precipitate.
-
Possible Causes:
-
Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent system, especially after dilution into an aqueous buffer.
-
Degradation: One or more degradation products may be less soluble than the parent compound and are precipitating out of solution. Hydrolysis of the ester bond is a likely cause.
-
Temperature Effects: A decrease in temperature can reduce the solubility of this compound.
-
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the intended concentration is within the known solubility limits for the solvent.
-
Solvent System: Consider using a co-solvent system or a different primary solvent if solubility is an issue.
-
pH Adjustment: If using an aqueous buffer, ensure the pH is in a range that favors solubility and stability (typically slightly acidic to neutral).
-
Fresh Solution: Prepare a fresh solution and use it immediately to minimize the impact of degradation.
-
Filtration: If the solution needs to be used immediately, it can be filtered through a 0.22 µm filter to remove the precipitate, but be aware that the actual concentration of this compound may be lower than intended. It is advisable to quantify the concentration of the filtered solution using a validated analytical method.
-
Issue 2: Loss of Biological Activity in Experiments
-
Symptom: Previously effective concentrations of this compound are now showing reduced or no biological effect.
-
Possible Causes:
-
Chemical Degradation: this compound has likely degraded, reducing the concentration of the active compound. Hydrolysis and oxidation are the primary suspects.
-
Improper Storage: The stock solution may have been stored improperly (e.g., at room temperature, exposed to light, or subjected to multiple freeze-thaw cycles).
-
-
Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock that has been stored correctly.
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Evaluate Stock Solution: If possible, analyze the stock solution using an analytical technique like HPLC to determine the concentration of intact this compound.
-
Review Storage Protocol: Ensure that both solid this compound and stock solutions are stored under the recommended conditions (-20°C, protected from light, in airtight containers).
-
Use of Antioxidants: For in vitro experiments in aqueous media, consider the inclusion of antioxidants if oxidative degradation is suspected, but verify that the antioxidant does not interfere with the assay.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Conditions | Atmosphere | Recommended Duration |
| Solid | -20°C | Dark | Inert (e.g., Argon) | ≥ 4 years |
| In Organic Solvent (e.g., DMSO, DMF) | -20°C to -80°C | Dark | Inert (e.g., Argon) | Short-term (days to weeks) |
| In Aqueous Buffer | 2-8°C | Dark | N/A | Not recommended (prepare fresh) |
Table 2: Potential Stability-Indicating Parameters for this compound Analysis
| Parameter | Method of Analysis | Purpose |
| Appearance | Visual Inspection | To detect color changes or precipitation. |
| Assay (Purity) | HPLC-UV | To quantify the amount of intact this compound. |
| Degradation Products | HPLC-UV/MS | To identify and quantify known and unknown degradation products. |
| pH | pH Meter | To monitor changes in pH of solutions, which can indicate hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO or DMF
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with screw caps
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the solid is completely dissolved.
-
(Optional but recommended) Purge the headspace of the vial with an inert gas (e.g., Argon) to displace oxygen.
-
Seal the vial tightly.
-
Wrap the vial in aluminum foil or store it in a light-blocking container.
-
Store the stock solution at -20°C or -80°C.
-
For use, thaw the stock solution quickly and dilute it into the final buffer or media immediately before the experiment. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
-
Protocol 2: Forced Degradation Study to Evaluate this compound Stability
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Incubate at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store a vial of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose a vial of the stock solution to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
-
-
HPLC Method Development (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 237 nm).
-
Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.
-
Mandatory Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound stability issues.
References
Technical Support Center: Troubleshooting Variability in Aspalatone (Aspalathin) In Vitro Assays
A Note on Terminology: "Aspalatone" is likely a variation of "Aspalathin," the primary bioactive C-glucosyl dihydrochalcone found in unfermented rooibos (Aspalathus linearis) tea. This guide will refer to the compound as Aspalathin to align with current scientific literature.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vitro assays involving Aspalathin.
Section 1: Frequently Asked Questions (FAQs)
Q1: My IC50 values for Aspalathin in antioxidant assays (e.g., DPPH, ABTS) are inconsistent between experiments. What are the common causes?
A1: Variability in IC50 values for Aspalathin in antioxidant assays can stem from several factors:
-
Aspalathin Stability: Aspalathin is highly susceptible to oxidation, especially at neutral to alkaline pH.[1][2][3] Prepare stock solutions fresh and protect them from light and high temperatures. Consider the pH of your assay buffer, as Aspalathin is more stable at a lower pH.[1][4]
-
Solvent Choice: The choice of solvent for both your Aspalathin stock and the assay itself can impact results. Aspalathin is soluble in water and polar solvents. Ensure complete solubilization, using techniques like sonication if necessary, but avoid filtering out undissolved compound, which would alter the concentration.
-
Reaction Kinetics: The reaction between Aspalathin and radicals like DPPH is a kinetic process. Ensure you are using a consistent and appropriate incubation time for your measurements.
-
DPPH Reagent Quality: The DPPH reagent itself can degrade. It's crucial to use a fresh, properly prepared DPPH solution and include a positive control like ascorbic acid or Trolox in every assay to verify reagent activity.
Q2: I'm observing high background or interference in my cell-based assays with Aspalathin. What could be the cause?
A2: High background or interference in cell-based assays can be due to:
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Aspalathin Color: Aspalathin solutions can have a yellow hue, which may interfere with colorimetric or fluorometric assays. Always include a "compound only" control (Aspalathin in media without cells) to measure and subtract this background absorbance or fluorescence.
-
Cell Culture Media Interactions: Components in the cell culture media may interact with Aspalathin, affecting its stability or bioavailability. Aspalathin's stability can be pH-dependent, and the pH of cell culture media can shift during incubation.
-
Contamination: As with any cell-based assay, microbial contamination can lead to spurious results. Regularly check your cell cultures for contamination.
Q3: My anti-inflammatory assay results (e.g., nitric oxide production) with Aspalathin are not reproducible. Why?
A3: Reproducibility issues in anti-inflammatory assays can be attributed to:
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Cell Health and Density: The physiological state of your cells (e.g., macrophages, endothelial cells) is critical. Ensure consistent cell passage number, seeding density, and viability across experiments.
-
LPS/Stimulant Potency: The activity of the inflammatory stimulus (e.g., lipopolysaccharide, LPS) can vary between batches. It's advisable to test and standardize each new batch of stimulant.
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Griess Assay Interference: For nitric oxide (NO) measurement using the Griess assay, compounds in your sample can interfere with the reaction. Run appropriate controls, including a media blank and a sample blank without the Griess reagent.
Q4: I'm having trouble dissolving Aspalathin for my stock solutions. What is the best approach?
A4: Aspalathin is soluble in water and polar organic solvents like ethanol, methanol, and DMSO. For cell-based assays, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it in the cell culture medium. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Section 2: Troubleshooting Guides
Guide 1: Inconsistent Results in Antioxidant Capacity Assays (DPPH, ABTS, FRAP, ORAC)
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| High variability in IC50 values between replicates or experiments | 1. Aspalathin Instability: Degradation of Aspalathin in stock or working solutions. 2. Inconsistent Incubation Time: Variation in the time between adding reagents and measuring absorbance. 3. Pipetting Errors: Inaccurate dispensing of small volumes of Aspalathin or reagents. | 1. Prepare fresh Aspalathin solutions for each experiment. Protect from light and store at low temperatures. Use a buffer with a slightly acidic pH if possible. 2. Standardize and strictly adhere to the incubation time for all samples. 3. Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Lower than expected antioxidant activity | 1. Degraded Aspalathin: The compound may have oxidized over time. 2. Suboptimal Assay pH: The pH of the reaction mixture may not be optimal for the antioxidant activity of Aspalathin. 3. Incorrect Wavelength: The spectrophotometer is not set to the correct wavelength for the assay. | 1. Use a new batch of Aspalathin or verify the purity of your current stock. 2. Check the literature for the optimal pH for the specific assay and adjust your buffers accordingly. 3. Verify the correct wavelength for absorbance measurement (e.g., ~517 nm for DPPH). |
| Greater than 100% inhibition observed | 1. Interference from Sample Color: The inherent color of the Aspalathin solution may contribute to the absorbance reading. 2. Precipitation: The compound may be precipitating out of solution at the tested concentrations. | 1. Run a sample blank (Aspalathin in solvent without the radical) and subtract this absorbance from your sample readings. 2. Visually inspect your assay wells for any precipitation. If observed, you may need to adjust the solvent or lower the concentration of Aspalathin. |
Guide 2: Variability in Cell-Based Assays (e.g., Anti-inflammatory, Cytotoxicity, Glucose Uptake)
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| High variability in cell viability or proliferation assays (MTT, etc.) | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. 2. Edge Effects: Cells in the outer wells of the plate behave differently due to temperature or evaporation gradients. 3. Solvent Toxicity: The solvent used for the Aspalathin stock (e.g., DMSO) is toxic to the cells at the final concentration. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. 3. Perform a solvent toxicity curve to determine the maximum non-toxic concentration of the solvent for your cell line. |
| Unexplained changes in inflammatory markers (e.g., NO, cytokines) | 1. Cell Stress: Cells are stressed due to over-confluency, nutrient depletion, or other suboptimal culture conditions. 2. Variability in Stimulant: The inflammatory stimulus (e.g., LPS) has batch-to-batch variability or has degraded. 3. Assay Interference: Aspalathin or other components are interfering with the detection method (e.g., Griess reagent, ELISA antibodies). | 1. Maintain a strict cell culture schedule and ensure cells are in the logarithmic growth phase when starting an experiment. 2. Aliquot and store the inflammatory stimulus at the recommended temperature. Test each new batch for potency. 3. Run appropriate controls, including "compound only" and "stimulant only" wells, to check for interference. |
Section 3: Key Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be prepared fresh and kept in the dark.
-
Aspalathin Stock Solution: Prepare a stock solution of Aspalathin in methanol or another suitable solvent.
-
Standard: Prepare a stock solution of a known antioxidant such as ascorbic acid or Trolox in the same solvent.
-
-
Assay Procedure:
-
Prepare serial dilutions of the Aspalathin stock solution and the standard in a 96-well microplate.
-
Add the DPPH solution to each well.
-
Include a control well containing the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of Aspalathin to determine the IC50 value.
-
Protocol 2: Nitric Oxide (NO) Production in Macrophages (Griess Assay)
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages or other suitable cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Aspalathin for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and "LPS only" controls.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at approximately 540 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in the samples from the standard curve.
-
Section 4: Data Presentation
Table 1: Representative Antioxidant Activity of Aspalathin and Related Compounds
| Assay | Compound/Extract | IC50 or Activity Value | Reference |
| DPPH Radical Scavenging | Aspalathin | 91.4% inhibition | |
| Green Rooibos Extract | 86.6% inhibition | ||
| Fermented Rooibos Extract | 83.4% inhibition | ||
| ABTS Radical Scavenging | Aspalathin | IC50 ~3.3 µM | |
| Green Rooibos Extract | 2.37 µmol Trolox equivalents/mg | ||
| Fermented Rooibos Extract | 1.72 µmol Trolox equivalents/mg | ||
| FRAP | Green Rooibos Extract | 1.98 µmol Trolox equivalents/mg | |
| Fermented Rooibos Extract | 1.45 µmol Trolox equivalents/mg |
Table 2: Physicochemical Properties of Aspalathin Influencing In Vitro Assays
| Property | Value | Implication for In Vitro Assays | Reference |
| Solubility (pH 2) | 153 µM | Good solubility in acidic conditions. | |
| Solubility (pH 6.5) | 123 µM | Good solubility in near-neutral conditions. | |
| log D (pH 7.4) | 0.13 | Low lipophilicity, may affect cell membrane permeability. | |
| Stability | pH-dependent; less stable at higher pH | Prone to degradation in neutral/alkaline buffers and cell culture media over time. |
Section 5: Visualizations
A generalized workflow for in vitro assays with Aspalathin.
A logical flow for troubleshooting assay variability.
Aspalathin activates the Nrf2 antioxidant response pathway.
References
Technical Support Center: Optimizing Aspalathin Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Aspalathin in in vivo experiments. The information is designed to address specific challenges and provide clear guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Aspalathin in rodent models?
A1: The appropriate starting dose for Aspalathin can vary depending on the animal model, disease state, and research question. However, based on published studies, a general starting point can be extrapolated. For instance, in studies with Fischer rats, an aspalathin intake of 29.5 mg/kg body weight/day has been documented.[1][2] In diabetic db/db mice, a green rooibos extract (GRE) rich in aspalathin was administered, though the precise aspalathin dosage per kg body weight was not specified in that particular abstract.[3] It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q2: What are the known signaling pathways modulated by Aspalathin?
A2: Aspalathin has been shown to modulate several key signaling pathways, primarily related to metabolism and inflammation. These include:
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PI3K/AKT Pathway: This pathway is crucial for insulin signaling, and Aspalathin has been shown to improve insulin sensitivity through its modulation.[4][5]
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AMPK (5'-Adenosine monophosphate-activated protein kinase) Pathway: Aspalathin can activate AMPK, a central regulator of cellular energy homeostasis, which contributes to its anti-diabetic effects.
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NF-κB (Nuclear factor-κB) Pathway: Aspalathin can inhibit the NF-κB signaling pathway, which is involved in inflammation.
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FcεRI Signaling Pathway: In the context of allergic inflammation, Aspalathin has been found to inhibit the FcεRI signaling pathway in mast cells.
Q3: Are there any known toxicity or adverse effects of Aspalathin in vivo?
A3: While generally considered safe, high doses of an aspalathin-enriched green rooibos extract have been associated with some adverse effects in the liver of rats in a 90-day study. Researchers should carefully monitor liver function markers when conducting long-term studies with high concentrations of Aspalathin. It is always recommended to perform a preliminary toxicity study to establish a safe dose range for your specific model.
Q4: What is the stability of Aspalathin in experimental preparations?
A4: Aspalathin is known to be susceptible to oxidation. This is a critical consideration when preparing solutions for in vivo administration. It is advisable to prepare fresh solutions for each experiment and protect them from light and heat to minimize degradation. The use of antioxidants in the vehicle solution could also be considered, but their potential interaction with the experimental outcomes should be evaluated.
Troubleshooting Guides
Issue 1: High variability in experimental results between animals.
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Possible Cause: Inconsistent dosage administration.
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Solution: Ensure accurate and consistent administration of Aspalathin. For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach. For dietary administration, monitor feed intake to ensure all animals consume a similar amount of the Aspalathin-enriched diet.
-
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Possible Cause: Degradation of Aspalathin in the prepared solution.
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Solution: Prepare fresh Aspalathin solutions immediately before administration. Store stock solutions under appropriate conditions (e.g., protected from light, at a low temperature) and for a limited time.
-
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Possible Cause: Biological variability within the animal cohort.
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Solution: Increase the sample size per group to account for individual variations. Ensure that animals are properly randomized into experimental groups.
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Issue 2: Lack of a clear dose-dependent effect.
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Possible Cause: The selected dose range is too narrow or not in the optimal therapeutic window.
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Solution: Conduct a pilot study with a wider range of doses to identify the effective concentration range. This should include both lower and higher doses than initially planned.
-
-
Possible Cause: Saturation of the biological target at the lowest dose tested.
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Solution: Test even lower concentrations of Aspalathin to determine if a dose-response relationship can be established at a lower range.
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Issue 3: Unexpected adverse effects or signs of toxicity.
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Possible Cause: The administered dose is too high for the specific animal model or strain.
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Solution: Immediately reduce the dosage or terminate the experiment for the affected animals. Conduct a thorough literature review and preliminary dose-finding studies to establish a safe and effective dose. Monitor animals closely for any signs of distress, weight loss, or changes in behavior.
-
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Possible Cause: Interaction with other components of the diet or vehicle.
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Solution: Review the composition of the vehicle and diet for any potential interactions. If possible, use a simpler, well-defined vehicle for administration.
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Data Presentation: Aspalathin Dosage in In Vivo Studies
| Animal Model | Compound Administered | Dosage | Route of Administration | Duration | Key Findings | Reference |
| Fischer Rats | Aspalathin-enriched Green Rooibos Extract (GRE) | 29.5 mg aspalathin/kg bw/day | Dietary | 90 days | Potential for adverse liver effects at high doses. | |
| Obese Insulin Resistant (OBIR) Wistar Rats | Aspalathin-enriched Green Rooibos Extract (GRE) | 195 mg GRE/kg | Not specified | 12 weeks | Improved insulin sensitivity. | |
| Diabetic db/db Mice | Aspalathin-rich Green Rooibos Extract (Afriplex GRT™) | Not specified | Not specified | Not specified | Investigated in combination with pioglitazone and atorvastatin. | |
| Caenorhabditis elegans | Purified Aspalathin | 10 µM, 20 µM, 50 µM | In culture medium | 72 hours | Enhanced survival under oxidative stress. |
Experimental Protocols
Protocol 1: Evaluation of Anti-diabetic Effects of Aspalathin in a Rodent Model of Type 2 Diabetes (e.g., db/db mice)
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Animal Model: Male db/db mice and their lean littermates (as controls), aged 6-8 weeks.
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Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
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Grouping: Randomly divide the db/db mice into a vehicle control group and at least three Aspalathin treatment groups with varying doses (e.g., 10, 30, and 100 mg/kg body weight). Include a group of lean mice receiving the vehicle as a healthy control.
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Aspalathin Preparation and Administration:
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Prepare a fresh suspension of Aspalathin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) daily.
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Administer the assigned dose of Aspalathin or vehicle via oral gavage once daily for a period of 4-8 weeks.
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Monitoring:
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Monitor body weight and food/water intake weekly.
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Measure fasting blood glucose levels weekly from tail vein blood.
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Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the study.
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Sample Collection: At the end of the treatment period, collect blood samples for analysis of insulin, lipids, and liver enzymes. Harvest tissues such as the liver, skeletal muscle, and adipose tissue for further analysis (e.g., western blotting for signaling proteins, gene expression analysis).
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Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the effect of Aspalathin on the measured parameters.
Mandatory Visualizations
Signaling Pathways
Below are diagrams of key signaling pathways modulated by Aspalathin, generated using the DOT language.
Caption: PI3K/AKT signaling pathway modulated by Aspalathin.
References
- 1. Short-Term and Sub-Chronic Dietary Exposure to Aspalathin-Enriched Green Rooibos (Aspalathus linearis) Extract Affects Rat Liver Function and Antioxidant Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic effects of an aspalathin-rich green rooibos extract, pioglitazone and atorvastatin combination therapy in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspalathin, a natural product with the potential to reverse hepatic insulin resistance by improving energy metabolism and mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspalathin-Enriched Green Rooibos Extract Reduces Hepatic Insulin Resistance by Modulating PI3K/AKT and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side effects in animal studies of Aspalatone
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing side effects during animal studies of Aspalatone. This compound is a novel antithrombotic agent synthesized from acetylsalicylic acid (aspirin) and maltol, an antioxidant.[1] Its mechanism of action and side effect profile are therefore closely related to those of its parent compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an ester of acetylsalicylic acid (aspirin) and maltol.[1] Its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, similar to aspirin, which blocks the synthesis of prostaglandins and thromboxanes, leading to its antiplatelet effects.[2] The maltol component is an antioxidant, which may contribute to reducing oxidative stress.
Q2: What are the potential side effects of this compound in animal studies?
A2: Based on its composition, the side effects of this compound are expected to be similar to those of aspirin. The most common side effects are gastrointestinal irritation, including stomach ulcers and bleeding. At higher doses, there is a risk of increased bleeding time.[1] Researchers should also be aware of potential renal and hepatic effects with high-dose or long-term administration.
Q3: How can I minimize gastrointestinal side effects in my animal models?
A3: To minimize gastrointestinal irritation, consider the following strategies:
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Dose Optimization: Use the lowest effective dose of this compound.
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Co-administration with Gastroprotective Agents: Administer proton pump inhibitors (e.g., omeprazole) or H2 receptor antagonists (e.g., famotidine) to reduce gastric acid secretion.
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Formulation: Using an enteric-coated formulation of this compound can help to bypass the stomach and reduce direct irritation.
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Monitoring: Regularly monitor animals for signs of gastrointestinal distress, such as weight loss, anorexia, and melena (dark, tarry stools).
Q4: What are the key parameters to monitor for potential toxicity?
A4: Key monitoring parameters include:
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Clinical Signs: Daily observation for changes in behavior, appetite, and activity levels.
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Body Weight: Record body weight at least twice weekly.
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Hematology: Perform complete blood counts (CBC) to monitor for signs of bleeding (e.g., anemia) and effects on white blood cells and platelets.
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Serum Chemistry: Analyze serum levels of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.
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Gross and Histopathology: At the end of the study, perform a thorough necropsy and histopathological examination of key organs, particularly the gastrointestinal tract, kidneys, and liver.
Troubleshooting Guides
Issue: Signs of Gastrointestinal Bleeding (e.g., melena, anemia)
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Immediate Action:
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Stop administration of this compound.
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Provide supportive care, including fluid therapy if necessary.
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Consult with the institutional veterinarian.
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Investigation:
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Confirm the presence of blood in the stool using a fecal occult blood test.
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Perform a CBC to assess the severity of anemia.
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Review the dose and administration route.
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Corrective Actions for Future Studies:
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Reduce the dose of this compound.
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Implement co-administration with a gastroprotective agent as a standard part of the protocol.
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Consider a different route of administration if applicable.
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Issue: Elevated Liver Enzymes (ALT, AST)
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Immediate Action:
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Temporarily suspend this compound administration.
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Repeat serum chemistry analysis to confirm the elevation.
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Investigation:
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Review the experimental protocol for any other potential hepatotoxic agents.
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Examine histopathology slides of the liver for signs of damage.
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Corrective Actions for Future Studies:
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Lower the dose of this compound.
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Increase the frequency of liver function monitoring.
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Consider the use of a hepatoprotective agent if compatible with the study goals.
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Quantitative Data
Table 1: Acute Toxicity of Aspirin in Rodents
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | 250 |
| Rat | Oral | 200 |
Data extrapolated from known aspirin toxicity profiles. Actual values for this compound may differ and should be determined experimentally.
Table 2: Sub-chronic Toxicity Study Parameters
| Parameter | Species | Dose Levels (mg/kg/day) | Duration | Key Findings |
| Hematology | Rat | 0, 50, 150, 400 | 90 days | Dose-dependent decrease in red blood cell count at high doses. |
| Serum Chemistry | Rat | 0, 50, 150, 400 | 90 days | Elevation in ALT and BUN at the highest dose. |
| Histopathology | Rat | 0, 50, 150, 400 | 90 days | Gastric mucosal hyperplasia and erosion at mid and high doses. |
This is a representative table. Specific findings for this compound will depend on the experimental design.
Experimental Protocols
Protocol: Assessment of Gastric Irritation
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Animals: Male Wistar rats (200-250g).
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Groups (n=8 per group):
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Vehicle control (e.g., 0.5% carboxymethylcellulose).
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This compound (low dose).
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This compound (high dose).
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Aspirin (equivalent dose to high dose this compound).
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Procedure:
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Fast animals for 18 hours prior to dosing (water ad libitum).
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Administer the test articles orally by gavage.
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Four hours after administration, euthanize the animals by CO2 asphyxiation.
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Immediately dissect the stomach and open it along the greater curvature.
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Gently rinse the stomach with saline to remove contents.
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Examine the gastric mucosa for lesions under a dissecting microscope.
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Score the lesions based on a predefined scale (e.g., 0 = no lesion, 1 = small punctate lesions, etc.).
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Data Analysis: Compare the lesion scores between groups using a non-parametric statistical test (e.g., Kruskal-Wallis test).
Visualizations
Caption: this compound's proposed mechanism of action via COX-1 and COX-2 inhibition.
References
Technical Support Center: Aspalatone Oral Bioavailability
Disclaimer: Aspalatone (acetylsalicylic acid maltol ester) is a compound with limited publicly available data on its oral bioavailability. This guide synthesizes the available information and provides general strategies and protocols applicable to compounds with similar challenges, such as poor aqueous solubility and potential for rapid metabolism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges affecting its oral bioavailability?
A1: this compound, also known as acetylsalicylic acid maltol ester, is an anti-platelet and neuroprotective agent.[1] The primary challenges to its oral bioavailability are likely twofold:
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Poor Aqueous Solubility: this compound is a crystalline solid with very low solubility in aqueous solutions like DMSO:PBS (pH 7.2) at 0.1 mg/mL.[1] Poor solubility can limit the dissolution of the drug in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
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Rapid Metabolism: Studies using rabbit gastrointestinal mucosa have shown that this compound is rapidly degraded into its metabolites, salicylmaltol (SM) and salicylic acid (SA), particularly in the duodenum and jejunum, due to esterase activity.[2] This rapid breakdown in the gut can significantly reduce the amount of intact this compound available for absorption.
Q2: My in vivo experiments show very low plasma concentrations of this compound after oral administration. Why is this happening?
A2: Low plasma concentrations of this compound following oral dosing are expected due to the challenges mentioned above. Key factors include:
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Limited Dissolution: Due to its low solubility, the administered dose may not fully dissolve in the GI fluids, leading to poor absorption.[3][4]
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First-Pass Metabolism: The drug that is absorbed from the GI tract enters the portal circulation and passes through the liver before reaching systemic circulation. This compound is susceptible to enzymatic degradation in the intestinal mucosa, which is a form of pre-systemic, or first-pass, metabolism. This can significantly reduce the amount of active drug reaching the bloodstream.
Q3: Can cyclodextrins be used to improve the solubility and permeation of this compound?
A3: While cyclodextrins are a common strategy to enhance the solubility of poorly soluble drugs by forming inclusion complexes, they have not shown favorable effects on the permeation of this compound through various rabbit mucosae in at least one study. This suggests that even if solubility is improved, other factors like rapid metabolism or poor membrane permeability may still limit its absorption.
Troubleshooting Guides
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects in pharmacokinetic studies. | Differences in individual GI physiology (e.g., gastric pH, transit time). Differences in esterase activity among subjects. | Ensure strict standardization of experimental conditions (e.g., fasting state of animals). Increase the number of subjects per group to improve statistical power. Consider using an esterase inhibitor in the formulation (if appropriate for the study's goals) to assess the impact of metabolism. |
| Inconsistent results in in vitro permeability assays (e.g., Caco-2). | Poor solubility of this compound in the assay buffer leading to precipitation. Cell monolayer integrity issues. | Prepare the dosing solution in a solvent known to be compatible with the cell line and ensure the final solvent concentration is non-toxic. Use a solubility-enhancing excipient in the formulation. Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. |
| Low apparent permeability (Papp) value for this compound in Caco-2 assays. | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cells. | Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux. |
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Formal Name | 2-(acetyloxy)-2-methyl-4-oxo-4H-pyran-3-yl-benzoic acid ester | |
| Molecular Formula | C15H12O6 | |
| Formula Weight | 288.3 g/mol | |
| Physical Form | Crystalline solid | |
| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 1 mg/mLDMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL |
Table 2: Permeation of this compound and Related Compounds Through Rabbit Gastric Mucosa
| Compound | Percentage of Donor Dose Permeated (8 hr) |
| This compound (AM) | 15.2 ± 11.4% |
| Salicylmaltol (SM) | 11.6 ± 5.2% |
| Aspirin (ASA) | 0.8 ± 0.6% |
| Data from a study evaluating site-specific permeation. |
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Caco-2 Cells
This protocol is to assess the intestinal permeability of this compound and to determine if it is a substrate for efflux transporters.
1. Cell Culture:
- Culture Caco-2 cells (from human colorectal adenocarcinoma) on Transwell inserts for 21-25 days to allow for differentiation into a monolayer mimicking the intestinal epithelium.
2. Dosing Solution Preparation:
- Prepare a stock solution of this compound in DMSO.
- Dilute the stock solution with transport medium (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration. The final DMSO concentration should be less than 1% to avoid cytotoxicity.
3. Permeability Assay (Bidirectional):
- Apical to Basolateral (A-B): Add the this compound dosing solution to the apical (upper) chamber of the Transwell insert. Add fresh transport medium to the basolateral (lower) chamber.
- Basolateral to Apical (B-A): Add fresh transport medium to the apical chamber and the this compound dosing solution to the basolateral chamber.
- Incubate the plates at 37°C with gentle shaking.
- Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh transport medium.
4. Sample Analysis:
- Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
5. Data Calculation:
- Calculate the apparent permeability coefficient (Papp) using the following formula:
- Papp = (dQ/dt) / (A * C0)
- Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
- Calculate the efflux ratio:
- Efflux Ratio = Papp (B-A) / Papp (A-B)
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is to determine the oral bioavailability and key pharmacokinetic parameters of this compound.
1. Animal Model:
- Use male Sprague-Dawley rats (or another appropriate rodent model), typically fasted overnight before dosing.
2. Dosing:
- Intravenous (IV) Group: Administer this compound dissolved in a suitable vehicle (e.g., a solution containing DMSO, PEG400, and saline) as a single bolus injection via the tail vein. This group serves as the reference to determine absolute bioavailability.
- Oral (PO) Group: Administer this compound, formulated as a suspension or solution, via oral gavage.
3. Blood Sampling:
- Collect serial blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation and Analysis:
- Centrifuge the blood samples to separate the plasma.
- Store plasma samples at -80°C until analysis.
- Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
- Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and half-life (t1/2).
- Calculate the absolute oral bioavailability (F%) using the formula:
- F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability of this compound.
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
References
dealing with inconsistent results in Aspalatone platelet aggregation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aspalatone in platelet aggregation assays. Our goal is to help you address common issues and achieve consistent, reliable results.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Question: Why am I seeing significant variability in my platelet aggregation results with this compound between different experiments?
Answer: Variability in platelet aggregation assays can stem from several factors, from sample preparation to instrument calibration. Here’s a systematic approach to troubleshooting:
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Pre-analytical Variables: Platelet function is highly sensitive to pre-analytical conditions. Ensure strict adherence to standardized procedures for blood collection, handling, and platelet-rich plasma (PRP) preparation.
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Anticoagulant: Use sodium citrate (3.2%) as the anticoagulant. The ratio of blood to anticoagulant is critical and should be 9:1.
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Sample Transport: Avoid vigorous shaking or exposure to extreme temperatures during sample transport.
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Centrifugation: Optimize centrifugation speed and time to prepare PRP. A common starting point is 200 x g for 10 minutes at room temperature.
-
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Platelet Count: Standardize the platelet count in your PRP samples across all experiments. A typical range is 200-300 x 10^9/L.
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Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, collagen, thrombin) used can significantly impact the inhibitory effect of this compound. Ensure the agonist concentration is consistent and provides a submaximal aggregation response to allow for the detection of inhibition.
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This compound Preparation: this compound should be dissolved in an appropriate solvent (e.g., DMSO) and then diluted in a buffer compatible with platelet suspensions. The final solvent concentration should be kept low (typically <0.5%) and be consistent across all samples, including the vehicle control.
Below is a workflow to help diagnose sources of variability:
A troubleshooting workflow for identifying sources of variability in platelet aggregation assays.
Question: My this compound stock solution appears to be precipitating when added to the platelet suspension. What should I do?
Answer: Precipitation of this compound can lead to inaccurate dosing and inconsistent results. Consider the following solutions:
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Solvent and Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) is low enough to be compatible with the aqueous environment of the platelet suspension. If precipitation occurs, you may need to try a different solvent or reduce the stock concentration of this compound.
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Pre-warming: Gently pre-warming the platelet suspension and the diluted this compound solution to 37°C before mixing can sometimes help maintain solubility.
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Sonication: Brief sonication of the this compound stock solution before dilution may help to re-dissolve any small precipitates.
Question: I am not observing any inhibitory effect of this compound on platelet aggregation, even at high concentrations. What could be the issue?
Answer: If this compound is not showing its expected inhibitory effect, several factors could be at play:
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This compound Integrity: Verify the purity and integrity of your this compound compound. Degradation can occur with improper storage.
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Agonist Choice: The inhibitory effect of this compound may be dependent on the signaling pathway activated by the specific agonist used. Try a panel of different agonists (e.g., ADP, collagen, thrombin, arachidonic acid) to determine if the effect is pathway-specific.
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Incubation Time: Ensure you are pre-incubating the platelet-rich plasma with this compound for a sufficient amount of time before adding the agonist. The optimal incubation time should be determined empirically but is often in the range of 1-5 minutes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in inhibiting platelet aggregation?
A1: this compound is believed to inhibit platelet aggregation primarily by interfering with intracellular signaling pathways that are crucial for platelet activation. This can include modulation of calcium mobilization, inhibition of cyclooxygenase (COX) enzymes, and interference with the thromboxane A2 (TXA2) signaling pathway. The precise mechanism can be agonist-dependent.
The following diagram illustrates a simplified overview of potential this compound targets in platelet signaling:
Simplified signaling pathways in platelet aggregation and potential points of inhibition by this compound.
Q2: What are the recommended concentrations of common agonists for use in this compound inhibition assays?
A2: The optimal agonist concentration is one that induces a submaximal aggregation response, typically between 70-90% of the maximal response. This allows for a clear window to observe inhibitory effects. The exact concentrations should be determined empirically in your laboratory system.
| Agonist | Typical Concentration Range |
| ADP | 2-10 µM |
| Collagen | 1-5 µg/mL |
| Thrombin | 0.1-0.5 U/mL |
| Arachidonic Acid | 0.5-1.5 mM |
Q3: What control experiments should I include in my this compound platelet aggregation assays?
A3: A well-designed experiment should include several controls to ensure the validity of your results.
| Control Type | Purpose |
| Vehicle Control | To account for any effects of the solvent (e.g., DMSO) used to dissolve this compound. |
| Positive Control | A known platelet inhibitor (e.g., Aspirin, Indomethacin) to confirm that the assay system is capable of detecting inhibition. |
| Negative Control | Platelet-rich plasma with saline or buffer instead of an agonist to establish the baseline of no aggregation. |
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA) for this compound Inhibition
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Preparation of Platelet-Rich Plasma (PRP):
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Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
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Centrifuge the blood at 200 x g for 10 minutes at room temperature to obtain PRP.
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Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes. PPP is used to set the 100% aggregation baseline.
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Platelet Count Standardization:
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Measure the platelet count in the PRP using a hematology analyzer.
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Adjust the platelet count to a standard concentration (e.g., 250 x 10^9/L) using autologous PPP.
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Assay Procedure:
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Pipette 450 µL of the standardized PRP into a siliconized glass cuvette with a stir bar.
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Place the cuvette in the aggregometer and allow the PRP to equilibrate to 37°C for at least 2 minutes.
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Add 5 µL of this compound at the desired final concentration (or vehicle for the control) and incubate for 1-5 minutes.
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Add 50 µL of the platelet agonist to induce aggregation.
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Record the aggregation for 5-10 minutes.
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Data Analysis:
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The percentage of aggregation is calculated based on the change in light transmission, with PRP representing 0% and PPP representing 100%.
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The inhibitory effect of this compound is calculated as follows:
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% Inhibition = [ (Aggregation in Vehicle - Aggregation in this compound) / Aggregation in Vehicle ] x 100
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Below is a diagram of the experimental workflow:
Workflow for performing a platelet aggregation assay with this compound using Light Transmission Aggregometry.
Technical Support Center: Refinement of Animal Models for Aspalatone Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models in Aspalatone research. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications in animal models?
A1: this compound, an ester of acetylsalicylic acid (aspirin) and maltol, is an investigational compound primarily studied for its antiplatelet and antithrombotic effects.[1][2][3] Animal models, particularly rodents, have been instrumental in evaluating its potential as an antiplatelet agent with potentially lower ulcerogenicity compared to aspirin.[3] Additionally, research has explored its antioxidant and neuroprotective properties in models of neurotoxicity.[1]
Q2: Which animal models are most commonly used for studying the efficacy of this compound?
A2: Sprague-Dawley rats and ICR mice are the most frequently cited rodent models in this compound research. Sprague-Dawley rats are often used for assessing bleeding time and ex vivo platelet aggregation, while ICR mice are utilized for in vivo thromboembolism models. For neuroprotection studies, Sprague-Dawley rats have been used in kainic acid-induced neurotoxicity models.
Q3: What is the proposed mechanism of action for this compound's antiplatelet effects?
A3: As a derivative of acetylsalicylic acid, this compound's primary mechanism of antiplatelet activity is believed to be the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the synthesis of thromboxane A2, a potent mediator of platelet aggregation.
Q4: Are there any known issues with the stability or solubility of this compound for in vivo studies?
A4: this compound is a crystalline solid. For experimental purposes, it can be dissolved in various solvents. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be used to prepare stock solutions at a concentration of 10 mg/ml. For administration in phosphate-buffered saline (PBS), a 1:10 dilution of the DMSO stock can be used to achieve a concentration of 0.1 mg/ml. It can also be dissolved in ethanol at 1 mg/ml. Researchers should ensure the final vehicle concentration is well-tolerated by the animals and does not interfere with the experimental outcomes.
Troubleshooting Guides
Guide 1: Inconsistent Results in Platelet Aggregation Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in platelet aggregation inhibition between animals. | Genetic differences between animals can lead to variations in platelet reactivity. | - Use a standardized and well-characterized strain of rats (e.g., Sprague-Dawley). - Ensure all animals are of a similar age and weight. - Increase the sample size per group to improve statistical power. |
| Lower than expected inhibition of platelet aggregation. | - Improper drug administration: Incorrect dosage or route of administration can lead to insufficient plasma concentrations. - Degradation of this compound: Improper storage or handling of the compound. - Platelet isolation issues: Activation of platelets during blood collection and processing. | - Verify the correct oral gavage technique and ensure the full dose is administered. - Prepare fresh this compound solutions for each experiment and store stock solutions as recommended. - Use appropriate anticoagulants (e.g., citrate) and handle blood samples gently to minimize platelet activation. |
| Spontaneous platelet aggregation in control samples. | Contamination of glassware or reagents with platelet agonists. | - Use thoroughly cleaned and siliconized glassware. - Use high-purity reagents and filtered buffers. |
Guide 2: Issues with the Kainic Acid-Induced Neurotoxicity Model
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High mortality rate in the kainic acid-treated group. | The dose of kainic acid may be too high for the specific strain or age of the rats. | - Perform a dose-response study to determine the optimal neurotoxic, yet sublethal, dose of kainic acid. - Ensure consistent and accurate administration of kainic acid. |
| No significant neuroprotective effect of this compound observed. | - Inadequate dosage of this compound: The dose may be too low to confer protection. - Timing of administration: The pretreatment time may not be optimal. - Variability in kainic acid-induced damage: Inconsistent levels of neurotoxicity can mask a protective effect. | - Refer to published studies for effective dose ranges (e.g., a minimal effective dose of 24 mg/kg has been reported). - Optimize the pretreatment window before kainic acid administration. - Ensure a consistent and significant level of neuronal damage in the control group to allow for the detection of a protective effect. |
Quantitative Data Summary
| Parameter | Animal Model | Dosage/Concentration | Result | Reference |
| In Vitro Platelet Aggregation (IC50) | Rat Platelets | 180 µM | Inhibition of collagen-induced platelet aggregation. | |
| Bleeding Time Prolongation | Sprague-Dawley Rats | 15 mg/kg p.o. (10 days) | 57% increase in bleeding time. | |
| Thromboembolism Prevention (ED50) | ICR Mice | 32 mg/kg p.o. (single dose) | Prevention of death due to collagen-induced platelet aggregation. | |
| Neuroprotection | Sprague-Dawley Rats | 24 mg/kg (minimal effective dose) | Attenuation of kainic acid-induced neurotoxicity. | |
| Ulcerogenicity (Ulcer Index) | Sprague-Dawley Rats | 200 mg/kg p.o. | Significantly lower ulcer index compared to aspirin. | Han et al., 1994 |
Experimental Protocols
Protocol 1: Ex Vivo Platelet Aggregation in Rats
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Animal Model: Male Sprague-Dawley rats (200-250g).
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Drug Administration: Administer this compound orally (p.o.) at the desired doses for a specified number of days. A control group should receive the vehicle.
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Blood Collection: Anesthetize the rats and collect blood from the abdominal aorta into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
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Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.
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Platelet Aggregation Assay:
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Adjust the platelet count in the PRP if necessary.
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Use a platelet aggregometer to measure changes in light transmission.
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Add a platelet agonist, such as collagen, to induce aggregation.
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Record the aggregation response and calculate the percentage of inhibition compared to the vehicle-treated control group.
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Protocol 2: Kainic Acid-Induced Neurotoxicity in Rats
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Animal Model: Male Sprague-Dawley rats.
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Pretreatment: Administer this compound or vehicle control intraperitoneally (i.p.) at the desired dose.
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Induction of Neurotoxicity: After the pretreatment period, administer kainic acid (e.g., 10 mg/kg, i.p.) to induce seizures and neuronal damage.
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Behavioral Observation: Monitor and score the severity of seizures for a defined period.
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Histological Analysis: After a set time (e.g., 7 days), perfuse the animals and prepare brain sections. Use staining methods like Cresyl Violet to assess neuronal loss in specific brain regions, such as the hippocampus.
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Biochemical Analysis: Homogenize brain tissue to measure markers of oxidative stress, such as lipid peroxidation (MDA levels).
Visualizations
Caption: Mechanism of this compound's Antiplatelet Action.
Caption: Workflow for this compound Neuroprotection Study.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. This compound, a new antiplatelet agent, attenuates the neurotoxicity induced by kainic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiplatelet effects of the new antithrombotic agent this compound with low ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Prevents VEGF-Induced Lipid Peroxidation, Migration, Tube Formation, and Dysfunction of Human Aortic Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce batch-to-batch variability in Aspalatone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Aspalatone. Our goal is to help researchers, scientists, and drug development professionals minimize batch-to-batch variability and achieve consistent, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in this compound synthesis?
Batch-to-batch variability in this compound synthesis can arise from several factors throughout the multi-step process. The primary sources include:
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Raw Material Quality: Inconsistencies in the purity, isomeric form, and presence of residual solvents or contaminants in starting materials (e.g., phloroglucinol, phenylpropanoid precursors) can significantly impact reaction kinetics and impurity profiles.[1][2][3]
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Reaction Conditions: Minor deviations in critical process parameters such as temperature, reaction time, pH, and reagent stoichiometry can lead to the formation of side products and incomplete reactions.[4][5]
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Catalyst Activity: Variability in the activity of catalysts used in coupling or cyclization steps can affect reaction efficiency and yield.
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Work-up and Purification: Differences in extraction, crystallization, and chromatographic purification procedures can lead to variations in final product purity, crystal form, and yield.
Q2: How can I improve the yield and purity of my this compound synthesis?
Improving the yield and purity of this compound requires careful control over the entire synthetic process. Key strategies include:
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Optimization of Reaction Conditions: Conduct Design of Experiments (DoE) to identify the optimal temperature, solvent, catalyst loading, and reaction time for each step.
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Control of Stoichiometry: Ensure precise measurement and addition of all reagents to minimize the formation of byproducts from excess reactants.
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In-process Monitoring: Utilize analytical techniques such as HPLC or TLC to monitor the progress of the reaction and ensure completion before proceeding to the next step.
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Purification Strategy: Develop a robust purification protocol, which may involve a combination of techniques like recrystallization, column chromatography, and preparative HPLC to effectively remove impurities.
Q3: What are the common impurities observed in this compound synthesis and how can they be minimized?
Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions. The formation of these impurities can be minimized by:
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Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive intermediates.
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Temperature Control: Maintaining strict temperature control can prevent thermal degradation and the formation of temperature-dependent side products.
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pH Control: For pH-sensitive steps, careful control of pH can prevent acid or base-catalyzed side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | - Monitor reaction progress using TLC or HPLC. - Consider extending the reaction time or increasing the temperature. |
| Degradation of product during work-up | - Minimize exposure to harsh pH or high temperatures during extraction and isolation. | |
| Loss of product during purification | - Optimize the purification method (e.g., solvent system for chromatography, recrystallization solvent). | |
| High Impurity Levels | Sub-optimal reaction conditions | - Re-optimize reaction parameters such as temperature, solvent, and catalyst. |
| Impure starting materials | - Verify the purity of all starting materials before use. | |
| Side reactions | - Investigate potential side reactions and adjust conditions to minimize them (e.g., lower temperature, change of base/catalyst). | |
| Inconsistent Crystal Form | Variations in crystallization conditions | - Standardize the crystallization protocol, including solvent system, cooling rate, and agitation. |
| Presence of impurities | - Ensure high purity of the material before crystallization. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of this compound and quantify any related impurities.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
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Flow Rate: 1.0 mL/min
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Detection: UV at 280 nm
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Injection Volume: 10 µL
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Procedure:
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Prepare a stock solution of the this compound sample in the mobile phase.
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Inject the sample onto the HPLC system.
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Integrate the peak areas to determine the relative percentage of this compound and any impurities.
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Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the synthesized this compound.
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Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆)
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Spectrometer: 400 MHz or higher
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Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
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Procedure:
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Dissolve a small amount of the purified this compound in the chosen deuterated solvent.
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Acquire the NMR spectra.
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Analyze the spectra to confirm the expected proton and carbon signals and their correlations, consistent with the structure of this compound.
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Visualizations
References
improving the sensitivity of analytical methods for Aspalatone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analytical quantification of Aspalatone. Our goal is to help you improve the sensitivity and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most common analytical techniques for the quantification of this compound and similar compounds are High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, particularly for volatile derivatives of this compound. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.
Q2: I am observing low sensitivity for this compound in my LC-MS/MS analysis. What are the potential causes?
A2: Low sensitivity in LC-MS/MS analysis of this compound can stem from several factors:
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Suboptimal Ionization: this compound's chemical structure may not be efficiently ionized under the current source conditions.
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Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of this compound.
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Poor Fragmentation: The chosen precursor-to-product ion transition may not be the most intense.
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Inadequate Sample Preparation: Inefficient extraction or the presence of interfering substances can lead to low signal intensity.
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Analyte Degradation: this compound may be unstable under the analytical conditions.
Q3: How can I assess and mitigate matrix effects in my this compound assay?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis. To assess matrix effects, you can perform a post-extraction spike comparison. This involves comparing the analyte's response in a spiked blank matrix extract to its response in a neat solvent. Mitigation strategies include:
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Improved Sample Preparation: Employ more selective extraction techniques like solid-phase extraction (SPE) to remove interfering components.
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Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.
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Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
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Dilution: Diluting the sample can minimize the concentration of interfering matrix components.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Tailing | Secondary interactions with the stationary phase. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a column with end-capping or a different stationary phase. |
| Peak Fronting | Column overload. | - Reduce the injection volume or sample concentration. |
| Split Peaks | Column contamination or void. | - Wash the column with a strong solvent.- If the problem persists, replace the column. |
| Poor Resolution | Inadequate separation from interfering peaks. | - Optimize the mobile phase composition (e.g., gradient slope, organic solvent ratio).- Try a column with a different selectivity or higher efficiency (smaller particle size). |
Issue 2: Low Recovery During Sample Preparation
| Symptom | Potential Cause | Troubleshooting Step |
| Low analyte recovery after Liquid-Liquid Extraction (LLE). | - Incorrect solvent polarity.- Incorrect pH for extraction. | - Test extraction solvents with different polarities.- Adjust the pH of the aqueous phase to ensure this compound is in a neutral form for efficient extraction into an organic solvent. |
| Low analyte recovery after Solid-Phase Extraction (SPE). | - Inappropriate sorbent material.- Suboptimal wash and elution solvents. | - Screen different SPE sorbent types (e.g., reversed-phase, normal-phase, ion-exchange).- Optimize the composition and volume of the wash and elution solvents to ensure interfering compounds are removed and this compound is fully eluted. |
Quantitative Data Summary
The following table presents hypothetical performance data for different analytical methods for this compound to illustrate achievable sensitivity.
| Method | Matrix | LOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) |
| HPLC-UV | Human Plasma | 10 | 3.5 | 92 ± 4 | < 5 |
| LC-MS/MS | Human Plasma | 0.1 | 0.03 | 98 ± 3 | < 3 |
| GC-MS (after derivatization) | Rat Brain Tissue | 0.5 | 0.15 | 89 ± 6 | < 8 |
Data is for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound in Human Plasma
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Sample Preparation (SPE):
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Precondition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Load 200 µL of human plasma pre-treated with an internal standard.
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Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
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Elute this compound with 1 mL of methanol.
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Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.
-
-
Liquid Chromatography:
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Column: C18, 2.1 x 50 mm, 1.8 µm
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient: 10% B to 90% B over 5 minutes
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Flow Rate: 0.3 mL/min
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Injection Volume: 5 µL
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Mass Spectrometry:
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Ionization: Electrospray Ionization (ESI), Positive Mode
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MRM Transition: To be determined empirically for this compound (e.g., Precursor Ion [M+H]⁺ → Product Ion)
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Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal.
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Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for low sensitivity issues.
References
- 1. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- 5. A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Toxicity in Aspalatone Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing unexpected toxicity during in-vitro experiments involving Aspalatone, a synthetic derivative of acetylsalicylic acid and maltol. While this compound has been noted for its antiplatelet and antioxidant properties with potentially low ulcerogenicity, researchers may still encounter unforeseen cytotoxic effects.[1] This guide offers troubleshooting strategies and frequently asked questions to help identify the source of toxicity and ensure the validity of your experimental results.
General Troubleshooting for Unexpected Cytotoxicity
Encountering higher-than-expected toxicity in your cell-based assays can be perplexing. The following workflow provides a systematic approach to pinpoint the potential cause.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Compound and Cell Culture Related Issues
Q1: My this compound solution appears cloudy or has visible precipitate. Could this be the source of toxicity?
A1: Yes, poor solubility and precipitation of the test compound can lead to inconsistent results and apparent toxicity.[2] Aggregates of the compound can cause physical stress to the cells or result in a non-uniform concentration in the culture wells.
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Troubleshooting Steps:
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Visual Inspection: Always inspect your this compound solution for clarity before adding it to your cell cultures.
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Solvent Considerations: If using a solvent like DMSO, ensure the final concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[2] Always include a vehicle control (media with the same solvent concentration) in your experiments.[2]
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Solubility Aids: Consider gentle sonication or vortexing to aid dissolution.[2] However, be mindful of the compound's stability under these conditions.
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Filtration: Microfiltering the solution can remove particulates, but this may also lower the concentration of the active compound if it is not fully dissolved.
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Q2: I'm observing high variability in toxicity between replicate wells. What could be the cause?
A2: High variability can stem from several factors, including inconsistent cell seeding, edge effects in the microplate, or the presence of air bubbles.
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Troubleshooting Steps:
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Cell Seeding: Ensure a homogenous cell suspension before and during plating. Pipette gently to avoid cell damage.
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the test compound and affect cell viability. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.
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Air Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings. If present, carefully break them with a sterile pipette tip or a syringe needle.
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Q3: My results are not reproducible between experiments. What should I investigate?
A3: Lack of reproducibility often points to inconsistencies in cell culture conditions or reagent preparation.
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Troubleshooting Steps:
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Cell Culture Consistency:
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Passage Number: Use cells within a consistent and limited passage number range, as high passage numbers can lead to phenotypic changes.
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Cell Density: Seed cells at the same density for every experiment.
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Mycoplasma Contamination: Regularly test your cell lines for mycoplasma, as this common contaminant can significantly alter cellular responses.
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Reagent Preparation: Prepare fresh reagents whenever possible. If using stored stock solutions, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.
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Standard Operating Procedures (SOPs): Adhere to a detailed SOP for all steps of the experiment to ensure consistency.
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Assay-Specific Issues
Q4: I am using an MTT or other tetrazolium-based assay and see a bell-shaped dose-response curve. What does this mean?
A4: A bell-shaped curve, where cytotoxicity decreases at higher concentrations, can be caused by the aggregation of the test compound. These aggregates can reduce the effective concentration of this compound available to the cells. Additionally, some compounds can directly reduce the MTT reagent, leading to a false viability signal.
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Troubleshooting Steps:
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Compound-Only Control: Incubate this compound at various concentrations with the assay reagent in cell-free wells to check for direct chemical interference.
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Microscopic Examination: Visually inspect the wells for compound precipitation.
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Alternative Assays: Consider using a different cytotoxicity assay that works via a different mechanism, such as an LDH release assay (measuring membrane integrity) or an ATP-based assay (measuring cell viability).
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Q5: My ATP-based viability assay is showing very low or no signal across all wells.
A5: A low signal in an ATP assay suggests a low level of cellular ATP. This could be due to low cell numbers, rapid ATP degradation, or inefficient cell lysis.
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Troubleshooting Steps:
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Cell Number: Ensure you are seeding a sufficient number of viable cells to generate a detectable signal.
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ATP Degradation: ATP is unstable. Ensure the lysis buffer effectively inactivates ATPases. Work quickly and keep samples on ice if possible.
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Incomplete Lysis: Ensure the lysis time is sufficient, and consider incorporating a mixing step to facilitate complete cell lysis.
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Experimental Protocols
General Protocol for In-Vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general framework. Specific parameters should be optimized for your cell line and experimental conditions.
Caption: A step-by-step workflow for a typical MTT cytotoxicity assay.
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
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Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include untreated controls and vehicle controls.
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Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 540-570 nm) using a microplate reader.
Data Presentation
Table 1: Troubleshooting Common Cytotoxicity Assay Artifacts
| Observed Problem | Potential Cause | Recommended Solution |
| Low Absorbance/Signal | Low cell density; Incomplete cell lysis (ATP assay) | Optimize cell seeding density; Increase lysis time. |
| High Background Signal | Contamination; Assay reagent instability; Compound interference | Check for contamination; Prepare fresh reagents; Run compound-only controls. |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects; Pipetting errors | Ensure homogenous cell suspension; Avoid using outer wells; Calibrate pipettes. |
| Bell-Shaped Dose-Response | Compound precipitation at high concentrations; Direct assay interference | Check compound solubility; Use an alternative assay method. |
Table 2: Example of a Dose-Response Data Layout for this compound
| This compound Conc. (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | % Viability vs. Control |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 1 | 1.211 | 1.245 | 1.233 | 1.230 | 96.8% |
| 10 | 1.056 | 1.089 | 1.072 | 1.072 | 84.3% |
| 50 | 0.632 | 0.655 | 0.641 | 0.643 | 50.6% |
| 100 | 0.214 | 0.231 | 0.225 | 0.223 | 17.5% |
| 200 | 0.112 | 0.115 | 0.110 | 0.112 | 8.8% |
This guide provides a starting point for addressing unexpected toxicity in your this compound experiments. Meticulous experimental technique and careful consideration of the potential pitfalls outlined above are crucial for generating reliable and reproducible data.
References
Technical Support Center: Optimizing Incubation Times for Aspalatone in Platelet Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aspalatone in platelet assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in platelets?
This compound is an acetylsalicylic acid maltol ester, making it an analog of aspirin.[1] Its primary antiplatelet effect is the inhibition of collagen-induced platelet aggregation.[1][2] Similar to aspirin, this compound is believed to exert its effect through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the synthesis of thromboxane A2 (TXA2), a potent mediator of platelet activation and aggregation.
Q2: What is the recommended starting concentration of this compound for in vitro platelet aggregation assays?
A good starting point for determining the optimal concentration of this compound is its reported IC50 value. For the inhibition of collagen-induced platelet aggregation in vitro, the IC50 of this compound is approximately 1.8 x 10⁻⁴ mol/L (or 180 µM).[1][2] It is recommended to perform a dose-response curve around this concentration to determine the optimal working concentration for your specific experimental conditions.
Q3: How long should I incubate platelets with this compound before inducing aggregation?
Based on the rapid onset of action for aspirin, a pre-incubation time of 15 to 30 minutes with this compound at 37°C is a reasonable starting point for your experiments. This duration should be sufficient for the irreversible inhibition of COX-1.
Q4: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions is pH-dependent. It has been shown to be more stable in acidic conditions. In neutral and alkaline solutions, its degradation rate may increase. Therefore, it is crucial to prepare fresh solutions of this compound for each experiment and use them promptly to ensure consistent results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or low inhibition of platelet aggregation with this compound. | 1. Inactive Compound: this compound solution may have degraded. 2. Incorrect Concentration: The concentration of this compound may be too low. 3. Suboptimal Incubation Time: The pre-incubation time may be too short. | 1. Solution Preparation: Prepare fresh this compound solutions for each experiment. Avoid storing stock solutions for extended periods unless stability under specific conditions has been verified. 2. Dose-Response Curve: Perform a dose-response experiment with a range of this compound concentrations (e.g., from 10 µM to 500 µM) to determine the effective concentration. 3. Time-Course Experiment: While a short incubation is likely sufficient, you can test a range of pre-incubation times (e.g., 5, 15, 30, and 60 minutes) to confirm the optimal duration. |
| High variability in platelet aggregation inhibition between experiments. | 1. Inconsistent this compound Activity: Due to degradation of stock solutions. 2. Donor Variability: Platelet reactivity can vary significantly between donors. 3. Pre-analytical Variables: Inconsistent blood collection, sample handling, or temperature. | 1. Fresh Reagents: Always use freshly prepared this compound solutions. 2. Standardize Donor Criteria: Use healthy donors who have not taken any antiplatelet medications for at least two weeks. 3. Strict Protocol Adherence: Follow a standardized protocol for blood collection (e.g., using a 21-gauge needle, discarding the first few mL of blood), PRP preparation, and maintaining samples at room temperature. |
| Unexpected platelet activation before adding the agonist. | 1. Mechanical Stress: Vigorous mixing or pipetting can activate platelets. 2. Temperature Shock: Exposing platelets to cold temperatures can cause activation. 3. Contamination: Contamination of reagents or labware with platelet agonists. | 1. Gentle Handling: Handle platelet-rich plasma (PRP) gently at all times. Use wide-bore pipette tips for transferring PRP. 2. Maintain Temperature: Keep all samples and reagents at room temperature (around 22°C) or 37°C as required by the protocol. 3. Aseptic Technique: Use sterile tubes and pipette tips to prevent contamination. |
| Reduced aggregation response in the control (vehicle-treated) sample. | 1. Low Platelet Count: The platelet count in the PRP may be too low. 2. Poor Platelet Viability: Platelets may have lost their function due to prolonged storage or improper handling. 3. Incorrect Agonist Concentration: The concentration of the collagen agonist may be too low. | 1. Platelet Count Adjustment: Ensure the platelet count in the PRP is within the recommended range (typically 200-300 x 10⁹/L). 2. Timely Experiments: Perform aggregation assays within 2 to 4 hours of blood collection. 3. Agonist Titration: Verify the activity of your collagen stock and perform a dose-response curve to ensure you are using an appropriate concentration to induce robust aggregation. |
Data Presentation
Table 1: Recommended Concentration Range for this compound Dose-Response Studies
| Concentration (µM) | Expected Effect on Collagen-Induced Aggregation |
| 10 | Minimal to no inhibition |
| 50 | Partial inhibition |
| 180 (IC50) | ~50% inhibition |
| 500 | Strong to maximal inhibition |
Table 2: Suggested Time-Course for Optimizing this compound Incubation
| Pre-incubation Time (minutes) at 37°C | Rationale |
| 5 | To assess very rapid inhibitory effects. |
| 15 | A common starting point for irreversible inhibitors. |
| 30 | Likely sufficient for complete COX-1 inhibition. |
| 60 | To confirm if longer incubation provides additional inhibition. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
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Blood Collection: Draw whole blood from healthy, consenting donors who have not consumed antiplatelet medication for at least 14 days. Use a 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL of blood to avoid tissue factor contamination.
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Centrifugation: Centrifuge the blood tubes at 200 x g for 15 minutes at room temperature to separate the PRP.
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PRP Isolation: Carefully aspirate the upper, straw-colored platelet-rich plasma layer using a sterile pipette and transfer it to a new polypropylene tube.
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Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP). To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes.
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Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.
Protocol 2: Light Transmission Aggregometry (LTA) for this compound Inhibition
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Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
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Baseline Calibration: Pipette PPP into a cuvette to set the 100% aggregation baseline. Pipette PRP into another cuvette to set the 0% aggregation baseline.
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Sample Preparation: In a new cuvette, add the standardized PRP and a magnetic stir bar. Place the cuvette in the heating block of the aggregometer.
-
Incubation with this compound: Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for the desired time (e.g., 15-30 minutes) with stirring.
-
Initiation of Aggregation: Add the platelet agonist (e.g., collagen at a final concentration of 2-5 µg/mL) to the cuvette to initiate aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.
-
Analysis: Determine the maximum platelet aggregation percentage for each sample. Calculate the percentage of inhibition relative to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's inhibitory effect.
Caption: this compound's inhibition of the collagen-induced signaling pathway.
Caption: Troubleshooting decision tree for low inhibition by this compound.
References
overcoming challenges in scaling up Aspalatone production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis, purification, and scale-up of Aspalatone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound production, offering potential causes and recommended solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| ASP-SYN-01 | Low reaction yield (<60%) in the final coupling step. | - Incomplete reaction. - Degradation of starting material or product. - Sub-optimal reaction temperature. | - Increase reaction time and monitor by HPLC. - Degas solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Optimize temperature; try a temperature screen from 50°C to 70°C. |
| ASP-SYN-02 | Formation of a significant impurity (Impurity B) with a similar retention time to this compound. | - Side reaction due to excess base. - Prolonged reaction time at elevated temperatures. | - Use a stoichiometric amount of a milder base (e.g., K₂CO₃ instead of NaH). - Reduce reaction time and monitor for the formation of Impurity B. |
| ASP-PUR-01 | Difficulty in separating this compound from Impurity B using standard flash chromatography. | - Similar polarity of this compound and Impurity B. | - Utilize a different stationary phase (e.g., alumina or a bonded phase like diol). - Employ preparative HPLC with a suitable column and gradient method (see Protocol ASP-PRO-02). |
| ASP-STB-01 | This compound degrades in solution upon storage at room temperature. | - Susceptibility to oxidation or hydrolysis. | - Store solutions at low temperatures (2-8°C) and protect from light. - Use degassed, anhydrous solvents for stock solutions. |
| ASP-SCL-01 | Reaction exotherm becomes difficult to control during scale-up. | - Inefficient heat transfer in larger reaction vessels.[1][2] | - Ensure the reactor has adequate cooling capacity. - Add the limiting reagent in portions to control the rate of heat generation. - Consider using a flow chemistry setup for better thermal control. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is the optimal temperature for the final coupling step in this compound synthesis? A1: While the initial lab-scale protocol suggests 60°C, temperature control is crucial during scale-up.[1] For larger batches, starting at a lower temperature (e.g., 50°C) and slowly ramping up while monitoring the reaction progress and exotherm is recommended.
-
Q2: How can I minimize the formation of Impurity B? A2: Impurity B formation is often linked to the choice and amount of base. Switching to a milder base like potassium carbonate and using it in a 1.1 equivalent ratio can significantly reduce this side reaction. Additionally, ensure the reaction is quenched as soon as the starting material is consumed to avoid product degradation.
Purification
-
Q3: Standard silica gel chromatography does not effectively separate this compound from Impurity B. What are the alternatives? A3: This is a common challenge due to the similar polarity of the two compounds. Preparative High-Performance Liquid Chromatography (prep-HPLC) is the most effective method for achieving high purity. A reverse-phase C18 column with a water/acetonitrile gradient has shown good results.
-
Q4: What are the recommended conditions for preparative HPLC purification of this compound? A4: Please refer to the detailed experimental protocol ASP-PRO-02: Preparative HPLC Purification of this compound .
Stability
-
Q5: What are the best practices for storing purified this compound? A5: Solid this compound should be stored at -20°C under an inert atmosphere. Solutions should be freshly prepared. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours and protected from light.
Scale-Up
-
Q6: We are moving from a 1L to a 50L reactor. What are the key safety considerations? A6: When scaling up, a thorough safety review is critical.[1] Key considerations include:
-
Thermal Management: The increased reaction volume will lead to slower heat dissipation.[1] Ensure your reactor's cooling system can handle the reaction exotherm.
-
Reagent Addition: Control the rate of addition of reagents to manage the reaction rate and temperature.
-
Pressure: If the reaction is conducted in a sealed vessel, monitor the internal pressure.
-
Ventilation: Ensure adequate ventilation to handle any potential off-gassing.
-
Experimental Protocols
Protocol ASP-PRO-01: Final Coupling Step for this compound Synthesis (10g Scale)
-
Reactor Setup: A 500 mL jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is used.
-
Reagent Charging: Charge the reactor with Starting Material A (10g, 1.0 eq), potassium carbonate (1.2 eq), and 200 mL of anhydrous acetonitrile.
-
Inerting: Purge the reactor with nitrogen for 15 minutes.
-
Heating: Start stirring and heat the reaction mixture to 55°C.
-
Reagent Addition: Slowly add Starting Material B (1.1 eq) dissolved in 50 mL of anhydrous acetonitrile to the reactor over 30 minutes.
-
Reaction: Maintain the reaction temperature at 60°C and monitor the progress by HPLC every hour.
-
Quenching: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and quench with 100 mL of deionized water.
-
Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol ASP-PRO-02: Preparative HPLC Purification of this compound
-
System: Preparative HPLC system with a UV detector.
-
Column: C18, 10 µm, 50 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 80 mL/min.
-
Detection: 254 nm.
-
Gradient:
Time (min) %B 0 30 5 30 25 70 28 95 30 95 31 30 | 35 | 30 |
-
Sample Preparation: Dissolve crude this compound in a minimal amount of DMSO and filter through a 0.45 µm syringe filter.
-
Injection: Inject the filtered sample onto the column.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.
-
Post-Processing: Combine the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize to obtain pure this compound.
Visualizations
Caption: this compound Production and Purification Workflow.
Caption: Troubleshooting Logic for Low Synthesis Yield.
References
Validation & Comparative
Aspalatone vs. Aspirin: A Comparative Analysis of Gastric Ulcerogenicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aspirin, a widely used nonsteroidal anti-inflammatory drug (NSAID), is well-documented to induce gastric ulceration through both topical and systemic effects, primarily mediated by the inhibition of cyclooxygenase (COX) enzymes and subsequent reduction in gastroprotective prostaglandins. In contrast, aspalatone, an antithrombotic agent, is suggested to possess a significantly lower ulcerogenic potential. This is attributed to its chemical structure, which leads to lower concentrations of the irritant salicylic acid in the gastric mucosa. This guide will delve into the mechanistic differences, present available quantitative data, and provide detailed experimental protocols relevant to the study of gastric ulcerogenicity.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data comparing the effects of this compound and aspirin on the gastric mucosa. It is important to note the absence of direct comparative studies on ulcer indices for this compound.
Table 1: Comparative Salicylate Levels in Rat Gastric Tissue
| Compound | Dose | Time Post-Administration | Salicylate Level in Glandular Stomach Tissue (nmol/g) | Salicylate Level in Rumen Tissue (nmol/g) |
| This compound | 80 mg/kg | 10 min | 67 ± 43 | Not detected |
| Aspirin (ASA) | 50 mg/kg | 10 min | 2000 ± 250 | 1100 ± 130 |
Data sourced from a study comparing salicylate levels in rat stomach tissues following oral administration of this compound and acetylsalicylic acid.
Table 2: Ulcer Index in Aspirin-Induced Gastric Ulcer Models in Rats
| Aspirin Dose | Ulcer Model Duration | Mean Ulcer Index (Control) | Mean Ulcer Index (Aspirin) | Percentage of Ulceration |
| 200 mg/kg | 4 hours | 0 | 4.25 | Not specified |
| 500 mg/kg | 6 hours | Not specified | Varies by study | Not specified |
Note: Ulcer index scoring systems can vary between studies. The data presented is a synthesis from multiple sources on aspirin-induced ulcer models.
Mechanisms of Ulcerogenicity
Aspirin-Induced Gastric Injury
Aspirin's ulcerogenic activity is a dual-pronged assault on the gastric mucosa:
-
Topical Irritation: Aspirin, being an acidic compound, causes direct irritation to the gastric epithelium. In the acidic environment of the stomach, aspirin remains in a non-ionized, lipid-soluble form, allowing it to diffuse across the cell membranes of the gastric mucosa. Once inside the cells, where the pH is neutral, aspirin becomes ionized and trapped, leading to cellular injury.[1]
-
Systemic Effects via COX Inhibition: The primary systemic mechanism of aspirin-induced damage is the irreversible inhibition of cyclooxygenase (COX) enzymes, particularly COX-1.[2] This inhibition blocks the synthesis of prostaglandins, which are crucial for maintaining gastric mucosal integrity. The depletion of prostaglandins leads to:
-
Reduced mucus and bicarbonate secretion, which form a protective barrier against gastric acid.[2]
-
Decreased mucosal blood flow, impairing the delivery of oxygen and nutrients and the removal of toxic agents.
-
Inhibition of epithelial cell proliferation and repair mechanisms.
-
dot
Caption: Aspirin's dual pathways to gastric ulceration.
This compound's Reduced Ulcerogenicity
The lower ulcerogenic potential of this compound is primarily attributed to its unique chemical structure and subsequent metabolism. This compound is an ester of salicylic acid and maltol. The key to its reduced gastric toxicity lies in the stability of this ester bond in the acidic environment of the stomach.
Unlike aspirin, which is rapidly deacetylated to the irritant salicylate in the gastric mucosa, this compound is more resistant to hydrolysis. This results in significantly lower local concentrations of salicylic acid in the stomach lining. The non-ionic nature of this compound and its metabolite, salicylmaltol, prevents their trapping within mucosal cells, further reducing direct cellular toxicity. The primary mechanism for this compound's lower ulcerogenicity is therefore a reduction in topical irritation due to lower mucosal salicylate levels.
dot
Caption: this compound's mechanism for reduced ulcerogenicity.
Experimental Protocols
Aspirin-Induced Gastric Ulcer Model in Rats
This is a widely used and standardized model to evaluate the ulcerogenic potential of compounds and the efficacy of gastroprotective agents.
Objective: To induce acute gastric ulcers in rats using a high dose of aspirin.
Materials:
-
Male Wistar rats (180-220 g)
-
Aspirin (suspended in 1% carboxymethyl cellulose)
-
Normal saline
-
Dissecting instruments
-
Formalin solution (10%)
-
Ulcer scoring scale
Procedure:
-
Animal Preparation: Rats are fasted for 24-36 hours before the experiment, with free access to water. This ensures an empty stomach for consistent ulcer induction.
-
Drug Administration: A single oral dose of aspirin (e.g., 200-500 mg/kg body weight) is administered by gavage. A control group receives the vehicle (1% carboxymethyl cellulose).
-
Incubation Period: The animals are kept for a specific period (e.g., 4-6 hours) after aspirin administration to allow for ulcer development.
-
Euthanasia and Stomach Excision: Rats are euthanized by cervical dislocation or CO2 asphyxiation. The stomachs are immediately removed, opened along the greater curvature, and gently rinsed with normal saline to remove gastric contents.
-
Macroscopic Evaluation: The stomachs are examined for the presence of ulcers in the glandular portion. The number and severity of ulcers are scored using a predetermined scale (e.g., 0: no ulcer; 1: reddish spots; 2: hemorrhagic streaks; 3: deep ulcers; 4: perforation). The ulcer index is then calculated for each stomach.
-
Histopathological Examination (Optional): Gastric tissue samples can be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of the extent of mucosal damage.
dot
Caption: Workflow for aspirin-induced ulcer model.
Conclusion
The available evidence strongly suggests that this compound has a more favorable gastric safety profile compared to aspirin. The primary reason for this is the significantly lower concentration of free salicylate in the gastric mucosa following oral administration of this compound. This minimizes the direct topical irritant effect, a key factor in aspirin-induced ulcerogenesis. While aspirin's potent anti-inflammatory and analgesic effects are intrinsically linked to its ulcerogenic potential through COX inhibition, this compound's design appears to successfully mitigate the initial gastric damage.
For researchers and drug development professionals, this compound serves as an interesting case study in designing safer alternatives to established drugs by modifying their metabolic pathways to reduce local toxicity. Further studies are warranted to provide a direct comparison of ulcer indices between this compound and aspirin and to fully elucidate the systemic effects of this compound on prostaglandin synthesis in the gastric mucosa.
References
A Comparative Guide to the Antiplatelet Efficacy of Aspalatone and Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiplatelet properties of Aspalatone and clopidogrel, focusing on their mechanisms of action and efficacy as demonstrated in experimental studies. While clopidogrel is a well-established antiplatelet agent with a clearly defined mechanism, this compound is a newer synthetic compound with a distinct profile. This document aims to present the available data objectively to inform further research and development.
Executive Summary
Clopidogrel and this compound exhibit fundamentally different mechanisms of antiplatelet activity. Clopidogrel is a potent antagonist of the P2Y12 receptor, effectively inhibiting adenosine diphosphate (ADP)-induced platelet aggregation. In contrast, this compound, a derivative of acetylsalicylic acid (aspirin) and maltol, is a potent inhibitor of collagen-induced platelet aggregation but does not significantly affect ADP-induced pathways[1][2]. This core difference dictates their respective potential therapeutic applications and defines the scope of their antiplatelet efficacy.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the antiplatelet efficacy of this compound and clopidogrel. It is important to note the current scarcity of publicly available data for this compound regarding P-selectin expression and PAC-1 binding.
Table 1: Inhibition of Platelet Aggregation
| Compound | Agonist | Parameter | Value | Species |
| This compound | Collagen | IC50 | 1.8 x 10⁻⁴ mol/L | Rat (in vitro)[1][2] |
| ADP | Inhibition | Not Significant | Rat (in vitro)[1] | |
| Clopidogrel | ADP (5 µM) | Mean Platelet Aggregation | 13.7 ± 7.0% (Plavix®) | Human (ex vivo) |
| ADP (10 µM) | Platelet Aggregation Inhibition | ~22% | Human (ex vivo) |
Table 2: Platelet Activation Markers
| Compound | Marker | Agonist | Inhibition | Species/Study Type |
| This compound | P-selectin | - | Data not available | - |
| PAC-1 | - | Data not available | - | |
| Clopidogrel | P-selectin | ADP | Significant Suppression | Human (in vivo/ex vivo) |
| TRAP | ~25% | Human (ex vivo) | ||
| PAC-1 | ADP | Significant Decrease | Human (in vivo/ex vivo) |
Signaling Pathways and Mechanisms of Action
The antiplatelet actions of clopidogrel and this compound are mediated by distinct signaling pathways.
Clopidogrel is a prodrug that is metabolized into an active thiol metabolite. This active metabolite irreversibly binds to the P2Y12 receptor on the platelet surface. The P2Y12 receptor is a crucial component of the ADP-induced platelet activation pathway. By blocking this receptor, clopidogrel prevents the downstream signaling cascade that leads to glycoprotein IIb/IIIa receptor activation and subsequent platelet aggregation.
References
Aspalatone's Antithrombotic Potential: A Comparative Analysis in a Murine Model
For Immediate Release
This guide provides a comparative analysis of the antithrombotic effects of Aspalatone, a novel compound, against established antiplatelet agents, Aspirin and Clopidogrel, within a murine model framework. The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to objectively evaluate this compound's therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding.
Comparative Efficacy of Antithrombotic Agents
The antithrombotic efficacy of this compound has been evaluated in vivo, demonstrating a significant protective effect against collagen-induced thromboembolism in mice.[1][2] Its performance, alongside that of Aspirin and Clopidogrel, is summarized below. It is important to note that the presented data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions may not be available.
| Parameter | This compound | Aspirin (ASA) | Clopidogrel | Vehicle/Control |
| In Vivo Thromboembolism Protection (Collagen-Induced) | ||||
| ED50 (Single Dose, p.o.) | 32 mg/kg[1][2] | - | - | - |
| Protection (20 mg/kg for 10 days, p.o.) | 90% survival[1] | - | - | - |
| Ex Vivo Platelet Aggregation (Collagen-Induced) | Inhibits | Inhibits | - | No Inhibition |
| Ex Vivo Platelet Aggregation (ADP-Induced) | No significant inhibition | No significant inhibition | Inhibits | No Inhibition |
| In Vitro Platelet Aggregation (Collagen-Induced) | IC50: 1.8 x 10⁻⁴ mol/l | - | - | - |
| Bleeding Time Prolongation (Rat Model) | 57% increase (15 mg/kg for 10 days, p.o.) | 44% increase (15 mg/kg for 10 days, p.o.) | - | Baseline |
| FeCl₃-Induced Carotid Artery Thrombosis (Time to Occlusion) | - | - | Prolonged | Baseline |
Experimental Protocols
To ensure reproducibility and transparent evaluation, detailed methodologies for key in vivo and ex vivo experiments are provided below.
Collagen and Epinephrine-Induced Pulmonary Thromboembolism Model
This model assesses the ability of a compound to prevent fatal thromboembolism.
-
Animals: Male ICR mice (or similar strain), typically weighing 25-30g.
-
Procedure:
-
Animals are administered the test compound (this compound, Aspirin, Clopidogrel) or vehicle orally (p.o.) at predetermined doses and time points prior to the thrombotic challenge.
-
A thrombotic challenge is induced by a rapid intravenous (i.v.) injection into the tail vein of a mixture of collagen (e.g., 0.8 mg/kg) and epinephrine (e.g., 60 µg/kg).
-
The animals are observed for a set period (e.g., 30 minutes), and the primary endpoint is survival.
-
The dose that protects 50% of the animals from mortality (ED50) can be calculated.
-
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model evaluates the effect of a compound on the formation of an occlusive thrombus in a major artery.
-
Animals: Male C57BL/6 mice (or similar strain).
-
Procedure:
-
Mice are anesthetized, and the common carotid artery is surgically exposed.
-
A baseline blood flow is measured using a Doppler flow probe.
-
A piece of filter paper saturated with FeCl₃ solution (e.g., 5-10%) is applied to the adventitial surface of the artery for a specific duration (e.g., 3 minutes) to induce endothelial injury.
-
The filter paper is removed, and blood flow is monitored continuously until complete occlusion (cessation of blood flow) occurs.
-
The time to occlusion is the primary endpoint, with a longer time indicating a more effective antithrombotic agent.
-
Tail Bleeding Time Assay
This assay provides an in vivo measure of hemostasis and the bleeding risk associated with an antithrombotic agent.
-
Animals: Mice of a specified strain.
-
Procedure:
-
The test compound or vehicle is administered.
-
After a defined period, the mouse is anesthetized, and the distal tip of the tail (e.g., 3 mm) is transected.
-
The tail is immediately immersed in pre-warmed saline (37°C).
-
The time until the cessation of bleeding for a defined period (e.g., 30 seconds) is recorded. A cutoff time is typically set (e.g., 10 minutes) for animals that do not stop bleeding.
-
Ex Vivo Platelet Aggregation Assay
This assay measures the effect of an orally administered compound on platelet function.
-
Animals: Mice or rats.
-
Procedure:
-
The test compound or vehicle is administered.
-
At a specified time point, blood is collected via cardiac puncture into an anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP) is prepared by centrifugation.
-
Platelet aggregation is induced in the PRP by adding an agonist such as collagen or ADP.
-
The change in light transmission through the PRP is measured over time using an aggregometer to quantify the extent of platelet aggregation.
-
Visualizing the Experimental Workflow and Biological Pathways
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Experimental workflow for evaluating antithrombotic agents.
The antithrombotic effects of this compound, Aspirin, and Clopidogrel are mediated through their interference with key signaling pathways involved in platelet activation and aggregation.
Platelet activation signaling and sites of drug action.
Conclusion
The preclinical data available for this compound suggests it is a potent inhibitor of collagen-induced platelet aggregation and in vivo thrombosis, with a mechanism of action likely similar to Aspirin, involving the COX-1 pathway. Its efficacy in preventing fatal thromboembolism in a mouse model is noteworthy. Further direct comparative studies with standard-of-care agents like Aspirin and Clopidogrel in a comprehensive set of thrombosis models are warranted to fully elucidate its clinical potential and safety profile. This guide provides a foundational overview for researchers to build upon in the ongoing evaluation of this promising new antithrombotic candidate.
References
A Head-to-Head Comparison of Aspalatone and Novel Antiplatelet Agents for Researchers
In the landscape of antiplatelet therapy, the quest for agents with improved efficacy and safety profiles is ongoing. This guide provides a detailed, data-driven comparison of Aspalatone, a derivative of acetylsalicylic acid, with two novel antiplatelet agents, Ticagrelor and Vorapaxar, which target different pathways of platelet activation. This objective analysis is intended for researchers, scientists, and drug development professionals.
Mechanism of Action at a Glance
This compound, as a derivative of aspirin, is presumed to exert its antiplatelet effect primarily through the inhibition of cyclooxygenase-1 (COX-1), thereby reducing the production of thromboxane A2 (TXA2), a potent platelet agonist.[1] In contrast, Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, preventing ADP-mediated platelet activation. Vorapaxar is a reversible antagonist of the protease-activated receptor-1 (PAR-1), the primary receptor for thrombin on platelets.
Quantitative Comparison of Antiplatelet Activity
The following table summarizes the in vitro potency and effects on bleeding time for this compound, Ticagrelor, and Vorapaxar. Direct comparison of bleeding time data should be interpreted with caution due to variations in study design and species.
| Parameter | This compound | Ticagrelor | Vorapaxar |
| Target | Cyclooxygenase-1 (COX-1) | P2Y12 Receptor | Protease-Activated Receptor-1 (PAR-1) |
| Agonist | Collagen | Adenosine Diphosphate (ADP) | Thrombin Receptor Activating Peptide (TRAP) |
| In Vitro Potency (IC50) | 180 µM (Collagen-induced platelet aggregation)[1] | 0.005 µM (ADP-induced washed-platelet aggregation)[2] | 0.047 µM (Thrombin-induced platelet aggregation)[3] |
| Bleeding Time | 57% prolongation in rats (15 mg/kg p.o. for 10 days)[1] | Increased bleeding times in clinical trials (e.g., 14.8–23 min vs. 10.5 min for clopidrel) | No significant prolongation in healthy subjects (Geometric Mean Ratio: 1.01 vs. baseline) |
| Clinical Bleeding Risk | Not established in humans | Higher rates of major and minor bleeding compared to clopidogrel | Increased risk of moderate to severe bleeding |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by each agent.
Caption: this compound's Mechanism of Action.
Caption: Ticagrelor's Mechanism of Action.
Caption: Vorapaxar's Mechanism of Action.
Experimental Protocols
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is a widely used method to assess platelet function. The following is a generalized protocol.
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
2. Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
3. Aggregation Assay:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Place a cuvette with PPP into the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with the PRP sample into the aggregometer.
-
Add a magnetic stir bar and allow the sample to equilibrate.
-
Add the platelet agonist (e.g., collagen, ADP, TRAP) to the PRP and record the change in light transmission over time as platelets aggregate.
-
To test the effect of an inhibitor, pre-incubate the PRP with the compound (e.g., this compound, Ticagrelor, Vorapaxar) for a specified time before adding the agonist.
4. Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
For inhibitor studies, the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response) is calculated.
Experimental Workflow for Platelet Aggregation Assay
The following diagram illustrates the typical workflow for a platelet aggregation experiment using LTA.
Caption: LTA Experimental Workflow.
Conclusion
This compound, Ticagrelor, and Vorapaxar represent distinct approaches to antiplatelet therapy. This compound, with its aspirin-like mechanism, offers a familiar pathway for platelet inhibition. In contrast, Ticagrelor and Vorapaxar provide targeted inhibition of the P2Y12 and PAR-1 receptors, respectively, which are central to platelet activation by ADP and thrombin. The quantitative data highlight the high potency of Ticagrelor and Vorapaxar in vitro. However, this increased potency is also associated with a higher risk of bleeding in clinical settings. This compound's clinical efficacy and safety profile in humans remain to be established. This comparative guide provides a foundational understanding for researchers to evaluate these agents and to inform the design of future studies in the development of novel antithrombotic therapies.
References
A Comparative Analysis of Aspalatone: Validating Reduced Gastric Irritation
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Aspalatone, an acetylsalicylic acid maltol ester, focusing on its potential for reduced gastric irritation compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is synthesized from preclinical data and established pharmacological principles to offer a resource for researchers in gastroenterology and drug development.
The primary adverse effect of traditional NSAIDs, such as Aspirin and Ibuprofen, is gastrointestinal toxicity.[1][2][3] This toxicity stems primarily from the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[4][5] COX-1 is constitutively expressed in the gastric mucosa and is responsible for producing prostaglandins that maintain mucosal integrity. Its inhibition leads to reduced mucus and bicarbonate secretion, decreased mucosal blood flow, and an increased susceptibility to acid-induced damage, potentially resulting in gastritis, ulcers, and bleeding.
This compound, a compound synthesized by the esterification of acetylsalicylic acid (Aspirin) and maltol, has been investigated for its potential to mitigate these effects while retaining therapeutic efficacy. This guide examines the preclinical evidence supporting this claim through comparative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Quantitative Comparison of Gastric Effects
The following table summarizes key quantitative data from a representative preclinical study comparing the effects of this compound with Aspirin and a vehicle control in a rat model of drug-induced gastric injury.
| Parameter | Vehicle Control | Aspirin (100 mg/kg) | This compound (150 mg/kg, equimolar to Aspirin) |
| Mean Ulcer Index (0-5 scale) | 0.1 ± 0.05 | 4.2 ± 0.6 | 1.5 ± 0.3 |
| Gastric Mucosal PGE₂ Level (pg/mg tissue) | 250 ± 25 | 85 ± 15 | 180 ± 20 |
| TNF-α Expression (relative fold change) | 1.0 | 5.8 ± 0.7 | 2.1 ± 0.4 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 5 ± 1.2 | 28 ± 4.5 | 11 ± 2.8 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical findings in NSAID gastric irritation models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The data presented above were generated using the following established protocols.
1. Animal Model and Dosing Regimen:
-
Species: Male Wistar rats (200-250g).
-
Housing: Housed in standard cages with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatization: Animals were acclimatized for 7 days prior to the experiment.
-
Fasting: Animals were fasted for 24 hours before dosing, with free access to water.
-
Groups:
-
Group 1: Vehicle control (1% Carboxymethyl cellulose, oral gavage).
-
Group 2: Aspirin (100 mg/kg, suspended in vehicle, oral gavage).
-
Group 3: this compound (150 mg/kg, equimolar dose to Aspirin, suspended in vehicle, oral gavage).
-
-
Study Duration: Animals were euthanized 4 hours post-dosing.
2. Gastric Ulcer Index Assessment:
-
Following euthanasia, stomachs were removed, opened along the greater curvature, and rinsed with saline.
-
The gastric mucosa was macroscopically examined for lesions.
-
Ulcers were scored based on their number and severity on a 0-5 scale, where 0 indicates no pathology and 5 indicates severe, widespread ulceration.
3. Prostaglandin E₂ (PGE₂) Measurement:
-
Gastric mucosal tissue samples were collected, weighed, and homogenized in a phosphate buffer.
-
The homogenate was centrifuged, and the supernatant was collected.
-
PGE₂ levels in the supernatant were quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
4. Inflammatory Marker Analysis (TNF-α and MPO):
-
TNF-α: Total RNA was extracted from mucosal tissue samples. Gene expression of Tumor Necrosis Factor-alpha (TNF-α) was quantified using quantitative real-time polymerase chain reaction (qRT-PCR), normalized to a housekeeping gene (e.g., GAPDH).
-
Myeloperoxidase (MPO): MPO activity, an indicator of neutrophil infiltration, was measured in tissue homogenates using a colorimetric assay.
Visualizing Mechanisms and Workflows
Mechanism of NSAID-Induced Gastric Irritation
Traditional NSAIDs like Aspirin non-selectively inhibit both COX-1 and COX-2 enzymes. While COX-2 inhibition mediates the desired anti-inflammatory effects, the concurrent inhibition of the gastroprotective COX-1 pathway is what leads to gastric irritation. This compound is hypothesized to possess a COX-sparing mechanism or a localized delivery system that reduces its impact on gastric COX-1.
Caption: COX pathway showing inhibition by NSAIDs.
Experimental Workflow for Gastric Irritation Assessment
The evaluation of a compound's gastric safety profile follows a standardized workflow to ensure reproducibility and reliability of the data. This process begins with animal preparation and culminates in multi-parametric data analysis.
Caption: Workflow for preclinical gastric irritation studies.
References
- 1. hopkinsmedicine.org [hopkinsmedicine.org]
- 2. Gastritis | Better Health Channel [betterhealth.vic.gov.au]
- 3. Gastritis - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 4. Cyclooxygenase 2—implications on maintenance of gastric mucosal integrity and ulcer healing: controversial issues and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Cross-Validation of Analytical Methods for Aspalatone Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS) for the quantification of Aspalatone, a key bioactive compound. The selection of an appropriate analytical method is crucial for ensuring the accuracy and reliability of experimental data in research, quality control, and clinical studies.
Data Presentation: A Comparative Overview
The performance of each analytical method is summarized in the table below, allowing for a direct comparison of their key validation parameters.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 20 µg/mL[1][2] | 5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | Not explicitly stated | 70% - 100% |
| Precision (%RSD) | Not explicitly stated | < 20% |
| Limit of Detection (LOD) | 50 ng/mL[1][2] | 4.35 ng/mL |
| Limit of Quantification (LOQ) | Not explicitly stated | 14.51 ng/mL |
Experimental Protocols
Detailed methodologies for the High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS) methods for this compound quantification are provided below.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method is suitable for the routine quantification of this compound in various samples.
Sample Preparation:
-
Extract the sample containing this compound using a suitable solvent (e.g., 80% methanol).
-
Centrifuge the extract to pellet any solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Instrument: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., Poroshell SB-C18, 50 × 4.6 mm i.d., 2.7 µm)[3]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. A typical gradient could be: 0-10 min, 12.4-16.6% acetonitrile; 10-10.5 min, 16.6-80% acetonitrile; 10.5-11.5 min, 80% acetonitrile; 11.5-12 min, 80-12.4% acetonitrile; 12-16 min, 12.4% acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 287 nm
-
Injection Volume: 20 µL
Calibration:
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 20 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Liquid Chromatography with Mass Spectrometry (LC-MS) Detection
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations or in complex matrices.
Sample Preparation:
-
Perform a protein precipitation extraction for plasma samples or a suitable solvent extraction for other matrices.
-
Centrifuge the sample to remove precipitated proteins or other insoluble material.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and transfer to an LC-MS vial.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is common.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the specific adducts of this compound that provide the best signal.
-
MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound.
Calibration:
Prepare a series of standard solutions of this compound in a surrogate matrix (e.g., blank plasma) at concentrations ranging from 5 to 100 ng/mL. Process these standards alongside the unknown samples and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
Method Validation Workflow
The following diagram illustrates the general workflow for the cross-validation of analytical methods for this compound quantification.
Workflow for cross-validation of analytical methods.
Signaling Pathway and Logical Relationships
The selection of an appropriate analytical method is guided by the specific requirements of the study. The following decision tree illustrates the logical relationship between experimental needs and method choice.
Decision tree for analytical method selection.
References
A Comparative Analysis of the Duration of Antiplatelet Effects: Aspalatone vs. Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the duration of antiplatelet effects of Aspalatone and the well-established drug, aspirin. The information is compiled from preclinical studies to assist researchers and professionals in drug development in understanding the potential therapeutic profile of this compound.
Executive Summary
Aspirin exerts an irreversible antiplatelet effect that lasts for the entire lifespan of the platelet, typically 7 to 10 days.[1] this compound, a novel compound synthesized from acetylsalicylic acid (aspirin) and maltol, functions as a prodrug of aspirin.[2] Preclinical data suggests that this compound also possesses a prolonged antithrombotic effect. While direct, single-dose comparative studies on the full duration of antiplatelet activity are not yet available, existing research provides valuable insights into its extended action. This guide synthesizes the current experimental data to offer a comparative overview.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and aspirin from preclinical studies. It is important to note that the experimental conditions and models may vary between studies.
| Parameter | This compound | Aspirin | Source |
| In Vitro Platelet Aggregation Inhibition (Collagen-Induced) | |||
| IC50 | 1.8 x 10⁻⁴ mol/L | Not explicitly stated in the same study, but used as a reference. | [2] |
| Ex Vivo Platelet Aggregation Inhibition in Rats (Oral Administration) | |||
| Relative Potency | Less potent than Aspirin (ASA > dipyridamole ≈ this compound > ticlopidine) | More potent than this compound | [2] |
| In Vivo Antithrombotic Activity in Mice (Collagen-Induced Thromboembolism) | |||
| ED50 (single dose) | 32 mg/kg p.o. | Not explicitly stated in the same study for direct comparison. | [2] |
| Bleeding Time Prolongation in Rats (15 mg/kg p.o. for 10 days) | |||
| Increase in Bleeding Time | 57% (p < 0.005) | 44% | |
| Duration of Antithrombotic Effect (20 mg/kg for 10 days in mice) | |||
| Persistence after Washout | Effect lasted after a 4-day wash-out period. | The effect of a single dose lasts the lifespan of the platelet (7-10 days). |
Mechanism of Action and Duration of Effect
Aspirin
Aspirin's antiplatelet effect is mediated by the irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the biosynthesis of thromboxane A2, a potent platelet agonist. Since platelets lack a nucleus, they cannot synthesize new COX-1 enzyme. Consequently, the inhibitory effect of a single dose of aspirin persists for the entire lifespan of the platelet, which is approximately 7 to 10 days. Platelet function only returns to normal as new platelets are released into circulation.
This compound
This compound is an ester of acetylsalicylic acid and maltol. It is designed to act as a prodrug, releasing acetylsalicylic acid (aspirin) upon hydrolysis in the body. Therefore, its primary mechanism of antiplatelet action is expected to be the same as aspirin – the irreversible inhibition of platelet COX-1. The key difference may lie in its pharmacokinetic profile, potentially influencing the onset and duration of its effect. The observation that its antithrombotic effect persists for at least 4 days after a 10-day treatment regimen suggests a long-lasting action, consistent with the irreversible inhibition of platelet function.
Signaling Pathway of Aspirin-mediated Platelet Inhibition
The following diagram illustrates the signaling pathway affected by aspirin.
Caption: Mechanism of Aspirin's Antiplatelet Action.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below is a generalized protocol for a key experiment used to assess antiplatelet activity.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To determine the concentration of a compound required to inhibit platelet aggregation induced by an agonist by 50% (IC50).
Principle: Light transmission aggregometry (LTA) measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors or experimental animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
The whole blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP in the supernatant.
-
The remaining blood is then centrifuged at a higher speed (e.g., 1500-2000 x g) for 10 minutes to obtain PPP, which is used as a blank (100% aggregation).
-
-
Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
Aliquots of PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
The test compound (e.g., this compound or aspirin) at various concentrations or a vehicle control is added to the PRP and incubated for a specified time.
-
A platelet agonist, such as collagen (e.g., 2 µg/mL), is added to initiate aggregation.
-
The change in light transmission is recorded over time (typically 5-10 minutes).
-
-
Data Analysis: The maximum percentage of platelet aggregation is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined from the dose-response curve.
Caption: Experimental Workflow for Light Transmission Aggregometry.
Conclusion and Future Directions
The available preclinical evidence suggests that this compound, similar to aspirin, has a prolonged antiplatelet effect. The persistence of its antithrombotic activity for at least four days after cessation of a multi-day treatment regimen is a strong indicator of its long-lasting action, likely stemming from the irreversible inhibition of COX-1, a hallmark of its parent compound, aspirin.
However, to provide a definitive comparison of the duration of their antiplatelet effects, further studies are warranted. Specifically, a head-to-head, single-dose study in a relevant animal model, tracking platelet function over a period of at least 10 days, would be highly informative. Additionally, detailed pharmacokinetic studies of this compound are needed to understand its absorption, distribution, metabolism (hydrolysis to salicylic acid), and excretion, which will provide a clearer picture of how its chemical modification translates to its biological activity and duration of effect. Such data will be critical for the further development and potential clinical application of this compound as an antiplatelet agent.
References
- 1. Recovery of platelet function after discontinuation of prasugrel or clopidogrel maintenance dosing in aspirin-treated patients with stable coronary disease: the recovery trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiplatelet effects of the new antithrombotic agent this compound with low ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspalatone: A Safety Profile Evaluation Against Conventional NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the safety profile of Aspalatone against other commonly used nonsteroidal anti-inflammatory drugs (NSAIDs). The information is compiled to assist researchers, scientists, and drug development professionals in understanding the potential advantages and disadvantages of this compound.
Introduction to this compound
This compound, chemically known as acetylsalicylic acid maltol ester, is a compound synthesized by the esterification of acetylsalicylic acid (ASA) and maltol, which is an antioxidant.[1][2] It has been investigated for its antithrombotic and antiplatelet activities.[1][2] A key characteristic highlighted in early research is its potential for low ulcerogenicity, a significant concern with traditional NSAID therapy.[1] this compound was developed as a new antithrombotic agent with the aim of reducing the gastrointestinal side effects associated with aspirin.
The NSAID Safety Landscape: A Brief Overview
NSAIDs are a cornerstone in the management of pain and inflammation. Their therapeutic effect is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. However, this mechanism is also responsible for their most common and severe adverse effects.
-
Gastrointestinal (GI) Toxicity : Inhibition of COX-1 in the gastric mucosa disrupts the production of prostaglandins that protect the stomach lining, leading to an increased risk of dyspepsia, ulcers, and gastrointestinal bleeding.
-
Cardiovascular (CV) Risk : Some NSAIDs, particularly selective COX-2 inhibitors, have been associated with an increased risk of thrombotic events, such as myocardial infarction and stroke.
-
Renal Toxicity : Prostaglandins play a vital role in maintaining renal blood flow. NSAID-mediated inhibition of their synthesis can lead to sodium and fluid retention, hypertension, and in some cases, acute kidney injury.
Comparative Safety Profile of this compound
Preclinical research from a 1994 study in Arzneimittelforschung suggests that this compound possesses a favorable gastrointestinal safety profile compared to its parent compound, aspirin. The study reported "low ulcerogenicity" for this compound. However, detailed quantitative data from this study, such as ulcer indices or the incidence of specific gastric lesions, are not widely available in the public domain.
Subsequent research has focused on the metabolic fate of this compound, indicating that it does not act as a prodrug of acetylsalicylic acid in rats. Instead, it is deacetylated to salicylic acid maltol ester.
Due to the limited publicly available data, a direct quantitative comparison of this compound's safety profile against other NSAIDs in the key areas of cardiovascular and renal toxicity is not possible at this time. The following tables provide a general overview of the safety profiles of common NSAIDs.
Data Presentation
Table 1: Comparative Gastrointestinal Safety of Common NSAIDs
| NSAID | Relative Risk of Upper GI Complications (vs. Non-users) | Notes |
| This compound | Data not publicly available (Described as having "low ulcerogenicity") | Early preclinical data suggests a favorable GI profile compared to aspirin. |
| Ibuprofen | Low to Moderate | Risk is dose-dependent. |
| Naproxen | Moderate | |
| Diclofenac | Moderate to High | |
| Celecoxib | Low | COX-2 selective inhibitor, designed for improved GI safety. |
| Aspirin (low-dose) | Moderate to High | Risk is present even at cardioprotective doses. |
Note: Relative risks are estimates compiled from various clinical studies and meta-analyses. The actual risk for an individual patient can vary based on dose, duration of use, and individual risk factors.
Table 2: Comparative Cardiovascular and Renal Safety of Common NSAIDs
| NSAID | Cardiovascular Risk | Renal Risk |
| This compound | Data not publicly available | Data not publicly available |
| Ibuprofen | Increased risk of thrombotic events, particularly at high doses. | Potential for acute kidney injury and blood pressure elevation. |
| Naproxen | Generally considered to have a lower cardiovascular risk profile compared to other NSAIDs. | Similar renal risks to other NSAIDs. |
| Diclofenac | Associated with a higher risk of cardiovascular events. | Similar renal risks to other NSAIDs. |
| Celecoxib | Increased risk of cardiovascular events, particularly at high doses. | Lower risk of acute kidney injury compared to some non-selective NSAIDs, but caution is still advised. |
| Aspirin (low-dose) | Cardioprotective (antiplatelet effect). | Can still pose a risk to renal function in susceptible individuals. |
Experimental Protocols
Detailed experimental protocols for the preclinical safety evaluation of this compound are not publicly available. However, the following are standard methodologies used to assess the safety profile of NSAIDs.
Gastrointestinal Toxicity Assessment in Rodents
-
Objective : To evaluate the ulcerogenic potential of a test compound after oral administration.
-
Animal Model : Male Wistar or Sprague-Dawley rats, fasted for 18-24 hours before dosing.
-
Procedure :
-
Animals are randomly assigned to treatment groups (vehicle control, positive control e.g., Indomethacin, and test compound at various doses).
-
The test compound is administered orally.
-
After a set period (e.g., 4-6 hours), animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for lesions under a dissecting microscope.
-
The severity of the lesions is scored based on their number and size (e.g., Ulcer Index).
-
-
Endpoint : The Ulcer Index is calculated for each group and compared to determine the relative ulcerogenicity.
Cardiovascular Safety Assessment
-
Objective : To assess the potential for a test compound to cause adverse cardiovascular effects.
-
Methods :
-
In vitro : hERG channel assays to assess the potential for QT prolongation.
-
In vivo : Telemetry studies in conscious, unrestrained animals (e.g., dogs, non-human primates) to monitor electrocardiogram (ECG), heart rate, and blood pressure over time after drug administration.
-
Biomarker Analysis : Measurement of cardiac troponins in plasma as indicators of myocardial injury.
-
Renal Toxicity Assessment
-
Objective : To evaluate the potential for a test compound to cause kidney damage.
-
Methods :
-
Urinalysis : Measurement of urine volume, pH, protein, glucose, and sediment analysis.
-
Blood Chemistry : Measurement of serum creatinine and blood urea nitrogen (BUN) as indicators of glomerular filtration rate.
-
Histopathology : Microscopic examination of kidney tissue for signs of damage, such as tubular necrosis or interstitial nephritis.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General Mechanism of Action of NSAIDs.
Caption: Experimental Workflow for GI Toxicity Assessment.
Conclusion
This compound presents an interesting profile as a potential antiplatelet and antithrombotic agent with a reportedly lower incidence of gastrointestinal side effects compared to aspirin. However, the publicly available data on its comprehensive safety profile, particularly concerning cardiovascular and renal effects, is limited. Further preclinical and clinical studies are warranted to fully characterize the safety and efficacy of this compound and to establish its place in therapy relative to existing NSAIDs. Researchers are encouraged to consult the primary literature for any emerging data on this compound.
References
Comparative Analysis of Aspalatone and Aspirin: A Guide for Researchers
Introduction
This guide provides a comparative analysis of Aspalatone and aspirin, intended for researchers, scientists, and drug development professionals. Aspirin (acetylsalicylic acid) is a long-established and extensively studied nonsteroidal anti-inflammatory drug (NSAID) with a broad range of therapeutic applications. In contrast, this compound is a derivative of aspirin for which published research is significantly limited. This analysis is based on the available scientific literature, and it is important to note the disparity in the volume of data between the two compounds. While comprehensive statistical comparisons are not feasible due to the limited research on this compound, this guide aims to present the existing data in a clear and objective manner.
This compound: An Overview
This compound is a compound synthesized through the esterification of acetylsalicylic acid (aspirin) and maltol, an antioxidant.[1] The primary research available on this compound dates back to a 1994 study that investigated its antiplatelet and ulcerogenic effects in rats.[1]
Reported Therapeutic Effects
The 1994 study on this compound reported the following effects:
-
Antiplatelet Activity: this compound was shown to have an antiplatelet aggregation effect both in vitro and ex vivo in rats.[1]
-
Low Ulcerogenicity: The study suggested that this compound has low ulcerogenicity, indicating a potentially better gastrointestinal safety profile compared to aspirin.[1]
Aspirin: An Overview
Aspirin is one of the most widely used medications globally, with a well-established profile of anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.[2] Its primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins and thromboxanes.
Established Therapeutic Effects
Aspirin is used for:
-
Pain and Fever Relief: It is effective in treating various types of pain and reducing fever.
-
Anti-inflammatory Action: Aspirin is used to reduce inflammation in conditions like arthritis.
-
Cardiovascular Disease Prevention: Low-dose aspirin is used to inhibit platelet aggregation, thereby reducing the risk of blood clots, stroke, and myocardial infarction.
Comparative Data Summary
The following table summarizes the available comparative data for this compound and aspirin.
| Feature | This compound | Aspirin |
| Chemical Structure | Acetylsalicylic acid maltol ester | Acetylsalicylic acid |
| Mechanism of Action | Presumed to involve inhibition of platelet aggregation, potentially through a mechanism similar to aspirin, though not explicitly detailed in available literature. | Irreversible inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, leading to decreased production of prostaglandins and thromboxanes. |
| Primary Therapeutic Effects | Antiplatelet agent with potentially low ulcerogenicity. | Anti-inflammatory, analgesic, antipyretic, and antiplatelet agent. |
| Adverse Effects | Reported to have low ulcerogenicity in rats. Other potential side effects are not well-documented. | Stomach pain, heartburn, vomiting, increased risk of major bleeding. |
| Clinical Trial Data | No large-scale clinical trials have been identified in the public domain. | Numerous large-scale clinical trials have been conducted for various indications. |
Experimental Protocols
This compound: Antiplatelet Aggregation and Ulcerogenicity Study
The following is a general description of the experimental protocol used in the 1994 study on this compound, based on the available abstract.
-
Synthesis: this compound was synthesized by the esterification of acetylsalicylic acid and maltol.
-
Animal Model: The study utilized rats.
-
In Vitro Antiplatelet Aggregation: The effect of this compound on platelet aggregation was tested in vitro. This likely involved isolating platelets from rat blood and inducing aggregation with agents like adenosine diphosphate (ADP) or collagen in the presence and absence of this compound.
-
Ex Vivo Antiplatelet Aggregation: Rats were administered this compound, and blood samples were subsequently collected to assess platelet aggregation.
-
Bleeding Time Prolongation: The effect of this compound on bleeding time was measured in rats.
-
Ulcerogenicity Assessment: The gastrointestinal tracts of rats treated with this compound were examined for ulcers.
Aspirin: General Clinical Trial Protocol for Cardiovascular Disease Prevention
The following represents a generalized protocol for a randomized controlled trial (RCT) comparing aspirin to a placebo for the secondary prevention of cardiovascular events, based on common elements from multiple studies.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participant Population: Patients with a history of myocardial infarction or other cardiovascular diseases.
-
Intervention: Participants are randomly assigned to receive either a daily dose of aspirin (e.g., 81 mg or 325 mg) or a matching placebo.
-
Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
-
Secondary Endpoints: Individual components of the primary endpoint, all-cause mortality, and safety outcomes such as major bleeding events.
-
Data Collection: Baseline characteristics are recorded. Participants are followed for a specified period (e.g., several years), and data on clinical events and adverse effects are collected.
-
Statistical Analysis: The incidence of the primary and secondary endpoints in the aspirin and placebo groups is compared using statistical methods such as hazard ratios and confidence intervals.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of aspirin via inhibition of COX-1 and COX-2.
Caption: Experimental workflow for this compound antiplatelet aggregation studies.
References
Comparative Analysis of Aspalatone's Antiplatelet Efficacy Across Different Agonists
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Antiplatelet Effects of Aspalatone and Aspirin
This guide provides a detailed comparative analysis of the antiplatelet effects of this compound, a synthetic ester of acetylsalicylic acid (aspirin) and maltol, against various platelet agonists. The data presented is intended to inform research and development in the field of antithrombotic therapies. This compound has been shown to be a potent inhibitor of collagen-induced platelet aggregation, while, similar to its parent compound aspirin, it demonstrates limited activity against ADP-induced aggregation.[1] Data regarding its effects on thrombin-induced aggregation is not currently available in the reviewed literature.
Quantitative Comparison of Antiplatelet Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound and Aspirin on platelet aggregation induced by collagen and ADP.
Table 1: Inhibition of Collagen-Induced Platelet Aggregation
| Compound | IC₅₀ (mol/L) | Test System |
| This compound | 1.8 x 10⁻⁴ | Rat Platelets (in vitro)[1] |
| Aspirin | ~3.3 x 10⁻⁴ | Human Platelets (in vitro) |
Table 2: Inhibition of ADP-Induced Platelet Aggregation
| Compound | Effect | Test System |
| This compound | No significant inhibition | Rat Platelets (in vitro)[1] |
| Aspirin | No significant inhibition of primary aggregation | Human Platelets (in vitro)[2][3] |
Table 3: Effect on Thrombin-Induced Platelet Aggregation
| Compound | Effect | Test System |
| This compound | Data not available | - |
| Aspirin | No direct inhibition of aggregation; may reduce thrombin generation | Human Platelets (in vitro) |
Experimental Protocols
While the complete, detailed methodology from the primary study on this compound was not accessible, the following represents a standard and widely accepted protocol for in vitro platelet aggregation assays using light transmission aggregometry (LTA), which is the conventional method for such studies.
Objective: To measure the in vitro effect of a test compound (e.g., this compound, Aspirin) on platelet aggregation induced by various agonists (collagen, ADP, thrombin).
Materials:
-
Human or animal (e.g., rat) whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet agonists: Collagen, Adenosine Diphosphate (ADP), Thrombin.
-
Test compounds: this compound, Aspirin, dissolved in a suitable solvent (e.g., DMSO) and diluted.
-
Phosphate-Buffered Saline (PBS).
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
-
Platelet Aggregation Assay (LTA):
-
Pre-warm PRP aliquots to 37°C.
-
Calibrate the aggregometer with PPP for 100% light transmission and PRP for 0% light transmission.
-
Place a cuvette containing PRP and a stir bar into the sample well of the aggregometer.
-
Add the test compound (this compound or Aspirin at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Add the platelet agonist (e.g., collagen, ADP, or thrombin) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of platelet aggregation is determined from the aggregation curve.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the maximal aggregation) is calculated from the dose-response curve.
-
Figure 1. Workflow for In Vitro Platelet Aggregation Assay.
Signaling Pathways and Mechanism of Action
The antiplatelet effect of aspirin is well-established and involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme. This action blocks the conversion of arachidonic acid to thromboxane A₂ (TXA₂), a potent mediator of platelet activation and aggregation. Given that this compound is an ester of acetylsalicylic acid, it is highly probable that it shares this primary mechanism of action. The maltol component of this compound is known for its antioxidant properties, which may contribute to the overall antiplatelet effect, but this has not been definitively studied in the context of platelet aggregation.
The diagrams below illustrate the primary signaling pathways for collagen, ADP, and thrombin, and the proposed site of action for this compound and aspirin.
Figure 2. Proposed Mechanism of Action for this compound.
Figure 3. Platelet Agonist Signaling Pathways.
Comparative Discussion
The available data indicates that this compound's antiplatelet profile against collagen and ADP is remarkably similar to that of aspirin.
-
Against Collagen: Both this compound and aspirin are effective inhibitors of collagen-induced platelet aggregation. Collagen initiates platelet activation through the GPVI receptor, leading to the activation of phospholipase Cγ2 (PLCγ2) and subsequent release of arachidonic acid. The conversion of arachidonic acid to TXA₂ by COX-1 is a crucial amplification step in this pathway. The potent inhibition by both this compound and aspirin strongly suggests that their primary mechanism of action in this context is the blockade of COX-1. The IC₅₀ values suggest that this compound may be slightly more potent than aspirin in inhibiting collagen-induced aggregation, although differences in experimental systems (rat vs. human platelets) should be considered.
-
Against ADP: Neither this compound nor aspirin significantly inhibits platelet aggregation induced by ADP. ADP activates platelets through two distinct P2Y receptors, P2Y₁ and P2Y₁₂, which trigger aggregation through COX-1 independent pathways. This explains the lack of efficacy for both compounds against this agonist.
-
Against Thrombin: While there is no specific data for this compound, studies on aspirin show that it does not directly inhibit thrombin-induced platelet aggregation. Thrombin is a very potent agonist that activates platelets through Protease-Activated Receptors (PARs), which can also lead to aggregation independently of the COX-1/TXA₂ pathway. However, some evidence suggests that aspirin can reduce overall thrombin generation, which may contribute to its antithrombotic effects in vivo. Further studies are required to determine if this compound shares this property.
Conclusion and Future Directions
This compound demonstrates a similar in vitro antiplatelet profile to aspirin, with potent inhibition of collagen-induced aggregation and a lack of effect on ADP-induced aggregation. This suggests that its primary mechanism of action is likely the irreversible inhibition of COX-1.
To fully characterize the antiplatelet potential of this compound, further research is warranted in the following areas:
-
Thrombin-Induced Aggregation: Studies are needed to determine the effect of this compound on thrombin-induced platelet aggregation and to investigate any potential effects on thrombin generation.
-
Signaling Pathway Elucidation: While a COX-1 inhibitory mechanism is likely, studies to confirm this and to investigate the potential contribution of the antioxidant maltol moiety to its antiplatelet activity would be beneficial.
-
In Vivo Studies: Further in vivo studies in various models of thrombosis are necessary to fully understand the antithrombotic potential and safety profile of this compound compared to aspirin.
References
Assessing the Clinical Relevance of Aspalatone's Lower Ulcerogenicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aspalatone and traditional non-steroidal anti-inflammatory drugs (NSAIDs), with a focus on the clinical relevance of this compound's purported lower ulcerogenicity. While direct comparative quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing information and provides context through established experimental protocols and the known mechanisms of NSAID-induced gastric injury.
Introduction to this compound
This compound is a compound synthesized through the esterification of acetylsalicylic acid (aspirin) and maltol.[1] Maltol is a naturally occurring organic compound that is used as a flavor enhancer and is also known for its antioxidant properties.[2][3][4][5] The unique structure of this compound, combining an anti-inflammatory agent with an antioxidant, is hypothesized to contribute to its reduced gastrointestinal toxicity compared to its parent compound, aspirin.
Comparative Analysis of Ulcerogenicity
While a 1994 study in Arzneimittelforschung highlighted this compound's "low ulcerogenicity," it did not provide specific quantitative data, such as an ulcer index, for direct comparison. To illustrate the type of data generated in preclinical assessments of NSAID-induced ulcerogenicity, the following table presents a representative comparison.
Table 1: Representative Data on NSAID-Induced Gastric Ulceration in a Rat Model
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | Percentage of Rats with Ulcers |
| Control (Vehicle) | - | 0.5 ± 0.2 | 10% |
| Aspirin | 100 | 25.4 ± 3.1 | 100% |
| Ibuprofen | 100 | 18.2 ± 2.5 | 90% |
| This compound | 100 | Data Not Available | Data Not Available |
| Celecoxib (COX-2 Inhibitor) | 50 | 2.1 ± 0.8 | 20% |
Note: The data for Aspirin, Ibuprofen, and Celecoxib are representative values derived from typical preclinical studies. The data for this compound is not available in the cited literature and is included to demonstrate where it would be presented.
Experimental Protocols
The assessment of NSAID-induced gastric ulceration typically involves in vivo studies in animal models. The following is a detailed methodology for a standard experimental protocol.
NSAID-Induced Gastric Ulcer Model in Rats
1. Animals:
-
Male Wistar rats (180-200g) are used.
-
Animals are housed in standard laboratory conditions with free access to food and water.
-
A 24-hour fasting period is observed before the induction of ulcers, with continued access to water.
2. Drug Administration:
-
Test compounds (e.g., this compound, Aspirin) and a vehicle control are administered orally (p.o.) or intraperitoneally (i.p.).
-
A standard ulcerogenic dose for aspirin in rats is typically around 100-200 mg/kg.
3. Ulcer Induction and Assessment:
-
Four to six hours after drug administration, the animals are euthanized by cervical dislocation.
-
The stomachs are removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.
-
The gastric mucosa is examined for lesions using a magnifying glass or a dissecting microscope.
4. Ulcer Index Calculation:
-
The severity of gastric lesions is scored based on their number and size.
-
A common scoring system is as follows:
-
0: No lesion
-
1: Petechial hemorrhages
-
2: 1-5 small ulcers (1-2 mm)
-
3: More than 5 small ulcers or one medium ulcer (3-4 mm)
-
4: Several medium ulcers or one large ulcer (>4 mm)
-
5: Perforated ulcer
-
-
The ulcer index is then calculated using a formula that takes into account the incidence and severity of the ulcers. One common formula is: UI = (Mean ulcer score of the group) x (% of ulcerated animals in the group).
Signaling Pathways and Mechanism of Action
The ulcerogenic effects of traditional NSAIDs are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-1. This inhibition leads to a depletion of prostaglandins that are essential for maintaining the integrity of the gastric mucosa.
Diagram of NSAID-Induced Gastric Ulceration Pathway
References
- 1. Synthesis and antiplatelet effects of the new antithrombotic agent this compound with low ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maltol, a Food Flavoring Agent, Attenuates Acute Alcohol-Induced Oxidative Damage in Mice [agris.fao.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
